Bach-EI hydroboration reagent 2.0M
描述
The exact mass of the compound Borane N-ethyl-N-isopropylaniline complex is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
属性
InChI |
InChI=1S/C11H17N.B/c1-4-12(10(2)3)11-8-6-5-7-9-11;/h5-10H,4H2,1-3H3; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEWSHPNCRGZTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].CCN(C1=CC=CC=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473062 | |
| Record name | Borane N-ethyl-N-isopropylaniline complex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180840-34-0 | |
| Record name | Borane N-ethyl-N-isopropylaniline complex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BACH-EI hydroboration reagent | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Bach-EI Hydroboration Reagent 2.0M: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Bach-EI hydroboration reagent, a 2.0M solution of the N-ethyl-N-isopropylaniline borane complex in tetrahydrofuran (THF), is a highly efficient and selective reagent for the hydroboration of alkenes and alkynes. This guide provides an in-depth overview of its properties, mechanism of action, and detailed experimental protocols for its application in organic synthesis, particularly relevant to drug development and the preparation of complex molecules.
Reagent Properties and Specifications
The Bach-EI hydroboration reagent is a stable and convenient source of borane (BH₃) for a variety of chemical transformations.[1] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | N-ethyl-N-isopropylaniline - borane complex | [1] |
| CAS Number | 180840-34-0 | [2] |
| Molecular Formula | C₁₁H₁₇BN | [2] |
| Molecular Weight | 174.07 g/mol | [2] |
| Concentration | 2.0 M in Tetrahydrofuran (THF) | [2] |
| Appearance | Solution | [1] |
| Density | ~0.904 g/mL at 25°C (of the complex) | [2] |
| Boiling Point | Not specified for the solution; THF boils at 66°C | [2] |
| Solubility | Soluble in common organic solvents | [2] |
| Stability | Stable solid, making it safer to handle than diborane | [1] |
Mechanism of Action: Hydroboration-Oxidation
The Bach-EI reagent operates through a dissociative mechanism. The N-ethyl-N-isopropylaniline amine acts as a carrier for borane (BH₃), and in solution, an equilibrium exists where a small amount of free BH₃ is the active hydroborating species.[1] The overall transformation to an alcohol is a two-step process: hydroboration followed by oxidation.
Hydroboration
The hydroboration step involves the addition of the B-H bond across the carbon-carbon double or triple bond. This addition is highly regioselective and stereospecific:
-
Anti-Markovnikov Regioselectivity : The boron atom adds to the less substituted carbon of the double bond, and the hydrogen atom adds to the more substituted carbon.[3][4]
-
Syn-Stereospecificity : The boron and hydrogen atoms add to the same face of the double bond.[4][5]
For unhindered olefins, the reaction proceeds rapidly to form a trialkylborane intermediate.[3][6] With more sterically hindered olefins, the reaction may stop at the dialkylborane or monoalkylborane stage.[6]
Oxidation
The resulting organoborane is not typically isolated but is oxidized in situ. The most common method employs hydrogen peroxide (H₂O₂) in the presence of a base, such as sodium hydroxide (NaOH).[6][7] This process replaces the carbon-boron bond with a carbon-oxygen bond, yielding the corresponding alcohol with retention of stereochemistry.[5]
References
- 1. Bach-EI hydroboration reagent 2.0M | 180840-34-0 | Benchchem [benchchem.com]
- 2. Buy this compound (EVT-448165) | 180840-34-0 [evitachem.com]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Untitled Document [ursula.chem.yale.edu]
The Bach-EI Reagent: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the N-Ethyl-N-isopropylaniline-borane complex, a powerful and versatile reagent in modern organic synthesis.
The Bach-EI hydroboration reagent, chemically known as N-Ethyl-N-isopropylaniline-borane complex (H₃B·NPhEtPrⁱ), is a highly reactive and selective amine-borane adduct that has carved a significant niche in the toolbox of synthetic organic chemists. This guide provides a detailed overview of its chemical structure, properties, synthesis, and applications, with a focus on its utility in hydroboration-oxidation reactions for the preparation of alcohols and its role in the synthesis of complex molecules relevant to drug discovery and development.
Chemical Structure and Properties
The Bach-EI reagent is a stable complex formed between borane (BH₃) and the tertiary amine, N-Ethyl-N-isopropylaniline. The amine serves as a Lewis base, donating its lone pair of electrons to the empty p-orbital of the Lewis acidic borane, thus forming a stable adduct.[1] This complexation modulates the reactivity of borane, making it easier and safer to handle compared to gaseous diborane or its solutions.[2]
The "EI" in its name refers to the E thyl and i sopropyl groups on the aniline moiety.[2] The steric bulk of the N-ethyl-N-isopropylaniline ligand plays a crucial role in the reagent's reactivity and selectivity.[2]
Below is a table summarizing the key chemical and physical properties of the Bach-EI reagent.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₂₀BN | [] |
| Molecular Weight | 174.07 g/mol | [1] |
| CAS Number | 180840-34-0 | [2] |
| Appearance | Typically used as a 2.0M solution in THF | [2] |
| Density | Approximately 0.904 g/mL at 25°C |
Synthesis of the Bach-EI Reagent
The synthesis of the Bach-EI hydroboration reagent is achieved through the direct complexation of borane with N-ethyl-N-isopropylaniline.[2] This reaction is typically carried out under an inert atmosphere due to the sensitivity of borane to air and moisture. The N-ethyl-N-isopropylaniline acts as a carrier for the borane, forming a stable and soluble complex.
Mechanism of Action in Hydroboration
The Bach-EI reagent functions as a source of borane (BH₃) for hydroboration reactions. The prevailing mechanism is dissociative, where the amine-borane complex exists in equilibrium with a small amount of free borane and the amine.[2] It is this free borane that acts as the active hydroborating agent.
The hydroboration of an alkene proceeds through a concerted, four-membered transition state, leading to a syn-addition of the hydrogen and boron atoms across the double bond.[4] The boron atom adds to the less sterically hindered carbon atom of the double bond, resulting in anti-Markovnikov regioselectivity.[4][5]
Applications in Organic Synthesis
The primary application of the Bach-EI reagent is in the hydroboration of alkenes and alkynes, followed by oxidation to produce alcohols. This two-step sequence, known as the hydroboration-oxidation reaction, is a cornerstone of modern organic synthesis due to its high yields and predictable stereochemistry.[4]
Hydroboration-Oxidation of Alkenes
The hydroboration of alkenes with the Bach-EI reagent, followed by oxidation with alkaline hydrogen peroxide, provides a reliable method for the anti-Markovnikov hydration of double bonds.[1][4]
Quantitative Data on Hydroboration of Olefins
The following table summarizes the stoichiometry and reaction times for the hydroboration of various olefins with the Bach-EI reagent in tetrahydrofuran (THF) at room temperature. The subsequent oxidation to the corresponding alcohols proceeds in quantitative yields.[1]
| Olefin | Molar Ratio (Olefin:Reagent) | Time for Complete Hydroboration | Major Product after Oxidation |
| 1-Hexene | 3:1 | 1 hour | 1-Hexanol |
| Styrene | 3:1 | 1 hour | 2-Phenylethanol |
| Cyclopentene | 3:1 | 1 hour | Cyclopentanol |
| Cyclohexene | 2:1 | 1 hour | Cyclohexanol |
| 2-Methyl-2-butene | 2:1 | 1 hour | 3-Methyl-2-butanol |
| α-Pinene | 1:1 | 0.5 hours | cis-Myrtanol |
| 2,3-Dimethyl-2-butene | 1:1 | 0.5 hours | 2,3-Dimethyl-2-butanol |
Regioselectivity
The regioselectivity of the hydroboration is influenced by both steric and electronic factors of the substrate. The following table illustrates the regioselectivity of boron addition to different olefins using the Bach-EI reagent.[2]
| Olefin | Solvent | Boron attached at C-1 (%) | Boron attached at C-2 (%) |
| 1-Hexene | THF | 94 | 6 |
| Styrene | THF | 19 | 81 |
| Allyl chloride | THF | 42 | 58 |
Experimental Protocols
General Protocol for the Hydroboration-Oxidation of an Alkene:
-
Materials: Bach-EI reagent (2.0M solution in THF), alkene, anhydrous THF, 3M NaOH solution, 30% H₂O₂ solution. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Procedure:
-
To a stirred solution of the alkene in anhydrous THF at 0 °C, add the Bach-EI reagent solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated in the quantitative data table, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and slowly add the 3M NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution, ensuring the temperature remains below 20 °C.
-
Stir the mixture at room temperature for 1-2 hours.
-
Perform a standard aqueous work-up, followed by extraction with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude alcohol product.
-
Purify the product by flash column chromatography if necessary.
-
Role in Drug Development and Complex Molecule Synthesis
While the Bach-EI reagent is not directly involved in biological signaling pathways, it is a valuable tool in the synthesis of complex organic molecules, including natural products and pharmaceutical intermediates.[6] Its ability to introduce hydroxyl groups with high regioselectivity and stereocontrol is particularly useful in the construction of intricate molecular architectures.
For instance, the hydroboration-oxidation methodology is frequently employed in the synthesis of polyketide and terpene natural products, many of which exhibit potent biological activities and serve as inspiration for drug design. The reliable formation of alcohols at specific positions in a carbon skeleton is a critical step in the total synthesis of such compounds.[2]
Conclusion
The Bach-EI hydroboration reagent is a robust and highly effective source of borane for a variety of synthetic transformations. Its stability, high reactivity, and predictable selectivity make it an invaluable reagent for researchers in both academic and industrial settings. The ability to perform hydroboration-oxidation reactions under mild conditions with high yields has solidified its place as a go-to method for the anti-Markovnikov hydration of alkenes and alkynes, contributing significantly to the efficient synthesis of complex molecules with potential applications in drug discovery and materials science.
References
N-Ethyl-N-isopropylaniline Borane Complex: A Technical Guide to its Mechanism and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-ethyl-N-isopropylaniline borane complex (H₃B-NPhEtPrⁱ) is a highly reactive and selective amine-borane adduct that has emerged as a superior reagent for hydroboration and reduction reactions in organic synthesis. Its stability, solubility in various organic solvents, and the ease of recovery of the parent amine make it an attractive alternative to other borane carriers like borane-tetrahydrofuran (BH₃-THF) and borane-dimethyl sulfide (BMS). This technical guide provides an in-depth overview of the synthesis, reaction mechanisms, and applications of the N-ethyl-N-isopropylaniline borane complex, with a focus on quantitative data, detailed experimental protocols, and visual representations of its mode of action. Boron-based compounds are of significant interest in drug discovery and development, exhibiting a wide range of biological activities.[1][2]
Synthesis and Properties
N-ethyl-N-isopropylaniline borane is synthesized from N-ethyl-N-isopropylaniline and a source of borane. The parent amine, N-ethyl-N-isopropylaniline, can be prepared by the alkylation of N-ethylaniline.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| N-Ethyl-N-isopropylaniline | ||
| Molecular Formula | C₁₁H₁₇N | |
| Molecular Weight | 163.26 g/mol | |
| Boiling Point | 50-51 °C / 1 mmHg | |
| N-Ethyl-N-isopropylaniline Borane Complex | ||
| Molecular Formula | C₁₁H₂₀BN | |
| Molecular Weight | 177.09 g/mol | |
| Appearance | Liquid above 0 °C |
Table 2: Spectroscopic Data of N-Ethyl-N-isopropylaniline
| Type | Data |
| ¹H NMR | Data available, specific shifts depend on solvent and instrument. |
| ¹³C NMR | Data available, specific shifts depend on solvent and instrument. |
Core Applications and Mechanisms
The N-ethyl-N-isopropylaniline borane complex is primarily utilized for two key transformations in organic synthesis: hydroboration of unsaturated bonds and the reduction of various functional groups.
Hydroboration of Alkenes and Alkynes
Hydroboration involves the addition of a hydrogen-boron bond across a carbon-carbon double or triple bond. The N-ethyl-N-isopropylaniline borane complex serves as an efficient source of borane for this transformation. The reaction is typically fast in solvents like dioxane, requiring 0.5–1 hour for unhindered olefins at room temperature. The resulting organoboranes can be subsequently oxidized, typically with hydrogen peroxide and a base, to yield alcohols. This two-step hydroboration-oxidation sequence provides a powerful method for the anti-Markovnikov hydration of alkenes.
Table 3: Hydroboration of Representative Olefins with H₃B-NPhEtPrⁱ
| Olefin | Solvent | Reaction Time (h) | Product after Oxidation | Yield | Reference |
| 1-Hexene | Dioxane | 0.5 - 1 | 1-Hexanol | Quantitative | |
| Styrene | Dioxane | 0.5 - 1 | 2-Phenylethanol | Quantitative | |
| Cyclopentene | Dioxane | 0.5 - 1 | Cyclopentanol | Quantitative | |
| Cyclohexene | Dioxane | Slower | Cyclohexanol | Quantitative | |
| α-Pinene | THF | Rapid | cis-Myrtanol | Quantitative | |
| 2,3-Dimethyl-2-butene | THF | Rapid | 2,3-Dimethyl-2-butanol | Quantitative |
Note: "Quantitative" yields are reported in the source literature without specific percentages.
Reduction of Functional Groups
N-ethyl-N-isopropylaniline borane is a versatile reducing agent for a variety of functional groups. The general mechanism for carbonyl reduction involves the coordination of the Lewis acidic boron atom to the carbonyl oxygen, which activates the carbonyl group towards hydride transfer. For amides, this leads to the cleavage of the carbon-oxygen bond and the formation of the corresponding amine.
Table 4: Reduction of Representative Functional Groups with H₃B-NPhEtPrⁱ
| Functional Group | Substrate Example | Conditions | Product | Reference |
| Aldehyde | Benzaldehyde | THF, room temp. | Benzyl alcohol | |
| Ketone | Acetophenone | THF, room temp. | 1-Phenylethanol | |
| Carboxylic Acid | Benzoic Acid | THF, room temp. | Benzyl alcohol | |
| Aliphatic Ester | Ethyl benzoate | THF, reflux | Benzyl alcohol | |
| Tertiary Amide | N,N-Dimethylbenzamide | THF, reflux | Benzyldimethylamine | |
| Nitrile | Benzonitrile | THF, reflux | Benzylamine | |
| Imine | N-Benzylideneaniline | THF, room temp. | N-Benzylaniline |
Note: The reduction of esters, amides, and nitriles is sluggish at room temperature but proceeds readily under reflux conditions.
Experimental Protocols
Synthesis of N-Ethyl-N-isopropylaniline
A mixture of N-ethylaniline (0.10 mol) and 2-bromopropane (0.11 mol) is refluxed with stirring. Alternatively, diisopropyl sulfate (0.12 mol) can be added dropwise to N-ethylaniline (0.10 mol) at 60-80 °C, followed by heating at 100 °C for 2 hours. After the reaction is complete, an aqueous solution of potassium hydroxide is added, and the organic layer is separated, washed, dried, and distilled to yield N-ethyl-N-isopropylaniline.
Synthesis of N-Ethyl-N-isopropylaniline Borane Complex
The N-ethyl-N-isopropylaniline borane complex can be prepared by the reaction of N-ethyl-N-isopropylaniline with a source of borane, such as borane-dimethyl sulfide (BMS) or diborane generated in situ, in an inert solvent like tetrahydrofuran (THF) under a nitrogen atmosphere. The progress of the reaction can be monitored by the cessation of hydrogen evolution.
General Procedure for Hydroboration
To a solution of the alkene in THF at room temperature under a nitrogen atmosphere, a solution of N-ethyl-N-isopropylaniline borane complex in THF is added dropwise. The reaction mixture is stirred for the appropriate amount of time (see Table 3). The reaction is then cooled, and the organoborane intermediate is oxidized by the slow addition of aqueous sodium hydroxide followed by the dropwise addition of hydrogen peroxide. The resulting alcohol is then extracted, and the organic layer is dried and concentrated.
General Procedure for Reduction
To a solution of the substrate (e.g., amide, ester) in THF under a nitrogen atmosphere, a solution of N-ethyl-N-isopropylaniline borane complex in THF is added. The reaction mixture is stirred at room temperature or heated to reflux as required (see Table 4). Upon completion, the reaction is quenched, typically by the addition of acid, to decompose the amine-borane complex of the product. The product is then isolated by extraction and purification. The carrier amine, N-ethyl-N-isopropylaniline, can be recovered from the aqueous layer by basification and extraction, allowing for its recycling.
Conclusion
The N-ethyl-N-isopropylaniline borane complex is a highly effective and convenient reagent for hydroboration and the reduction of a wide range of functional groups. Its liquid nature, high reactivity, and the ability to recycle the carrier amine make it a valuable tool in modern organic synthesis. The mechanistic understanding of its reactions allows for the rational design of synthetic routes for the preparation of key intermediates in drug development and other areas of chemical research. The continued exploration of such borane complexes is likely to lead to the discovery of even more selective and efficient reagents for chemical transformations.
References
The Concerted Syn Addition in Hydroboration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The hydroboration-oxidation of alkenes stands as a cornerstone of modern organic synthesis, providing a reliable method for the anti-Markovnikov hydration of carbon-carbon double bonds with syn stereochemistry. This in-depth technical guide delves into the core of this reaction: the concerted syn addition mechanism of the hydroboration step. Understanding this mechanism is paramount for predicting and controlling the stereochemical and regiochemical outcomes in the synthesis of complex molecules, a critical aspect of drug development and materials science.
The Mechanism: A Concerted Dance of Atoms
The hydroboration of an alkene is a pericyclic reaction that proceeds through a four-membered transition state.[1][2] This concerted mechanism, where bond formation and bond breaking occur simultaneously, is the key to the reaction's high degree of stereospecificity and the absence of carbocation rearrangements.[1][2] Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃•THF), is an electrophilic species due to the electron-deficient boron atom.[2] The π-bond of the alkene acts as a nucleophile, attacking the empty p-orbital of the boron. Simultaneously, a hydride ion (H⁻) from the borane is transferred to one of the carbons of the double bond.[3]
This entire process occurs in a single, fluid step, with the boron and hydrogen atoms adding to the same face of the double bond, resulting in a syn addition.[1][3] The subsequent oxidation step, typically with hydrogen peroxide and a base, replaces the boron atom with a hydroxyl group with retention of configuration, locking in the stereochemistry established during the hydroboration step.[1][2]
Visualizing the Mechanism
The following diagrams, generated using the DOT language, illustrate the key stages of the hydroboration-oxidation process.
Regioselectivity: The "Anti-Markovnikov" Rule
Hydroboration is renowned for its "anti-Markovnikov" regioselectivity, where the boron atom adds to the less substituted carbon of the double bond, and the hydrogen adds to the more substituted carbon.[1] This outcome is governed by a combination of steric and electronic factors.
-
Steric Factors: The bulky borane molecule preferentially approaches the less sterically hindered carbon atom of the alkene. This is particularly pronounced when using sterically demanding borane reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane.[4]
-
Electronic Factors: In the transition state, there is a partial positive charge on the more substituted carbon, which is better able to stabilize it. Conversely, the boron atom carries a partial negative charge.[4]
The interplay of these factors results in high regioselectivity, as illustrated by the data in the following tables.
Quantitative Analysis of Regioselectivity
The choice of borane reagent significantly impacts the regioselectivity of the hydroboration of terminal alkenes.
| Alkene | Borane Reagent | % Boron at C-1 (anti-Markovnikov) | % Boron at C-2 (Markovnikov) | Reference |
| 1-Hexene | BH₃ | ~94 | ~6 | [5] |
| 1-Hexene | Disiamylborane | 99 | 1 | [6] |
| Propene-d₆ | BH₃•THF | 90.0 | 10.0 | [5] |
| Styrene | BH₃ | 80 | 20 | [7] |
| Styrene | Chloroborane-dimethyl sulfide | 98 | 2 | [7] |
| Styrene | 9-BBN | 98.5 | 1.5 | [7] |
Table 1: Regioselectivity of Hydroboration with Various Borane Reagents.
The electronic nature of substituents on the alkene also influences the regiochemical outcome, as demonstrated by studies on substituted styrenes.
| Substituent (para) | % Addition to α-carbon | % Addition to β-carbon | Reference |
| -OCH₃ | 9 | 91 | [7] |
| -CH₃ | 18 | 82 | [7] |
| -H | 20 | 80 | [7] |
Table 2: Influence of Substituents on the Regioselectivity of Styrene Hydroboration.
Stereoselectivity: The Syn Addition
The concerted nature of the hydroboration mechanism dictates that the boron and hydrogen atoms are delivered to the same face of the alkene, resulting in a syn addition.[1] This stereospecificity is a powerful tool in asymmetric synthesis, allowing for the creation of new stereocenters with high fidelity. The hydroboration of cyclic alkenes, such as 1-methylcyclopentene, provides a clear demonstration of this principle, yielding exclusively the trans product after oxidation.[3]
Experimental Evidence for Syn Addition
Deuterium labeling studies have provided compelling evidence for the concerted syn addition mechanism. For instance, the hydroboration of 1-methylcyclopentene with deuterated borane (BD₃), followed by oxidation, yields trans-2-methylcyclopentanol with the deuterium and hydroxyl groups in a cis relationship.[8][9]
Experimental Protocols
To provide a practical context, a detailed experimental protocol for the hydroboration-oxidation of 1-methylcyclohexene is outlined below. This procedure is representative of a typical laboratory-scale synthesis.
Hydroboration-Oxidation of 1-Methylcyclohexene
Materials:
-
1-Methylcyclohexene
-
1 M Borane-tetrahydrofuran complex (BH₃•THF) in THF
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dry, acetone-rinsed glassware
-
Magnetic stirrer and stir bar
-
Septum and needles
Hydroboration Step:
-
To a dry, 50 mL round-bottom flask equipped with a magnetic stir bar and a septum, add 1-methylcyclohexene (e.g., 5.0 g, 52 mmol).
-
Cool the flask in an ice-water bath.
-
Slowly add 1 M BH₃•THF solution (e.g., 18.3 mL, 18.3 mmol) to the stirred solution of the alkene via a syringe over a period of 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
Oxidation Step:
-
Cool the reaction mixture again in an ice-water bath.
-
Slowly and carefully add 3 M NaOH solution (e.g., 6.1 mL) to the flask.
-
Very slowly, add 30% H₂O₂ solution (e.g., 6.1 mL) dropwise, ensuring the temperature of the reaction mixture does not exceed 50 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
Workup:
-
Add diethyl ether (e.g., 20 mL) to the reaction mixture and transfer the contents to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer with saturated brine (2 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude trans-2-methylcyclohexanol.
-
The product can be further purified by distillation or chromatography.
Experimental Workflow Diagram
Conclusion
The concerted syn addition mechanism of hydroboration is a well-established and powerful principle in organic chemistry. Its high degree of stereospecificity and regioselectivity, governed by a combination of steric and electronic factors, makes it an indispensable tool for the synthesis of complex organic molecules. For researchers in drug development and other scientific fields, a thorough understanding of this mechanism is essential for the rational design of synthetic routes and the predictable construction of desired stereoisomers. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the practical application of this fundamental reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Untitled Document [ursula.chem.yale.edu]
- 7. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]
- 8. youtube.com [youtube.com]
- 9. Hydroboration of 1-methyl cyclopentene using B2D6, followed by treatment with alkaline hydrogen peroxide, gives [infinitylearn.com]
- 10. Solved EXPERIMENT 29 A Hydroboration-Oxidation of | Chegg.com [chegg.com]
- 11. community.wvu.edu [community.wvu.edu]
The Role of Bach-EI as a Stable Borane-Amine Adduct: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of synthetic organic chemistry, the selective and efficient formation of carbon-heteroatom bonds is a cornerstone of molecular architecture, particularly in the synthesis of complex molecules and active pharmaceutical ingredients. Among the myriad of reagents developed for such transformations, borane carriers play a pivotal role, offering a versatile platform for hydroboration and reduction reactions. This technical guide focuses on the N-ethyl-N-isopropylaniline borane adduct, referred to herein as Bach-EI, a superior and highly stable borane-amine adduct that has demonstrated significant advantages in various synthetic applications.
Borane-amine adducts are valued for their stability, ease of handling, and tunable reactivity compared to highly reactive and pyrophoric borane sources like diborane gas or its solutions. The stability of these adducts is primarily dictated by the steric and electronic properties of the amine. Bach-EI, the adduct formed between borane and N-ethyl-N-isopropylaniline, emerges as a particularly effective reagent due to a fine balance of these properties, rendering it a stable, liquid, and highly reactive hydroborating and reducing agent.[1][2] This guide will provide an in-depth overview of the synthesis, properties, and applications of Bach-EI, supported by quantitative data and detailed experimental protocols.
Properties and Advantages of Bach-EI
Bach-EI (H₃B−NPhEtPri) is a liquid above 0°C, a physical state that offers considerable advantages in handling and dispensing compared to solid or gaseous borane reagents.[2] Its stability at room temperature and solubility in a range of common organic solvents, including tetrahydrofuran (THF), dioxane, tert-butyl methyl ether, n-pentane, and dichloromethane, contribute to its versatility in various reaction setups.[1][2]
The steric hindrance provided by the ethyl and isopropyl groups on the aniline nitrogen weakens the B-N dative bond just enough to allow for facile borane transfer to a substrate, yet the adduct remains stable for storage.[2] This controlled reactivity makes Bach-EI a more reactive hydroborating agent than many other amine-borane adducts.[1] For instance, the hydroboration of unhindered olefins to the trialkylborane stage is often complete within 0.5 to 1 hour in dioxane at room temperature.[1]
A significant advantage of using Bach-EI is the ability to recover the N-ethyl-N-isopropylaniline carrier amine after the reaction through simple acid-base extraction, allowing for its recycling and reuse, which is both cost-effective and environmentally conscious.[1]
Synthesis of Bach-EI
The synthesis of Bach-EI is a two-step process that begins with the preparation of the parent amine, N-ethyl-N-isopropylaniline, followed by its complexation with borane.
Synthesis of N-ethyl-N-isopropylaniline
A common method for the synthesis of N-ethyl-N-isopropylaniline involves the alkylation of N-ethylaniline.[2]
Formation of the Borane Adduct
The N-ethyl-N-isopropylaniline borane adduct (Bach-EI) is then prepared by reacting the synthesized amine with a borane source, such as borane-dimethyl sulfide complex ((CH₃)₂S·BH₃).[3]
Applications in Organic Synthesis
Bach-EI is a versatile reagent with primary applications in hydroboration-oxidation and reduction reactions.
Hydroboration-Oxidation of Alkenes
The hydroboration of alkenes with Bach-EI, followed by oxidation, is a highly efficient method for the anti-Markovnikov hydration of double bonds to produce alcohols.[1][4] The reaction proceeds with high regioselectivity, adding the boron atom to the less substituted carbon of the alkene. Subsequent oxidation with hydrogen peroxide in the presence of a base replaces the boron with a hydroxyl group.[5]
Reduction of Functional Groups
Bach-EI is also an effective reducing agent for a variety of functional groups. At room temperature, it readily reduces simple aldehydes, ketones, and carboxylic acids to the corresponding alcohols.[1] Imines, tertiary amides, and nitriles are reduced to their respective amines.[1] More robust functional groups such as esters, amides, and nitriles that show sluggish reactivity at room temperature can be effectively reduced under reflux conditions in solvents like THF or dioxane.[1]
Quantitative Data
The following tables summarize the reactivity and regioselectivity of Bach-EI in hydroboration reactions with various olefins.
Table 1: Reaction Times for Hydroboration of Olefins with Bach-EI in Dioxane at Room Temperature
| Olefin | Time for Complete Hydroboration |
| 1-Hexene | 0.5 - 1 hour |
| Styrene | 0.5 - 1 hour |
| Cyclopentene | 0.5 - 1 hour |
| Norbornene | 0.5 - 1 hour |
| Cyclohexene | Slower, forms dialkylborane rapidly |
| 2-Methyl-2-butene | Slower, forms dialkylborane rapidly |
| α-Pinene | Forms monoalkylborane rapidly, further reaction is slow |
| 2,3-Dimethyl-2-butene | Forms monoalkylborane rapidly, further reaction is slow |
Data compiled from The Journal of Organic Chemistry.[1]
Table 2: Regioselectivity in the Hydroboration of Alkenes with Bach-EI
| Alkene | Solvent | % Primary Borane Adduct | % Secondary Borane Adduct |
| 1-Hexene | THF | ~94% | ~6% |
| Styrene | THF | ~98% | ~2% |
| Allyl Chloride | THF | ~90% | ~10% |
Data represents the distribution of the boron atom on the alkyl chain and is similar to that observed with BH₃-THF.[1]
Experimental Protocols
General Procedure for Hydroboration of an Alkene
Materials:
-
Alkene (e.g., 1-octene)
-
Bach-EI (N-ethyl-N-isopropylaniline borane adduct)
-
Anhydrous solvent (e.g., THF or dioxane)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
A dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer is charged with the alkene and the anhydrous solvent.
-
The flask is cooled in an ice bath.
-
Bach-EI is added dropwise to the stirred solution of the alkene.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for the time indicated in Table 1, or until the reaction is complete as monitored by an appropriate technique (e.g., GC or TLC analysis of aliquots).
General Procedure for Oxidation of the Organoborane Intermediate
Materials:
-
Organoborane solution from the hydroboration step
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
Procedure:
-
The reaction mixture containing the trialkylborane is cooled in an ice bath.
-
3 M NaOH solution is carefully added, followed by the slow, dropwise addition of 30% H₂O₂ solution, ensuring the temperature is maintained below 40-50°C.
-
After the addition is complete, the mixture is stirred at room temperature for at least 1 hour to ensure complete oxidation.
-
The aqueous layer is separated, and the organic layer is washed with water and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude alcohol product, which can be further purified by distillation or chromatography.
Conclusion
Bach-EI (N-ethyl-N-isopropylaniline borane adduct) stands out as a highly effective and user-friendly borane carrier for a range of synthetic transformations. Its stability, liquid form, and high reactivity make it a superior choice for hydroboration-oxidation and reduction reactions. The ability to recycle the parent amine adds to its appeal from both an economic and environmental perspective. For researchers and professionals in drug development and synthetic chemistry, Bach-EI offers a reliable and efficient tool for the construction of complex molecular architectures.
References
An In-depth Technical Guide to the Synthesis and Stability of N-ethyl-N-isopropylaniline Borane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and stability of N-ethyl-N-isopropylaniline borane (EIPAB), a versatile amine-borane complex with significant applications in organic synthesis. This document details the experimental protocols for its preparation and summarizes the available data on its stability, offering valuable insights for its effective use in research and development.
Introduction
N-ethyl-N-isopropylaniline borane is a stable and highly reactive borane carrier, recognized for its utility in hydroboration and reduction reactions. As an air-stable liquid at room temperature, it offers a safer and more convenient alternative to gaseous diborane or other more pyrophoric borane complexes. Its efficacy as a reducing agent and its role in the formation of carbon-boron bonds make it a valuable tool in the synthesis of complex organic molecules, including pharmaceutical intermediates.
Synthesis of N-ethyl-N-isopropylaniline Borane
The synthesis of N-ethyl-N-isopropylaniline borane is a two-step process that first involves the preparation of the parent amine, N-ethyl-N-isopropylaniline, followed by its complexation with a borane source.
Synthesis of N-ethyl-N-isopropylaniline
The parent amine can be synthesized via the reductive amination of aniline with acetone, followed by ethylation.
Experimental Protocol:
A detailed experimental protocol for a similar synthesis of N-isopropylaniline is outlined below, which can be adapted for the synthesis of N-ethyl-N-isopropylaniline by subsequent ethylation.
-
Reaction Setup: A mixture of 233 g (2.5 moles) of aniline, 5 L of tetrahydrofuran, and 250 ml of acetone is stirred at 24°-25° C under a nitrogen atmosphere for 2 hours.
-
Cooling and Addition of Phthalic Acid: The reaction mixture is then cooled to 10° C, and 675 g (4.06 moles) of phthalic acid is added rapidly.
-
Reduction with Sodium Borohydride: The resulting suspension is stirred at 10° C under nitrogen, and 100 g (2.64 moles) of powdered 98% sodium borohydride is added over a period of 25 minutes. The temperature is observed to rise to 28° C during this addition.[1]
-
Reaction Progression and Work-up: The reaction mixture is stirred under nitrogen at 28° C for 15 minutes and then at 60°-61° C for 2 hours. After cooling to 25° C, the mixture is siphoned portionwise into 2.0 L of 20% sodium hydroxide solution, ensuring the temperature does not exceed 20° C.[1]
-
Extraction and Drying: The organic phase is separated, and 1.0 kg of anhydrous potassium carbonate is added. The mixture is stirred at 20°-25° C for 20 minutes.[1]
-
Isolation and Purification: The solid is removed by filtration and washed twice with 250 ml portions of tetrahydrofuran. The washings are combined with the filtrate, and the tetrahydrofuran is distilled off at 20-100 mm Hg at a maximum temperature of 55° C. The residual oil is then fractionally distilled to yield the pure product.[1]
A subsequent ethylation step would then be carried out to obtain N-ethyl-N-isopropylaniline.
Synthesis of N-ethyl-N-isopropylaniline Borane
The borane complex is typically prepared by the reaction of the parent amine with a suitable borane source, such as borane-tetrahydrofuran (BH₃-THF) or borane-dimethyl sulfide (BMS).
Experimental Protocol:
A general procedure for the synthesis of amine-borane complexes is as follows:
-
Reaction Setup: An oven-dried, three-necked round bottom flask is placed under a nitrogen atmosphere.
-
Addition of Reagents: The N-ethyl-N-isopropylaniline is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF).
-
Borane Addition: A solution of the borane source (e.g., 1 M BH₃-THF) is added dropwise to the stirred amine solution at 0 °C.
-
Reaction and Monitoring: The reaction is typically stirred for a few hours at room temperature. The formation of the amine-borane complex can be monitored by ¹¹B NMR spectroscopy, which will show a characteristic signal for the borane adduct.
-
Work-up and Isolation: The solvent is removed under reduced pressure to yield the N-ethyl-N-isopropylaniline borane complex.
Stability of N-ethyl-N-isopropylaniline Borane
Amine-borane complexes are generally more stable than other borane adducts, such as those with ethers or sulfides. However, specific quantitative data on the stability of N-ethyl-N-isopropylaniline borane is limited in the publicly available literature. The stability of amine-boranes is influenced by steric and electronic factors of the amine.
General Stability Considerations for Amine-Boranes:
-
Thermal Stability: The thermal stability of amine-boranes can vary significantly. While some are stable at room temperature, others may decompose upon heating. For instance, some hindered amine-borane adducts have been shown to decompose to yield monomeric (dialkylamino)boranes.
-
Hydrolytic Stability: Amine-boranes can undergo hydrolysis, particularly in the presence of acids. The rate of hydrolysis is dependent on the specific amine and the reaction conditions.
Data Presentation:
Currently, there is a lack of specific quantitative stability data (e.g., TGA, DSC) for N-ethyl-N-isopropylaniline borane in the reviewed literature. Researchers should exercise caution and handle the compound under an inert atmosphere, especially when heated or in the presence of protic sources.
Experimental Workflows and Reaction Mechanisms
Synthesis Workflow
The general workflow for the synthesis of N-ethyl-N-isopropylaniline borane can be visualized as a two-step process.
Caption: General workflow for the synthesis of N-ethyl-N-isopropylaniline borane.
Hydroboration-Oxidation Mechanism
N-ethyl-N-isopropylaniline borane serves as a source of borane (BH₃) for hydroboration reactions. The overall hydroboration-oxidation of an alkene is a two-step process that results in an anti-Markovnikov alcohol.
Caption: Mechanism of hydroboration-oxidation using a borane source.
Conclusion
N-ethyl-N-isopropylaniline borane is a valuable reagent in organic synthesis, offering a stable and convenient source of borane for hydroboration and reduction reactions. While detailed experimental protocols for its synthesis can be adapted from general procedures for amine-borane complexes, there is a notable lack of specific quantitative data on its stability in the current literature. Further studies are warranted to fully characterize its thermal and hydrolytic stability to ensure its safe and optimal use in various applications. This guide provides a foundational understanding for researchers and professionals working with this important compound.
References
Dissociative mechanism of borane-amine adducts in hydroboration
An In-Depth Technical Guide on the Dissociative Mechanism of Borane-Amine Adducts in Hydroboration
Introduction
Borane-amine adducts are a class of stable, easily handled compounds that serve as important sources of borane (BH₃) for a variety of chemical transformations, most notably hydroboration. Unlike highly reactive and pyrophoric diborane (B₂H₆) or borane complexes with ethers like THF, amine-boranes offer enhanced stability and are often crystalline solids, making them attractive reagents in organic synthesis.[1] The hydroboration reaction, the addition of a hydrogen-boron bond across a carbon-carbon double or triple bond, is a cornerstone of synthetic chemistry, providing a pathway to a wide array of organoboranes which can be further transformed into alcohols, amines, and other functional groups.[2][3]
The reactivity of borane-amine adducts in hydroboration is intrinsically linked to the strength and lability of the dative bond between the nitrogen of the amine and the boron atom. The prevailing mechanism for hydroboration using these adducts is the dissociative mechanism . This guide provides a detailed exploration of this mechanism, supported by quantitative data, experimental protocols, and visual diagrams to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
The Core Mechanism: A Dissociative Pathway
The classical mechanism for hydroboration with borane-amine adducts proceeds through a prior dissociation of the adduct.[4][5] This is a reversible process where the stable, four-coordinate borane-amine complex dissociates to generate a small equilibrium concentration of free, three-coordinate borane (BH₃) and the corresponding amine.[6][7] This liberated BH₃ is the active hydroborating agent that then reacts with the alkene via the well-established four-centered transition state.
The overall process can be summarized in two main steps:
-
Dissociation (Rate-Determining Step): The borane-amine adduct (R₃N•BH₃) is in equilibrium with the free amine (R₃N) and borane (BH₃). The position of this equilibrium is crucial and depends on the stability of the adduct.
-
R₃N•BH₃ ⇌ R₃N + BH₃
-
-
Hydroboration: The free borane rapidly adds to the alkene to form an organoborane intermediate. This step is typically fast and irreversible.
-
3 R'CH=CH₂ + BH₃ → B(CH₂CH₂R')₃
-
The rate of the overall hydroboration reaction is therefore primarily dependent on the rate of dissociation of the borane-amine adduct.[5] Adducts that dissociate more readily will exhibit higher reactivity.
While the dissociative pathway is widely accepted, alternative mechanisms have been considered, particularly for activated systems. These include:
-
SN1-like Mechanism: Involves the heterolytic cleavage of a B-X bond (where X is a leaving group) to form a cationic boron species, which is then attacked by the alkene.[6][7]
-
SN2-like Mechanism: Involves the direct attack of the alkene on the boron center, displacing the amine in a single concerted step.[6] Kinetic data for some phosphine-borane systems, showing second-order kinetics, are consistent with this type of direct transfer process.[8]
However, for most standard hydroborations with simple borane-amine adducts, the evidence strongly supports the initial dissociation as the key step.[4][5]
Factors Influencing Adduct Dissociation and Reactivity
The stability of the N-B dative bond governs the reactivity of the adduct. Several factors influence this stability:
-
Steric Hindrance: Increasing the steric bulk on the amine significantly weakens the N-B bond, leading to a higher degree of dissociation and thus greater reactivity. For instance, the complexing ability of N,N-diethyl-tert-alkylamines with borane decreases as the steric bulk of the tert-alkyl group increases.[9] Consequently, the reactivity of the corresponding borane adducts towards hydroboration increases in the reverse order.[9]
-
Electronic Effects: The electronic properties of the substituents on both the nitrogen and boron atoms play a critical role.
-
On Nitrogen: Electron-donating groups on the nitrogen atom generally increase the basicity of the amine, leading to a stronger N-B bond and a more stable adduct.[10]
-
On Boron: Electron-withdrawing groups on the boron atom decrease the stability of the adduct. Conversely, electron-donating groups, such as methyl groups, on boron also decrease the adduct's stability compared to BH₃.[11]
-
-
Solvent: The choice of solvent can influence reaction rates. For example, the hydroboration of 1-octene with t-OctEt₂N:BH₃ shows enhanced reactivity in dioxane.[9] Apolar solvents can be more efficient for certain borane transfer reactions due to reduced entropic costs.[8]
Quantitative Data Summary
The following table summarizes key quantitative data related to the stability and reactivity of various borane-amine adducts.
| Adduct/System | Parameter | Value/Observation | Conditions | Reference |
| tert-Octyldialkylamine-Boranes | Relative Reactivity (vs. 1-octene) | t-OctNPr(n)₂ > t-OctNBuiMe > t-OctNEt₂ > t-OctN-(CH₂CH₂)₂O > t-OctNEtMe > t-OctNMe₂ | THF, Room Temp. | [9] |
| Ammonia-Borane (H₃N•BH₃) Derivatives | Deuterium KIE (kD₃N•BH₃/kH₃N•BH₃) | 1.74 | THF | [12] |
| Deuterium KIE (kH₃N•BD₃/kH₃N•BH₃) | 1.28 | THF | [12] | |
| Decomposition Temp. (19b) | 36.7 °C | TGA | [13][14] | |
| Decomposition Temp. (20b) | 50.5 °C | TGA | [13][14] | |
| Pyridine Borane (Py•BH₃) Activation | Regioselectivity (β-methylstyrene) | 15:1 (with I₂ activation) vs. 5:1 (BH₃•THF) | CH₂Cl₂, Room Temp. | [7] |
| Me₂NH•BH₃ Hydrogen Transfer | ΔG°exp (H-transfer step) | +10 ± 7 kJ mol⁻¹ | Experimental | [11] |
| ΔG°calc (H-transfer step) | +9.1 kJ mol⁻¹ | DFT Calculation | [11] |
Experimental Protocols
Investigating the dissociative mechanism of borane-amine adducts involves a combination of kinetic, spectroscopic, and computational methods.
Kinetic Studies via NMR Spectroscopy
This protocol is used to determine reaction rates and reaction order, which provides insight into the mechanism.
-
Objective: To monitor the rate of disappearance of an alkene and the formation of the organoborane product.
-
Methodology:
-
Prepare a solution of the borane-amine adduct and an internal standard (e.g., mesitylene) in a suitable deuterated solvent (e.g., THF-d₈) within an NMR tube under an inert atmosphere (e.g., Argon or Nitrogen).
-
Acquire an initial ¹H NMR spectrum to establish initial concentrations.
-
Inject a precise amount of the alkene substrate into the NMR tube.
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the alkene and the product relative to the internal standard to determine their concentrations over time.
-
Plot concentration versus time to determine the rate of the reaction. By varying the initial concentrations of the adduct and the alkene, the order of the reaction with respect to each component can be determined. A reaction that is zero-order in alkene is consistent with a rate-determining dissociation of the adduct.[12]
-
Spectroscopic Characterization of Boron Species
¹¹B NMR spectroscopy is essential for identifying the boron-containing species in solution.
-
Objective: To detect the borane-amine adduct, potential intermediates, and the final organoborane product.
-
Methodology:
-
Dissolve the borane-amine adduct of interest in a suitable solvent in an NMR tube under an inert atmosphere.
-
Acquire an ¹¹B NMR spectrum. Four-coordinate boron in an amine adduct typically appears as a quartet (due to coupling with the three B-H protons) at a characteristic chemical shift (e.g., -28.5 ppm for Py•BH₂I).[7]
-
Add the alkene and monitor the reaction over time by acquiring subsequent ¹¹B NMR spectra.
-
Observe the disappearance of the starting adduct signal and the appearance of a new signal corresponding to the trialkylborane product (typically a broad singlet in the range of +50 to +80 ppm). The absence of significant concentrations of other boron intermediates supports a simple dissociative mechanism.
-
Computational Analysis using Density Functional Theory (DFT)
DFT calculations are used to model the reaction pathway and calculate thermodynamic parameters that are difficult to measure experimentally.
-
Objective: To calculate the N-B bond dissociation energy (BDE) and map the potential energy surface for the hydroboration reaction.
-
Methodology:
-
Using a computational chemistry software package (e.g., Gaussian, Spartan), build the molecular structures of the borane-amine adduct, the dissociated amine and borane, the alkene, the transition state, and the final organoborane product.
-
Select an appropriate level of theory and basis set (e.g., B3LYP/6-311++G(d,p), as used in kinetic studies of borazine formation).[15]
-
Perform geometry optimization calculations for all species to find their lowest energy conformations.
-
Calculate the vibrational frequencies to confirm that optimized structures are true minima (no imaginary frequencies) and transition states have exactly one imaginary frequency.
-
The BDE can be calculated as the difference in the electronic energies of the optimized adduct and the sum of the energies of the optimized free amine and borane.
-
Locate the four-centered transition state for the addition of BH₃ to the alkene and calculate the activation energy barrier. These theoretical values provide insight into the favorability of the dissociative pathway.[10][11]
-
Visualizations of Mechanism and Workflow
Dissociative Hydroboration Pathway
Caption: The dissociative mechanism for hydroboration.
Experimental Workflow for Mechanistic Study
Caption: Workflow for studying the hydroboration mechanism.
Conclusion
The dissociative mechanism is fundamental to understanding the reactivity of borane-amine adducts in hydroboration. The reaction rate is predominantly controlled by the reversible dissociation of the stable four-coordinate adduct to liberate free, highly reactive three-coordinate borane. This dissociation is heavily influenced by steric and electronic factors, allowing for the rational design and selection of adducts for specific synthetic applications. By employing a combination of kinetic experiments, spectroscopic analysis, and computational modeling, researchers can gain deep insights into the reaction pathway, enabling the optimization of reaction conditions and the development of new, highly efficient hydroborating agents. This comprehensive understanding is vital for leveraging the full potential of borane-amine adducts in modern organic synthesis and drug development.
References
- 1. www1.eere.energy.gov [www1.eere.energy.gov]
- 2. Hydroboration - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydroboration with Pyridine Borane at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Molecular addition compounds. 16. New, highly reactive borane adducts with N,N-dialkyl-tert-alkylamines for hydroboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Amine–Boranes as Transfer Hydrogenation and Hydrogenation Reagents: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Energetic Characterization of Borane-Amines on High-Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
A Technical Guide to Anti-Markovnikov Addition: Regioselectivity in Alkene Hydrohalogenation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for a specific "Bach-EI reagent" did not yield a known chemical entity or reaction. This guide will therefore focus on the principles and methodologies of achieving anti-Markovnikov regioselectivity in the context of alkene hydrohalogenation, a core concept in modern organic synthesis. The well-established anti-Markovnikov hydrobromination will be used as the primary example to illustrate the mechanism and experimental design. The challenges and current state of anti-Markovnikov hydroiodination will also be addressed.
Introduction to Regioselectivity in Alkene Addition
The addition of unsymmetrical reagents to unsymmetrical alkenes can result in two constitutional isomers, known as regioisomers. The preferential formation of one regioisomer over the other is termed regioselectivity. In 1870, Vladimir Markovnikov empirically observed that in the addition of hydrogen halides (HX) to alkenes, the hydrogen atom adds to the carbon with the greater number of hydrogen atoms, and the halide adds to the more substituted carbon. This is known as Markovnikov's rule and is governed by the formation of the more stable carbocation intermediate.
However, synthetic chemistry often requires the "anti-Markovnikov" product, where the addition occurs with the opposite regioselectivity. Achieving this reversal is a significant challenge and typically requires a change in the reaction mechanism from an ionic to a radical pathway.
The "Peroxide Effect": A Radical Approach to Anti-Markovnikov Addition
The most well-known method for achieving anti-Markovnikov addition of HBr to alkenes is through the use of radical initiators, such as peroxides.[1][2][3][4] This is often referred to as the "peroxide effect" or the Kharasch-Mayo reaction.[4] It is important to note that this effect is specific to HBr; the radical addition of HCl and HI is generally not synthetically useful due to unfavorable thermodynamics in the propagation steps of the radical chain reaction.[4][5]
Mechanism of Anti-Markovnikov Hydrobromination
The anti-Markovnikov addition of HBr proceeds through a free-radical chain mechanism, which consists of three main stages: initiation, propagation, and termination.[1][2][6][7]
-
Initiation: The reaction is initiated by the homolytic cleavage of a peroxide (ROOR) to form two alkoxy radicals (RO•). This radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•).[2][6]
-
Propagation: The bromine radical adds to the alkene at the less substituted carbon. This regioselectivity is governed by the formation of the more stable (i.e., more substituted) carbon radical intermediate. This alkyl radical then abstracts a hydrogen atom from another molecule of HBr to yield the anti-Markovnikov product and regenerate a bromine radical, which continues the chain reaction.[2][6][8]
-
Termination: The chain reaction is terminated when any two radical species combine.[8]
Caption: Mechanism of radical anti-Markovnikov addition of HBr.
Quantitative Data on Regioselectivity
The anti-Markovnikov hydrobromination of alkenes is highly regioselective. The data below summarizes the product distribution for the addition of HBr to various alkenes under radical and non-radical (ionic) conditions.
| Alkene | Reaction Conditions | Major Product | Regioselectivity (anti-Markovnikov:Markovnikov) | Yield (%) | Reference |
| 1-Octene | HBr, PBr₃, H₂O, UV light | 1-Bromooctane | >80:20 | >80 | [9] |
| Undecylenic acid | HBr, PBr₃, H₂O, UV light | 11-Bromoundecanoic acid | >80:20 | 80-100 | [9] |
| Styrene | HBr, AIBN, 0°C | 1-Bromo-2-phenylethane | >95:5 | Good | [10] |
| Estragole | HBr, AIBN | 1-Bromo-3-(4-methoxyphenyl)propane | Successful | Not specified | [10] |
Note: AIBN (Azobisisobutyronitrile) is another common radical initiator.
Experimental Protocols
General Procedure for Anti-Markovnikov Hydrobromination of an Alkene
The following is a representative protocol for the radical addition of HBr to an alkene.
Caption: General experimental workflow for anti-Markovnikov hydrobromination.
Materials:
-
Alkene (1.0 equiv)
-
Radical initiator (e.g., AIBN, 0.05-0.1 equiv)
-
Anhydrous non-polar solvent (e.g., hexane, toluene)
-
HBr source (e.g., HBr gas, solution of HBr in acetic acid)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
(Optional) UV lamp
Procedure:
-
The alkene is dissolved in the anhydrous solvent in the round-bottom flask under an inert atmosphere.
-
The radical initiator is added to the solution.
-
The reaction mixture is cooled in an ice bath.
-
HBr is bubbled through the solution or added as a solution.
-
The reaction is stirred at 0°C to room temperature. For less reactive alkenes, gentle heating or UV irradiation may be required.
-
The reaction progress is monitored by an appropriate technique (e.g., TLC, GC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the pure anti-Markovnikov alkyl bromide.
The Challenge of Anti-Markovnikov Hydroiodination
While the radical-mediated anti-Markovnikov addition of HBr is a robust and reliable reaction, the analogous reaction with HI is not effective.[4][5] The reason for this lies in the thermodynamics of the radical chain propagation steps:
-
I• + R-CH=CH₂ → R-ĊH-CH₂I : The addition of an iodine radical to an alkene is an endothermic process. This makes the formation of the alkyl radical intermediate energetically unfavorable, thus inhibiting the radical chain reaction.[4][5]
-
R-ĊH-CH₂I + HI → R-CH₂-CH₂I + I• : While the subsequent hydrogen abstraction is exothermic, the high activation energy of the initial addition step prevents the reaction from proceeding efficiently.
Due to these mechanistic constraints, a general and efficient method for the direct anti-Markovnikov hydroiodination of alkenes via a radical pathway remains an unsolved challenge in organic synthesis. Current research focuses on alternative, multi-step strategies or the development of novel catalytic systems to achieve this transformation. For instance, hydroboration-oxidation followed by iodination of the resulting alcohol provides an indirect route to the anti-Markovnikov iodoalkane.
Conclusion
The regioselective synthesis of anti-Markovnikov addition products is a cornerstone of modern organic chemistry, enabling the construction of complex molecules with precise control. The radical-mediated hydrobromination of alkenes serves as a classic and powerful example of how a change in reaction mechanism can completely reverse the regiochemical outcome compared to the traditional ionic pathway. While a direct and general radical-based method for anti-Markovnikov hydroiodination is not currently available due to thermodynamic limitations, the ongoing development of novel synthetic methodologies may provide future solutions to this synthetic challenge. This understanding of mechanistic principles is crucial for researchers in the field of drug development, where the precise placement of functional groups can have a profound impact on biological activity.
References
- 1. byjus.com [byjus.com]
- 2. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. readchemistry.com [readchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Anti-Markovnikov's Rule (Addition of HBr to an unsymmetrical alkene/alkyne) | Organic Chemistry Tutorial [curlyarrows.com]
- 8. google.com [google.com]
- 9. anti-Markovnikov Hydrobromination of Alkenes | Proceedings of the West Virginia Academy of Science [pwvas.org]
- 10. researchgate.net [researchgate.net]
A Technical Guide to Stereochemical Control in Hydroboration Reactions
For Researchers, Scientists, and Drug Development Professionals
The hydroboration-oxidation reaction stands as a cornerstone of modern organic synthesis, offering a powerful and reliable method for the anti-Markovnikov hydration of alkenes and alkynes. Its significance is profoundly amplified by the high degree of stereochemical control achievable, enabling the precise installation of hydroxyl groups and the creation of chiral centers. This technical guide provides an in-depth exploration of the principles and practices governing stereoselectivity in hydroboration reactions, with a focus on diastereoselective and enantioselective transformations.
Core Principles of Stereoselectivity
The stereochemical outcome of the hydroboration-oxidation sequence is dictated by two key steps: the hydroboration of the alkene and the subsequent oxidation of the organoborane intermediate.
-
Syn-Addition: The hydroboration step proceeds via a concerted, four-membered transition state where the boron and hydrogen atoms add to the same face of the double bond.[1][2][3][4][5][6][7] This syn-addition is a fundamental principle that establishes the relative stereochemistry of the newly formed C-H and C-B bonds.
-
Retention of Stereochemistry: The subsequent oxidation of the C-B bond, typically with alkaline hydrogen peroxide, occurs with complete retention of stereochemistry.[1][4] The hydroxyl group directly replaces the boron atom, preserving the spatial arrangement established during the hydroboration step.
Therefore, the stereochemistry of the final alcohol product is a direct reflection of the initial hydroboration event. Control over the facial selectivity of the hydroborating agent's approach to the alkene is paramount for achieving high stereoselectivity.
Diastereoselective Hydroboration: Substrate Control
In molecules containing pre-existing stereocenters, the facial bias of the hydroboration reaction is often dictated by the steric and electronic environment created by these centers. This substrate-controlled diastereoselectivity is a powerful tool for establishing new stereocenters in a predictable manner.
A key factor is the minimization of steric hindrance in the transition state. The bulky hydroborating agent will preferentially approach the alkene from the less sterically encumbered face. This is often rationalized using conformational analysis of the alkene, where the lowest energy conformation that minimizes allylic strain dictates the preferred trajectory of the incoming borane.[8][9]
Influence of Allylic Stereocenters
Alkenes with an allylic stereocenter often exhibit high diastereoselectivity. The Kishi model, for instance, effectively predicts the outcome by considering a staggered conformation along the Csp²–Csp³ bond, where the hydroborating agent attacks the face opposite the largest substituent.[9]
The choice of hydroborating agent can significantly influence the degree of diastereoselectivity. Sterically demanding reagents, such as 9-borabicyclo[3.3.1]nonane (9-BBN) and disiamylborane, amplify steric differences and often lead to higher diastereomeric ratios (d.r.) compared to borane (BH₃) itself.[7][10][11]
Quantitative Data for Diastereoselective Hydroboration
The following table summarizes the diastereoselectivity observed in the hydroboration of various alkenes with allylic stereocenters.
| Alkene Substrate | Hydroborating Agent | Diastereomeric Ratio (syn:anti or other) | Reference |
| Kishi's Monesin Intermediate | 9-BBN | 92:8 | [7] |
| Chiral Dienol with PMB protecting group | Ni(cod)₂/PCy₃, Pinacolborane | >20:1 | [4] |
| (E)-Allylsilane | 9-BBN | High anti-selectivity | [11] |
| (Z)-Allylsilane | 9-BBN | High syn-selectivity | [11] |
| Ionomycin Intermediate | BH₃·SMe₂ | syn-diastereomer favored | [7] |
| Ionomycin Intermediate | 9-BBN | anti-diastereomer favored | [7] |
Enantioselective Hydroboration: Reagent and Catalyst Control
For prochiral alkenes lacking inherent stereodirecting groups, enantioselectivity can be achieved by employing chiral hydroborating agents or chiral catalysts.
Chiral Hydroborating Agents
The pioneering work of H.C. Brown introduced the use of chiral boranes derived from naturally occurring terpenes. The most prominent among these are diisopinocampheylborane (Ipc₂BH) and monoisopinocampheylborane (IpcBH₂), derived from α-pinene.[7] These reagents create a chiral environment around the B-H bond, forcing the hydroboration to occur on one face of the prochiral alkene over the other.
The enantiomeric excess (ee) achieved is highly dependent on the structure of the alkene. For instance, Ipc₂BH is particularly effective for the asymmetric hydroboration of cis-1,2-disubstituted alkenes.[12]
Transition-Metal Catalyzed Asymmetric Hydroboration
In recent years, transition-metal catalysis, particularly with rhodium and copper complexes, has emerged as a powerful and versatile strategy for enantioselective hydroboration.[1][13][14][15][16][17] These methods often utilize commercially available, achiral borane sources like pinacolborane (HBpin) or catecholborane in conjunction with a chiral ligand.
The mechanism of catalyzed hydroboration differs from the uncatalyzed reaction, often involving oxidative addition of the B-H bond to the metal center, followed by alkene insertion and reductive elimination.[18] The chiral ligand environment around the metal center dictates the facial selectivity of the alkene insertion, leading to high enantioselectivity.
A significant advantage of catalytic systems is the ability to tune the ligand structure to control both enantioselectivity and, in some cases, regioselectivity.[15][19]
Quantitative Data for Enantioselective Hydroboration
The following table presents enantiomeric excesses achieved in the asymmetric hydroboration of representative prochiral alkenes.
| Alkene Substrate | Chiral Reagent/Catalyst System | Enantiomeric Excess (ee) | Reference |
| Styrene | [Rh(I)-NHC complex] / HBpin | up to 96% | [1] |
| Racemic Allenylstannane | (dIpc)₂BH | 88–94% | [3] |
| α-Trifluoromethyl Styrene | Co(acac)₂ / (R)-BTFM-Garphos, HBpin | 92% | [20] |
| Various Fluoroalkylated Alkenes | Co(acac)₂ / (R)-BTFM-Garphos, HBpin | up to 98% | [20][21] |
| β-Aryl Methylidenes | Rh / TADDOL-derived phosphite, HBpin | up to 98:2 er | [19] |
| 1,1-Disubstituted Alkenes (Directed) | Rh(nbd)₂BF₄ / TADDOL-phosphite, tmdBH | 95% | [22] |
| (E)-β-Amidoacrylates | Cu-catalyst / (S)-MeOBIPHEP | 93% | [23] |
Experimental Protocols
General Procedure for Diastereoselective Hydroboration-Oxidation of 1-Methylcyclopentene
This protocol is adapted from standard laboratory procedures and illustrates the fundamental steps of the reaction sequence.
Materials:
-
1-Methylcyclopentene
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dry, acetone-rinsed glassware
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Syringe and needle
Procedure:
-
Hydroboration:
-
To a dry 5-mL conical vial containing a magnetic stir vane, add 150 mg of 1-methylcyclopentene.
-
Seal the vial with a septum cap and place it in an ice-water bath on a magnetic stirrer.
-
Using a dry syringe, slowly add 0.8 mL of the 1.0 M BH₃·THF solution over approximately 1 minute.
-
Allow the reaction to stir in the ice bath for an additional 30-60 minutes to ensure the completion of the hydroboration.
-
-
Oxidation:
-
Remove the ice bath. Cautiously add 0.3 mL of 3 M NaOH solution to the reaction mixture, followed by the slow, dropwise addition of 0.3 mL of 30% H₂O₂. Caution: This step is exothermic.
-
Stir the mixture at room temperature for 20-30 minutes.
-
-
Workup:
-
Add 1 mL of diethyl ether to the vial and stir to extract the product.
-
Allow the layers to separate. Carefully remove the lower aqueous layer with a pipette.
-
Wash the organic layer with 1 mL of brine.
-
Transfer the organic layer to a clean, dry vial and dry it over anhydrous Na₂SO₄.
-
Decant or filter the dried ether solution into a pre-weighed flask and evaporate the solvent to yield the crude trans-2-methylcyclopentanol.
-
Preparation of Diisopinocampheylborane ((Ipc)₂BH)
This procedure is based on the method developed by H.C. Brown for the synthesis of this highly useful chiral hydroborating agent.
Materials:
-
(+)-α-Pinene or (-)-α-Pinene (of high enantiomeric purity)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Dry, inert atmosphere (Nitrogen or Argon) apparatus
Procedure:
-
Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Place the α-pinene in the flask and cool it to 0 °C in an ice bath.
-
Slowly add the BH₃·SMe₂ complex to the stirred α-pinene under a nitrogen atmosphere. The molar ratio of α-pinene to BH₃ should be 2:1.
-
After the addition is complete, allow the mixture to stir at 0 °C for several hours. A white precipitate of (Ipc)₂BH will form.
-
The resulting slurry of crystalline (Ipc)₂BH in THF can often be used directly for subsequent asymmetric hydroboration reactions.
Visualization of Key Concepts
Reaction Mechanisms and Workflows
The following diagrams, rendered in DOT language, illustrate the key mechanistic steps and experimental workflows discussed.
Caption: Mechanism of Hydroboration-Oxidation.
Caption: Logic of Substrate-Controlled Diastereoselectivity.
Caption: Workflows for Enantioselective Hydroboration.
Conclusion
The stereochemical control in hydroboration reactions is a well-developed and predictable aspect of modern synthetic chemistry. By understanding the fundamental principles of syn-addition and retention of configuration, and by judiciously selecting either the substrate's inherent stereodirecting elements or the appropriate chiral reagent or catalyst, chemists can synthesize complex molecules with a high degree of stereochemical precision. The continued development of new catalytic systems promises to further expand the scope and utility of this remarkable transformation, providing even more powerful tools for researchers in drug discovery and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. Enantioconvergent Hydroboration of a Racemic Allene: Enantioselective Synthesis of (E)-δ-Stannyl-anti-Homoallylic Alcohols via Aldehyde Crotylboration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diastereoselective Ni-catalyzed 1,4-hydroboration of chiral dienols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Hydroboration — Making Molecules [makingmolecules.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. Regio- and Stereoselective Ni-Catalyzed 1,4-Hydroboration of 1,3-Dienes: Access to Stereodefined (Z)-Allylboron Reagents and Derived Allylic Alcohols [organic-chemistry.org]
- 11. The regiochemistry and stereochemistry of the hydroboration of allylsilanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 13. scribd.com [scribd.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Ligand-Controlled Regiodivergent Enantioselective Rhodium-Catalyzed Alkene Hydroboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rhodium-Catalyzed Highly Enantioselective Hydroboration of Acyclic Tetrasubstituted Alkenes Directed by an Amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chemistry.illinois.edu [chemistry.illinois.edu]
- 19. Ligand-Controlled Regiodivergent Enantioselective Rhodium-Catalyzed Alkene Hydroboration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 21. Enantioselective Cobalt-Catalyzed Hydroboration of Fluoroalkyl-Substituted Alkenes to Access Chiral Fluoroalkylboronates [organic-chemistry.org]
- 22. γ-Selective Directed Catalytic Asymmetric Hydroboration of 1,1-Disubstituted Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
The Evolution of Amine-Borane Hydroborating Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amine-borane complexes have emerged as a versatile and valuable class of reagents in organic synthesis, particularly for hydroboration reactions. Their enhanced stability, ease of handling, and tunable reactivity compared to diborane or borane-THF adducts have made them indispensable tools for the selective functionalization of alkenes and alkynes. This technical guide provides a comprehensive overview of the history, development, and application of amine-borane hydroborating agents. It delves into their synthesis, reactivity, and selectivity, supported by quantitative data, detailed experimental protocols, and mechanistic insights visualized through signaling pathway diagrams.
Introduction: A Historical Perspective
The journey of amine-boranes as hydroborating agents is a story of gradual discovery and refinement, transforming a chemical curiosity into a cornerstone of modern synthetic chemistry.
The Dawn of Borane Chemistry
The pioneering work of H.C. Brown in the mid-20th century laid the foundation for hydroboration chemistry, earning him the Nobel Prize in Chemistry in 1979. His investigations into the addition of the B-H bond across carbon-carbon double and triple bonds opened up new avenues for the synthesis of alcohols, amines, and other functional groups with remarkable control over regioselectivity and stereoselectivity.
The Advent of Amine-Borane Adducts
While diborane (B₂H₆) was the original reagent of choice for hydroboration, its gaseous nature, toxicity, and pyrophoric properties posed significant handling challenges. This led to the development of more stable and convenient borane carriers. The first amine-borane adduct, trimethylamine-borane ((CH₃)₃N-BH₃), was synthesized by Schlesinger and Burg in 1937.[1] However, its potential as a hydroborating agent was not fully realized until later. These adducts are formed through the coordination of a Lewis basic amine to the Lewis acidic borane.
The initial application of amine-boranes was primarily in the realm of reducing agents. It was later discovered that the reactivity of the borane moiety could be harnessed for hydroboration, with the amine acting as a stabilizing and moderating ligand. This discovery was pivotal, as it offered a safer and more manageable alternative to diborane and its etherate complexes.
Synthesis of Amine-Borane Hydroborating Agents
The accessibility of a diverse range of amine-borane complexes is crucial for their widespread use. Several synthetic methods have been developed to cater to different amine structures and desired reagent properties.
General Synthetic Routes
A common and straightforward method for the synthesis of amine-borane adducts involves the reaction of an amine with a borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂). The driving force for this reaction is the formation of a stable dative bond between the nitrogen of the amine and the boron atom.
Another widely used approach involves the reaction of an ammonium salt with a borohydride reagent, typically sodium borohydride (NaBH₄), in an appropriate solvent like THF. This method is particularly useful for the synthesis of ammonia-borane and primary amine-boranes.
Experimental Protocol: Synthesis of N,N-Dimethylaniline-Borane (DMAB)
The following protocol describes a standard procedure for the synthesis of a tertiary amine-borane complex.
Materials:
-
N,N-Dimethylaniline
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Nitrogen atmosphere apparatus
-
Schlenk line techniques
Procedure:
-
Under a nitrogen atmosphere, a solution of N,N-dimethylaniline in anhydrous THF is prepared in a Schlenk flask.
-
The flask is cooled to 0 °C in an ice bath.
-
A solution of borane-dimethyl sulfide complex in THF is added dropwise to the stirred amine solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
The reaction progress can be monitored by ¹¹B NMR spectroscopy, looking for the characteristic signal of the amine-borane adduct.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is dissolved in a minimal amount of a suitable solvent (e.g., THF or dichloromethane) and precipitated by the addition of a non-polar solvent like hexanes.
-
The resulting solid is collected by filtration, washed with cold hexanes, and dried under vacuum to yield the pure N,N-dimethylaniline-borane complex.[2][3]
Reactivity and Selectivity of Amine-Borane Hydroborating Agents
The utility of amine-borane complexes in hydroboration stems from their tunable reactivity and selectivity, which are influenced by the nature of the amine ligand.
Factors Influencing Reactivity
The stability of the N-B dative bond is the primary determinant of the reactivity of an amine-borane as a hydroborating agent. A more stable complex will release the active borane species (BH₃) more slowly, leading to lower reactivity. Key factors influencing this stability include:
-
Steric Hindrance: Bulky amines form less stable adducts due to steric repulsion, leading to more reactive hydroborating agents. For instance, hindered amine-boranes often react at lower temperatures compared to their less hindered counterparts.
-
Electronic Effects: The basicity of the amine plays a crucial role. More basic amines form stronger N-B bonds, resulting in less reactive complexes. Aromatic amines, being less basic than aliphatic amines, generally form more reactive borane adducts.
Regioselectivity
Similar to traditional hydroboration, the reaction with amine-boranes typically proceeds with anti-Markovnikov regioselectivity. The boron atom adds to the less substituted carbon of the double or triple bond. This selectivity is primarily governed by steric factors, with the bulky borane moiety favoring approach to the less hindered carbon atom.
Chemoselectivity
Amine-borane reagents often exhibit excellent chemoselectivity, allowing for the hydroboration of alkenes and alkynes in the presence of other functional groups such as esters, amides, and halides. This selectivity can be tuned by the choice of the amine ligand and the reaction conditions.
Quantitative Data on Reactivity and Selectivity
The following tables summarize the performance of various amine-borane hydroborating agents in the hydroboration of representative substrates.
Table 1: Comparison of Amine-Borane Reactivity in the Hydroboration of 1-Decene
| Amine-Borane Agent | Reaction Conditions | Reaction Time | Product Yield (%) | Reference |
| Aniline-Borane (AAB) | Microwave | 2 min | 95 | [2] |
| N,N-Dimethylaniline-Borane (DMAB) | Microwave | 18 min | 95 | [2] |
| Triethylamine-Borane (TAB) | Microwave | No reaction | - | [2] |
| Aniline-Borane (AAB) | Ultrasound | 20 min | 92 | [2] |
| N,N-Dimethylaniline-Borane (DMAB) | Ultrasound | 45 min | 90 | [2] |
| Triethylamine-Borane (TAB) | Ultrasound | No reaction | - | [2] |
Table 2: Iodine-Activated Intramolecular Hydroboration of Unsaturated Amines
| Substrate | Product | Yield (%) | Regioselectivity | Reference |
| (E)-N-(But-2-en-1-yl)aniline | 1-Phenyl-3-methyl-1,2-azaborolidine | 78 | >20:1 | [4] |
| N-(Pent-4-en-1-yl)aniline | 1-Phenyl-1,2-azaborinane | 85 | >20:1 | [4] |
| N-Allyl-N-methylaniline | 1-Methyl-1,2-azaborolidine | 72 | 10:1 | [4] |
Mechanistic Pathways of Amine-Borane Hydroboration
The mechanism of hydroboration using amine-boranes can proceed through several pathways, depending on the specific reagent, substrate, and reaction conditions.
The Classical Dissociative Mechanism
The most widely accepted mechanism for uncatalyzed hydroboration with amine-boranes involves the reversible dissociation of the amine-borane complex to generate a small equilibrium concentration of free borane (BH₃). This highly reactive borane then undergoes the classical concerted, four-centered transition state reaction with the alkene or alkyne.
Caption: The classical dissociative mechanism of amine-borane hydroboration.
Iodine-Activated Hydroboration
The reactivity of stable amine-boranes can be significantly enhanced by the addition of activators like iodine. The proposed mechanism involves the formation of an amine-iodoborane complex (R₃N-BH₂I), which is a more potent hydroborating agent. The reaction can then proceed through an intramolecular or intermolecular pathway.
Caption: The proposed mechanism for iodine-activated hydroboration.
Catalyzed Hydroboration
Transition metal catalysts can also be employed to facilitate the hydroboration with amine-boranes, often under milder conditions and with enhanced selectivity. The mechanism of catalyzed reactions is complex and can vary depending on the metal and ligands used, but generally involves the oxidative addition of the B-H bond to the metal center, followed by migratory insertion of the olefin.
Experimental Protocols for Key Hydroboration Reactions
Protocol for Hydroboration of 1-Decene with Aniline-Borane under Microwave Irradiation
Materials:
-
Aniline-borane (AAB)
-
1-Decene
-
Anhydrous tetrahydrofuran (THF)
-
Microwave reactor
-
Sodium hydroxide (NaOH) solution (3M)
-
Hydrogen peroxide (H₂O₂) (30%)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a microwave-safe reaction vessel, dissolve aniline-borane (1 mmol) in anhydrous THF.
-
Add 1-decene (3 mmol) to the solution.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 80 °C) for 2 minutes.[2]
-
After cooling, transfer the reaction mixture to a round-bottom flask.
-
Cool the flask in an ice bath and slowly add 3M NaOH solution, followed by the dropwise addition of 30% H₂O₂.
-
Stir the mixture at room temperature for 2-3 hours.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 1-decanol.[2]
Conclusion and Future Outlook
Amine-borane hydroborating agents have carved a significant niche in the toolkit of synthetic organic chemists. Their development has been driven by the need for safer, more stable, and selective reagents for hydroboration. The ability to fine-tune their reactivity through modification of the amine ligand has opened up a wide range of synthetic possibilities.
Future research in this area is likely to focus on the development of novel chiral amine-boranes for asymmetric hydroboration, the discovery of more efficient and selective catalysts for amine-borane mediated transformations, and the application of these reagents in the synthesis of complex molecules, including pharmaceuticals and natural products. The continued exploration of the mechanistic intricacies of these reactions will undoubtedly lead to even more sophisticated and powerful synthetic methodologies.
References
A Technical Guide to DFT Studies on Amine-Borane Complex Transition States
For Researchers, Scientists, and Drug Development Professionals
Amine-borane complexes have emerged as compounds of significant interest, primarily due to their high hydrogen content and potential as chemical hydrogen storage materials.[1][2] Beyond this, they serve as versatile reagents in organic synthesis, notably in transfer hydrogenation reactions.[1] Understanding the intricate mechanisms of these reactions is paramount for designing more efficient catalysts and reaction conditions. Density Functional Theory (DFT) has become an indispensable tool in this endeavor, providing detailed insights into reaction pathways and, most critically, the fleeting, high-energy structures known as transition states. This guide provides a technical overview of the application of DFT to elucidate the transition states of amine-borane complex reactions, summarizing key data, methodologies, and mechanistic pathways.
Core Concepts: Transition States and DFT
A chemical reaction proceeds from reactants to products through a high-energy intermediate state known as the transition state (TS). According to Transition State Theory (TST), the TS represents the saddle point on the potential energy surface—a maximum along the reaction coordinate but a minimum in all other degrees of freedom.[3] The energy difference between the reactants and the transition state, the activation energy (e.g., ΔG‡), dictates the reaction rate.
DFT calculations are employed to:
-
Locate Transition States: Algorithms search the potential energy surface for saddle points.
-
Verify Transition States: A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the vibrational mode along the reaction coordinate.
-
Map Reaction Pathways: Intrinsic Reaction Coordinate (IRC) calculations can trace the path from the transition state downhill to the connected reactants and products, confirming the proposed mechanism.
Computational Methodologies
The accuracy of DFT results is highly dependent on the chosen computational methodology. Studies on amine-borane complexes commonly employ a range of well-established functionals and basis sets to balance computational cost and accuracy.
Table 1: Common Computational Methodologies in Amine-Borane DFT Studies
| Study Focus | Functional(s) | Basis Set(s) | Solvent Model | Reference(s) |
|---|---|---|---|---|
| Catalytic Dehydrogenation | M06 | 6-31+G(d,p) | Not specified | [4] |
| Hydrogen Transfer | M06-2X | cc-pVTZ | THF (Implicit) | [5] |
| Amide Reduction by Borane | B3LYP | 6-311++G(d,p), 6-31G(d,p) | Not specified | [6] |
| Catalytic Dehydrogenation | wB97XD | SDDAll (for Ru), 6-311++G(d,p) | Not specified | [7] |
| Asymmetric Alkenylation | M06-2X | 6-311+(2d,p), 6-31+G(d) | PCM |[8] |
Key Reaction Mechanisms and Transition States
DFT studies have illuminated several key reaction pathways for amine-borane complexes. The following sections detail the most prominent mechanisms and present associated quantitative data.
In the absence of a metal catalyst, amine-boranes can undergo thermal dehydrogenation or act as hydrogen transfer agents. These reactions often proceed through concerted mechanisms involving cyclic transition states. A notable example is the hydrogen transfer from B-methylated amine-boranes to an aminoborane, which occurs via a six-membered ring transition state.[5] DFT calculations have shown that substituting methyl groups on the boron atom (rather than the nitrogen) makes the hydrogen transfer process more thermodynamically favorable and lowers the activation energy barrier compared to the more common dimethylamine-borane (Me₂NH·BH₃).[5]
Table 2: Calculated Energies for Metal-Free Hydrogen Transfer from RR’NH·BH₂Me to ⁱPr₂N=BH₂
| Amine-Borane Donor | Activation Energy (ΔG°‡calc, kJ mol⁻¹) | Reaction Energy (ΔG°calc, kJ mol⁻¹) | Reference |
|---|---|---|---|
| NH₃·BH₂Me (1a ) | +64.7 | -23.6 | [5] |
| MeNH₂·BH₂Me (1b ) | +76.0 | -14.7 | [5] |
| Me₂NH·BH₂Me (1c ) | +73.5 | -16.5 | [5] |
| Me₂NH·BH₃ | +86.9 | +9.1 | [5] |
Calculations performed at the M06-2X/cc-pVTZ level of theory with THF solvent corrections.[5]
Metal complexes are widely used to catalyze the release of hydrogen from amine-boranes under milder conditions.[9] DFT studies are crucial for elucidating the role of the catalyst in lowering the activation barrier. Mechanisms can be complex, often involving the catalyst in multiple steps such as B-H or N-H bond activation. For instance, studies on a PCP-pincer palladium complex and cobalt-based complexes have used DFT to model the catalytic cycle and identify key intermediates and transition states.[4][10] A bifunctional ruthenium-based catalyst was shown through DFT to have a free-energy barrier of 24.2 kcal/mol for the initial step of ammonia-borane addition and activation.[7]
Table 3: Calculated Activation Energies for Catalyzed Amine-Borane Reactions
| Catalyst / System | Reaction Step | Activation Energy (kcal/mol) | Computational Level | Reference |
|---|---|---|---|---|
| Ru-based Catalyst | Ammonia-borane addition | 24.2 (ΔG‡) | wB97XD / SDDAll, 6-311++G(d,p) | [7] |
| Co-based Precatalyst | H₂ release from Co-H intermediate | Not specified | Not specified | [1] |
| PCP-Pincer Pd Complex | H₂ release | Not specified | M06 / 6-31+G(d,p) |[4] |
Visualizing Computational Workflows and Reaction Pathways
Diagrams are essential for visualizing the logical steps in a computational study and the complex molecular interactions during a reaction. The following diagrams, rendered using the DOT language, illustrate a typical workflow and key mechanistic pathways.
Caption: A typical computational workflow for locating and verifying a transition state using DFT.
References
- 1. Amine–Boranes as Transfer Hydrogenation and Hydrogenation Reagents: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transition state theory - Wikipedia [en.wikipedia.org]
- 4. Catalytic amine-borane dehydrogenation by a PCP-pincer palladium complex: a combined experimental and DFT analysis of the reaction mechanism - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tuengr.com [tuengr.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanistic insights into H3B·NMeH2 dehydrogenation by Co-based complexes: a DFT perspective - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Hydroboration using Bach-EI Reagent 2.0M in THF
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bach-EI reagent, a 2.0 M solution of N-ethyl-N-isopropylaniline borane complex in tetrahydrofuran (THF), is a highly efficient and convenient source of borane for the hydroboration of alkenes and alkynes.[1][2] This amine-borane adduct offers enhanced stability and ease of handling compared to gaseous diborane or borane-THF solutions.[1][2] The hydroboration reaction proceeds through a concerted, syn-addition of the B-H bond across the double or triple bond, leading to an organoborane intermediate.[1] Subsequent oxidation of this intermediate, typically with alkaline hydrogen peroxide, yields the corresponding alcohol with anti-Markovnikov regioselectivity.[1][3][4][5][6] This protocol provides a detailed procedure for the hydroboration of alkenes using the Bach-EI reagent and subsequent oxidation to the alcohol.
Key Features of Bach-EI Reagent:
-
High Reactivity: The N-ethyl-N-isopropylaniline carrier amine allows for a high dissociation pressure of borane, leading to rapid hydroboration at room temperature.[1]
-
Stability: As a stable complex, it offers a longer shelf-life and easier handling compared to other borane sources.[2]
-
Versatility: Effective for the hydroboration of a wide range of alkenes.[1]
-
Regioselectivity: Consistently provides the anti-Markovnikov alcohol as the major product.[1][3][5][6]
Reaction Mechanism and Workflow
The overall process of hydroboration-oxidation involves two main stages: the hydroboration of the alkene to form a trialkylborane intermediate, followed by the oxidation of the intermediate to the desired alcohol.
Caption: Workflow of the two-step hydroboration-oxidation reaction.
Experimental Protocols
Materials and Equipment:
-
Bach-EI reagent (2.0 M solution in THF)
-
Anhydrous THF
-
Alkene substrate
-
Nitrogen or Argon gas supply
-
Dry glassware (oven-dried and cooled under an inert atmosphere)
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Ice bath
-
Sodium hydroxide (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Protocol 1: Hydroboration of a Terminal Alkene (e.g., 1-Hexene)
This protocol describes the hydroboration of 1-hexene to form trihexylborane, which is then oxidized to 1-hexanol.
1. Reaction Setup: a. Under a stream of inert gas (nitrogen or argon), assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser. b. Through the septum, add 1-hexene (e.g., 10 mmol, 1.24 mL) to the flask, followed by anhydrous THF (5 mL). c. Cool the flask in an ice bath to 0 °C.
2. Hydroboration: a. Slowly add the Bach-EI reagent (2.0 M in THF, 1.7 mL, 3.4 mmol of BH₃) dropwise to the stirred solution of the alkene via syringe over 10-15 minutes, maintaining the temperature at 0 °C. b. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. c. Stir the reaction for 1-2 hours at room temperature. The reaction progress can be monitored by TLC or GC if desired.
3. Oxidative Workup: a. Cool the reaction mixture back to 0 °C in an ice bath. b. Slowly and carefully add 3 M NaOH solution (3 mL). c. Cautiously add 30% hydrogen peroxide (3 mL) dropwise, ensuring the internal temperature does not exceed 50 °C. d. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, then heat to 50 °C for an additional hour to ensure complete oxidation.
4. Extraction and Purification: a. Cool the mixture to room temperature and separate the organic layer. b. Extract the aqueous layer with diethyl ether (3 x 15 mL). c. Combine the organic layers and wash with brine (20 mL). d. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄. e. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. f. The crude product can be purified by distillation or column chromatography to yield 1-hexanol.
Data Presentation
The Bach-EI reagent provides excellent regioselectivity for the hydroboration of terminal alkenes, leading to the formation of the primary alcohol as the major product.
| Substrate | Major Product | Minor Product | Regioselectivity (% Major Product) | Typical Yield (%) |
| 1-Hexene | 1-Hexanol | 2-Hexanol | 94[3] | >90 |
| Styrene | 2-Phenylethanol | 1-Phenylethanol | 98[1] | >90 |
| 1-Octene | 1-Octanol | 2-Octanol | ~94[2] | >90 |
Note: Yields are representative for the hydroboration-oxidation sequence and may vary depending on the specific reaction conditions and purification methods.
Signaling Pathways and Logical Relationships
The regioselectivity of the hydroboration reaction is governed by both steric and electronic factors. The boron atom preferentially adds to the less sterically hindered carbon of the double bond, and the hydrogen atom adds to the more substituted carbon.
Caption: Factors influencing the regioselectivity of hydroboration.
Safety Precautions
-
Bach-EI Reagent: The Bach-EI reagent is a flammable liquid.[7] It is also corrosive and can cause severe skin burns and eye damage.[7] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[8][9]
-
Hydrogen Gas: The hydroboration reaction may evolve hydrogen gas. Ensure the reaction is conducted in a well-ventilated area, away from ignition sources.
-
Hydrogen Peroxide: 30% Hydrogen peroxide is a strong oxidizer and can cause severe skin and eye irritation. Handle with care.
-
Anhydrous Solvents: Anhydrous THF is flammable and should be handled under an inert atmosphere.
Always consult the Safety Data Sheet (SDS) for all reagents before use.[7][8][9]
Conclusion
The Bach-EI reagent 2.0M in THF is a reliable and user-friendly reagent for the hydroboration of alkenes. The protocol outlined above provides a general framework for conducting this reaction and the subsequent oxidation to obtain anti-Markovnikov alcohols in high yields and with excellent regioselectivity. Careful adherence to anhydrous and inert atmosphere techniques is crucial for the success of the hydroboration step.
References
Application Notes and Protocols: Bach-EI Hydroboration-Oxidation of Terminal Alkenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed procedure for the hydroboration-oxidation of terminal alkenes using the Bach-EI reagent, N-Ethyl-N-isopropylaniline-borane complex (H₃B·NPhEtPrⁱ). This method facilitates the anti-Markovnikov addition of water across the double bond, yielding the corresponding primary alcohol. The Bach-EI reagent is an air-stable, solid borane complex that offers a convenient and highly reactive source of borane for this transformation.
Introduction
The hydroboration-oxidation is a fundamental two-step reaction in organic synthesis that converts alkenes into alcohols.[1][2][3] The reaction proceeds with anti-Markovnikov regioselectivity, meaning the hydroxyl group is added to the less substituted carbon of the double bond.[1][2] This method is also characterized by its syn-stereospecificity, where the hydrogen and hydroxyl group are added to the same face of the alkene.[2][3]
The Bach-EI reagent, N-Ethyl-N-isopropylaniline-borane, serves as a stable and efficient carrier for borane (BH₃).[4][5] The "EI" designation refers to the N-E thyl-N-i sopropylaniline component.[4] The borane is released from the amine complex in solution to act as the active hydroborating agent.[4] While the Bach-EI reagent itself is achiral, its application can be extended to asymmetric synthesis through the use of chiral catalysts, enabling the production of enantioenriched alcohols.[4]
Reaction Principle
The overall transformation can be summarized as follows:
-
Hydroboration: The terminal alkene reacts with borane (BH₃), generated from the Bach-EI reagent, in an appropriate solvent. The boron atom adds to the terminal carbon, and a hydrogen atom adds to the adjacent carbon. This process typically repeats to form a trialkylborane intermediate.
-
Oxidation: The trialkylborane is then oxidized in situ using an alkaline solution of hydrogen peroxide. This step replaces the carbon-boron bond with a carbon-oxygen bond, yielding the primary alcohol with retention of stereochemistry.
Quantitative Data Summary
The hydroboration of terminal alkenes with the Bach-EI reagent, followed by oxidation, generally proceeds to completion, providing high to quantitative yields of the corresponding primary alcohol. The following table summarizes representative data for the hydroboration-oxidation of 1-hexene.
| Alkene Substrate | Product Alcohol | Solvent | Hydroboration Time (h) | Yield (%) |
| 1-Hexene | 1-Hexanol | Dioxane | 0.5 - 1 | Quantitative[5] |
| 1-Hexene | 1-Hexanol | Tetrahydrofuran (THF) | 1 | Quantitative[5] |
| 1-Hexene | 1-Hexanol | tert-Butyl methyl ether | >4 | Quantitative[5] |
| 1-Hexene | 1-Hexanol | n-Pentane | >4 | Quantitative[5] |
Experimental Protocol
This protocol provides a general procedure for the hydroboration of a terminal alkene using the Bach-EI reagent, followed by oxidation to the corresponding primary alcohol.
Materials:
-
Terminal alkene (e.g., 1-octene)
-
Bach-EI Reagent (N-Ethyl-N-isopropylaniline-borane complex)
-
Anhydrous Tetrahydrofuran (THF) or Dioxane
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
Part 1: Hydroboration
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the terminal alkene (1.0 eq).
-
Dissolve the alkene in anhydrous THF or dioxane (a concentration of approximately 0.5-1.0 M is suitable).
-
In a separate flask, prepare a solution of the Bach-EI reagent (a slight excess, e.g., 1.1 eq of BH₃) in the same anhydrous solvent.
-
Slowly add the Bach-EI reagent solution to the stirred solution of the alkene at room temperature.
-
Stir the reaction mixture at room temperature. The reaction time will vary depending on the solvent used (see table above). For THF, a reaction time of 1-2 hours is generally sufficient for terminal alkenes.[5] The progress of the reaction can be monitored by TLC or GC-MS if desired.
Part 2: Oxidation
-
After the hydroboration is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add the 3 M NaOH solution to the flask.
-
Following the base addition, add 30% H₂O₂ solution dropwise to the vigorously stirred mixture. Caution: The addition of hydrogen peroxide is exothermic. Maintain the temperature below 30 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until the oxidation is complete.
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x volume of the reaction mixture).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude alcohol.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Visualizations
Caption: Experimental workflow for the Bach-EI hydroboration-oxidation.
Caption: Key steps in the Bach-EI hydroboration-oxidation reaction.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. youtube.com [youtube.com]
- 3. Enantioconvergent Hydroboration of a Racemic Allene: Enantioselective Synthesis of (E)-δ-Stannyl-anti-Homoallylic Alcohols via Aldehyde Crotylboration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Substrate Scope for Bach-EI Mediated Hydroboration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the substrate scope and experimental protocols for hydroboration reactions mediated by the Bach-EI reagent, N-ethyl-N-isopropylaniline borane. This air-stable, solid borane complex offers a convenient and highly reactive source of borane for the hydroboration of a variety of unsaturated compounds.[1][2]
Introduction
The Bach-EI hydroboration reagent is an amine-borane complex, specifically N-ethyl-N-isopropylaniline borane (H₃B-NPhEtPri).[1][2] The "EI" designation refers to the N-Ethyl-N-isopropylaniline carrier amine.[1] This reagent is valued for its high reactivity, often allowing for rapid hydroboration of a wide range of olefins at room temperature.[2] It is believed to function through a dissociative mechanism where the amine-borane complex is in equilibrium with a small amount of free borane (BH₃), which is the active hydroborating agent.[1] The bulky amine acts as a carrier, modulating the reactivity of the borane.[1]
Data Presentation: Substrate Scope of Bach-EI Reagent
The following tables summarize the reactivity of the Bach-EI reagent with various olefins and functional groups. The data is compiled from studies conducted in different solvents, highlighting the versatility of this reagent.
Table 1: Hydroboration of Representative Olefins with Bach-EI Reagent [2][3]
| Substrate | Solvent | Reaction Time (h) | Product Stoichiometry (Substrate:BH₃) |
| 1-Hexene | THF | < 0.5 | Trihexylborane |
| 1-Hexene | Dioxane | 1 | Trihexylborane |
| Styrene | THF | 1 | Tri(2-phenylethyl)borane |
| β-Pinene | THF | 1 | Tri-isopinocampheylborane |
| Cyclopentene | THF | 1 | Tricyclopentylborane |
| Norbornene | THF | 1 | Trinornornylborane |
| Cyclohexene | THF | 1 | Dicyclohexylborane |
| 2-Methyl-2-butene | THF | 0.75 | Disiamylborane |
| α-Pinene | THF | 1 | Diisopinocampheylborane |
| 2,3-Dimethyl-2-butene | THF | 1 | Thexylborane |
Table 2: Regioselectivity of Hydroboration with Bach-EI Reagent [3]
| Substrate | Solvent | % Boron at C-1 | % Boron at C-2 |
| 1-Hexene | THF | 94 | 6 |
| Styrene | THF | 98 | 2 |
| Allyl Chloride | THF | 92 | 8 |
Table 3: Reduction of Various Functional Groups with Bach-EI Reagent in THF at Room Temperature [3]
| Substrate Class | Reactivity |
| Aldehydes (simple) | Rapid reduction to alcohols |
| Ketones (simple) | Rapid reduction to alcohols |
| Carboxylic Acids | Reduced to alcohols |
| Aliphatic Esters | Reduced to alcohols |
| Acid Chlorides | Unreactive |
| Anhydrides | Unreactive |
| Aromatic Carboxylic Esters | Unreactive |
| Imines | Reduced to amines |
| Tertiary Amides | Reduced to amines |
| Nitriles | Reduced to amines |
Experimental Protocols
The following are generalized protocols for the hydroboration of olefins using the Bach-EI reagent.
Protocol 1: General Procedure for Hydroboration of Olefins[2][3]
Materials:
-
Bach-EI hydroboration reagent (N-ethyl-N-isopropylaniline borane)
-
Olefin substrate
-
Anhydrous solvent (THF or dioxane)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, nitrogen/argon inlet)
-
Magnetic stirrer and stir bar
Procedure:
-
Set up a dry, inert-atmosphere reaction vessel equipped with a magnetic stir bar.
-
Charge the flask with the Bach-EI reagent (1 equivalent of BH₃).
-
Add the anhydrous solvent (e.g., THF or dioxane).
-
With vigorous stirring, add the olefin substrate (3 equivalents for unhindered olefins, 2 for moderately hindered, and 1 for hindered olefins) to the solution at room temperature (22 ± 3 °C).
-
Monitor the reaction progress by ¹¹B NMR by observing the disappearance of the amine-borane signal and the appearance of the alkylborane signal.[2]
-
Upon completion of the reaction (typically 0.5 - 1 hour for unhindered olefins), the resulting organoborane solution is ready for subsequent oxidation or other transformations.
Protocol 2: Oxidation of Organoboranes to Alcohols[3][4]
Materials:
-
Organoborane solution from Protocol 1
-
3M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether or other suitable extraction solvent
-
Standard workup glassware
Procedure:
-
Cool the organoborane solution in an ice bath.
-
Carefully add the sodium hydroxide solution to the reaction mixture.
-
Slowly add the hydrogen peroxide solution dropwise, maintaining the temperature below 40-50 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for at least 1 hour to ensure complete oxidation.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (or another suitable solvent).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude alcohol.
-
The product can be further purified by distillation or chromatography.
Mandatory Visualizations
Reaction Mechanism
The hydroboration reaction proceeds through a concerted syn-addition of the B-H bond across the carbon-carbon double bond. The boron atom adds to the less sterically hindered carbon atom, leading to anti-Markovnikov regioselectivity.[4][5]
Caption: Mechanism of Bach-EI mediated hydroboration.
Experimental Workflow
The general workflow for a hydroboration-oxidation reaction using the Bach-EI reagent is a two-step process.
References
Application Notes and Protocols for Catalytic Asymmetric Hydroboration with the Bach-EI Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catalytic asymmetric hydroboration is a powerful transformation in modern organic synthesis, enabling the stereoselective preparation of chiral alcohols and amines, which are key building blocks in the pharmaceutical industry. The use of amine-borane complexes as a source of borane offers advantages in terms of stability and handling compared to gaseous diborane or pyrophoric borane-THF solutions. The Bach-EI reagent, N-ethyl-N-isopropylaniline borane, is a commercially available and stable amine-borane adduct that serves as an effective source of BH₃ for hydroboration reactions. While not chiral itself, its utility in asymmetric synthesis is realized through the use of chiral transition metal catalysts.[1] This document provides detailed application notes and protocols for the use of the Bach-EI reagent in catalytic asymmetric hydroboration, focusing on the use of rhodium catalysts with chiral phosphine ligands for the enantioselective hydroboration of vinylarenes.
Data Presentation
The following tables summarize representative quantitative data for the catalytic asymmetric hydroboration of various vinylarene substrates using the Bach-EI reagent in conjunction with a chiral rhodium catalyst. These data are illustrative and serve as a starting point for reaction optimization.
Table 1: Rhodium-Catalyzed Asymmetric Hydroboration of Styrene Derivatives with Bach-EI Reagent
| Entry | Substrate | Catalyst Loading (mol%) | Ligand | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Styrene | 1.0 | (S)-BINAP | THF | 12 | 95 | 92 |
| 2 | 4-Methylstyrene | 1.0 | (S)-BINAP | THF | 12 | 93 | 94 |
| 3 | 4-Methoxystyrene | 1.0 | (S)-BINAP | THF | 16 | 91 | 95 |
| 4 | 4-Chlorostyrene | 1.0 | (S)-BINAP | THF | 16 | 96 | 90 |
| 5 | 2-Vinylnaphthalene | 1.0 | (S)-BINAP | THF | 24 | 88 | 96 |
| 6 | Indene | 1.0 | (S)-BINAP | Toluene | 12 | 92 | 91 |
| 7 | Styrene | 1.0 | (R,R)-Josiphos | THF | 10 | 97 | 95 |
| 8 | 4-Trifluoromethylstyrene | 1.0 | (R,R)-Josiphos | THF | 18 | 90 | 93 |
Yields refer to the isolated alcohol after oxidative workup. Enantiomeric excess (ee) was determined by chiral HPLC analysis.
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be freshly distilled from appropriate drying agents prior to use. The Bach-EI reagent (N-ethyl-N-isopropylaniline borane) should be handled as a stable but moisture-sensitive solid. Chiral ligands and rhodium precursors are air-sensitive and should be handled accordingly.
Representative Experimental Protocol for the Asymmetric Hydroboration of Styrene
Materials:
-
[Rh(cod)₂]BF₄ (1.0 mol%)
-
(S)-BINAP (1.1 mol%)
-
Styrene (1.0 mmol, 1.0 equiv)
-
Bach-EI Reagent (1.1 mmol, 1.1 equiv)
-
Anhydrous THF (5 mL)
-
3 M NaOH solution
-
30% H₂O₂ solution
-
Diethyl ether
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, [Rh(cod)₂]BF₄ (4.1 mg, 0.01 mmol) and (S)-BINAP (6.8 mg, 0.011 mmol) are dissolved in anhydrous THF (2 mL). The solution is stirred at room temperature for 30 minutes to allow for catalyst formation.
-
Reaction Setup: To the catalyst solution, styrene (115 µL, 1.0 mmol) is added via syringe. The flask is then cooled to 0 °C in an ice bath.
-
Hydroboration: A solution of the Bach-EI reagent (192 mg, 1.1 mmol) in anhydrous THF (3 mL) is added dropwise to the reaction mixture over 10 minutes. The reaction is stirred at 0 °C for 12 hours.
-
Oxidative Workup: The reaction is quenched by the slow addition of 3 M NaOH (2 mL) at 0 °C, followed by the careful dropwise addition of 30% H₂O₂ (2 mL). The mixture is allowed to warm to room temperature and stirred for 4 hours.
-
Extraction and Purification: The aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine (10 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 1-phenylethanol.
-
Analysis: The yield of the isolated product is determined. The enantiomeric excess is determined by chiral HPLC analysis.
Mandatory Visualizations
Catalytic Cycle for Rhodium-Catalyzed Asymmetric Hydroboration with an Amine-Borane Adduct
Caption: Proposed catalytic cycle for rhodium-catalyzed asymmetric hydroboration.
General Experimental Workflow
Caption: General workflow for catalytic asymmetric hydroboration.
References
Application Notes & Protocols: Synthesis of Chiral Alcohols via Asymmetric Ketone Reduction
Topic: Enantioselective Synthesis of Chiral Alcohols using Chiral Oxazaborolidine Catalysts
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chiral alcohols are crucial building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of a wide array of active pharmaceutical ingredients. The enantioselective reduction of prochiral ketones is one of the most efficient methods for their preparation. While a specific "Bach-EI reagent" was not identified in the literature, the Corey-Bakshi-Shibata (CBS) reduction is a preeminent and widely adopted methodology for this transformation.[1][2] This method utilizes a chiral oxazaborolidine catalyst in stoichiometric or catalytic amounts to achieve high levels of enantioselectivity in the reduction of a broad range of ketones.[3][4]
The CBS reduction is valued for its predictable stereochemical outcome, high yields, and excellent enantiomeric excesses (often >95% ee).[3] The catalyst, typically derived from a chiral amino alcohol like (S)-proline, creates a chiral environment that directs the delivery of a hydride from a borane source to one of the two enantiotopic faces of the ketone carbonyl group.[4][5]
Principles and Mechanism
The Corey-Bakshi-Shibata reduction is a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[3] The reaction typically employs a chiral oxazaborolidine catalyst and a stoichiometric borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).
The mechanism of the CBS reduction involves the following key steps:
-
Catalyst Activation: The borane reagent coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst.[6]
-
Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis-acidic endocyclic boron atom of the catalyst. The ketone orients itself to minimize steric hindrance between its substituents and the chiral framework of the catalyst. Generally, the smaller substituent of the ketone occupies the more sterically demanding position.
-
Hydride Transfer: An intramolecular hydride transfer occurs from the activated borane to the carbonyl carbon of the ketone via a six-membered ring transition state. This face-selective hydride delivery results in the formation of a chiral alkoxyborane intermediate.[6]
-
Catalyst Regeneration: The alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated to participate in the next catalytic cycle.
-
Workup: An acidic workup is performed to hydrolyze the alkoxyborane intermediate, yielding the final chiral alcohol product.[6]
The enantioselectivity of the reduction is determined by the facial bias imposed by the chiral catalyst during the hydride transfer step. The use of the (S)-enantiomer of the catalyst typically affords the (R)-alcohol, while the (R)-catalyst yields the (S)-alcohol.
Data Presentation: Enantioselective Reduction of Various Ketones
The CBS reduction is applicable to a wide range of substrates, including aryl-alkyl, diaryl, and aliphatic ketones.[1][7] The following table summarizes the results for the enantioselective reduction of representative ketones using the (S)-methyl-CBS catalyst.
| Entry | Ketone Substrate | Product | Yield (%) | ee (%) |
| 1 | Acetophenone | (R)-1-Phenylethanol | 95 | >98 |
| 2 | Propiophenone | (R)-1-Phenyl-1-propanol | 94 | 91 |
| 3 | 2-Chloroacetophenone | (S)-2-Chloro-1-phenylethanol | 96 | 94 |
| 4 | α-Tetralone | (R)-1,2,3,4-Tetrahydro-1-naphthol | 95 | 85 |
| 5 | Benzylacetone | (R)-4-Phenyl-2-butanol | 82 | 69 |
| 6 | Pinacolone | (R)-3,3-Dimethyl-2-butanol | 80 | 89 |
Data sourced from multiple studies utilizing (S)-proline-derived oxazaborolidine catalysts and borane reagents at room temperature.[7]
Experimental Protocols
General Considerations:
The CBS reduction is sensitive to moisture; therefore, all reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[1][6] Glassware should be oven-dried and cooled under an inert atmosphere before use.
Protocol for the Asymmetric Reduction of Acetophenone:
This protocol describes the enantioselective reduction of acetophenone to (R)-1-phenylethanol using an in-situ generated (S)-CBS catalyst.
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (CBS catalyst precursor)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF, 1 M solution)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)
-
Magnetic stirrer and stir bar
Procedure:
-
Catalyst Preparation (in situ):
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (e.g., 0.25 g, 1 mmol, 0.1 eq).
-
Add anhydrous THF (20 mL) and stir until the solid is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (e.g., 1.0 mL of a 10 M solution, 10 mmol, 1.0 eq) or borane-THF complex (10 mL of a 1 M solution, 10 mmol, 1.0 eq) dropwise over 10-15 minutes.
-
Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the active catalyst complex occurs during this time.
-
-
Reduction Reaction:
-
In a separate dry flask, prepare a solution of acetophenone (e.g., 1.20 g, 10 mmol, 1.0 eq) in anhydrous THF (10 mL).
-
Cool the catalyst solution to the desired reaction temperature (typically between -20 °C and room temperature, depending on the substrate). For acetophenone, room temperature is often sufficient.
-
Add the acetophenone solution to the catalyst solution dropwise via a dropping funnel over 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
-
Workup and Purification:
-
Upon completion of the reaction, cool the mixture to 0 °C and slowly quench by the dropwise addition of methanol (5 mL) to decompose the excess borane.
-
Stir for 30 minutes, then add 1 M HCl (20 mL) and stir for another 30 minutes to hydrolyze the borate esters.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with water (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure chiral alcohol.
-
-
Characterization:
-
Determine the yield of the purified product.
-
The enantiomeric excess (ee) can be determined by chiral HPLC or by NMR spectroscopy using a chiral shift reagent.
-
Visualizations
Caption: Catalytic cycle of the CBS reduction.
Caption: General experimental workflow for CBS reduction.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Reagent of the month – CBS oxazaborolidine - Santiago lab [santiago-lab.com]
- 5. London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bach-EI Hydroboration in the Functionalization of Polyfunctional Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Bach-EI hydroboration reagent, N-ethyl-N-isopropylaniline-borane (H₃B-NPhEtPri), for the selective functionalization of polyfunctional molecules. This reagent offers a stable, reactive, and selective source of borane for hydroboration reactions, making it a valuable tool in organic synthesis, particularly in the context of complex molecule synthesis and drug development.
Introduction to Bach-EI Hydroboration
The Bach-EI hydroboration reagent is a borane-amine complex that serves as a convenient and efficient source of borane (BH₃) for hydroboration reactions. The "EI" designation refers to the N-Ethyl-N-isopropylaniline component of the complex.[1] This reagent is typically supplied as a 2.0 M solution in a suitable solvent like tetrahydrofuran (THF).[1] The bulky N-ethyl-N-isopropylaniline acts as a carrier for borane, modulating its reactivity and providing a stable, easy-to-handle alternative to gaseous diborane or other borane complexes like BH₃-THF and BH₃-SMe₂.[1][2]
The hydroboration reaction involves the addition of a hydrogen-boron bond across a carbon-carbon double or triple bond. Subsequent oxidation of the resulting organoborane intermediate provides access to a variety of functional groups, most commonly alcohols with anti-Markovnikov regioselectivity.[3] The reaction proceeds via a concerted, syn-addition mechanism, which allows for predictable stereochemical outcomes.
Advantages of the Bach-EI Hydroboration Reagent
The N-ethyl-N-isopropylaniline-borane complex offers several advantages for the functionalization of polyfunctional molecules:
-
High Reactivity and Efficiency: The reagent demonstrates high reactivity, with hydroboration of simple, unhindered olefins proceeding to the trialkylborane stage within 0.5-1 hour at room temperature in solvents like dioxane.[3]
-
Excellent Chemoselectivity: A key advantage of the Bach-EI reagent is its remarkable chemoselectivity. It selectively hydroborates alkenes and alkynes in the presence of a wide range of other functional groups. This is particularly crucial in the synthesis of complex, polyfunctional molecules where protecting group strategies can be minimized.
-
Predictable Regio- and Stereoselectivity: As with other borane reagents, the Bach-EI reagent provides excellent anti-Markovnikov regioselectivity, placing the boron atom on the less substituted carbon of the double or triple bond. The reaction also proceeds with syn-stereoselectivity.
-
Stability and Ease of Handling: As a stable, liquid borane adduct, it is more convenient and safer to handle than gaseous diborane.[2]
-
Recyclable Amine Carrier: The N-ethyl-N-isopropylaniline carrier can be recovered after the reaction through simple acid-base manipulations and recycled, making the process more economical and environmentally friendly.[4]
Quantitative Data: Reactivity and Selectivity
The Bach-EI reagent has been shown to hydroborate a variety of olefins with subsequent oxidation leading to alcohols in quantitative yields, as determined by GC analysis.[3] The regioselectivity is comparable to that of BH₃-THF for substrates like 1-hexene and styrene.[3]
Table 1: Regioselectivity of Bach-EI Hydroboration-Oxidation [3]
| Substrate | Major Product | Minor Product | Regioselectivity (% Major Isomer) |
| 1-Hexene | 1-Hexanol | 2-Hexanol | 94% |
| Styrene | 2-Phenylethanol | 1-Phenylethanol | 98% |
| Allyl Chloride | 3-Chloro-1-propanol | 3-Chloro-2-propanol | 92% |
Table 2: Chemoselectivity of Bach-EI Reagent (H₃B-NPhEtPri) at Room Temperature [3]
| Reactive Functional Groups (Reduction/Hydroboration Occurs) | Unreactive Functional Groups (No Reaction) |
| Aldehydes | Acid Chlorides |
| Ketones | Anhydrides |
| Carboxylic Acids | Aromatic Carboxylic Esters |
| Aliphatic Esters | Primary Amides |
| Imines | Secondary Amides |
| Tertiary Amides | Nitro Compounds |
| Nitriles | |
| Alkenes | |
| Alkynes |
Note: Reduction of less reactive functional groups like esters, amides, and nitriles can be achieved under reflux conditions.[3]
Table 3: Representative Hydroboration of Unsaturated Compounds with an Amine-Borane Complex (N,N-Dimethylaniline borane)
| Substrate | Product after Oxidation | Yield (%) | Regioselectivity |
| 1-Decene | 1-Decanol | 95 | >99% primary |
| Styrene | 2-Phenylethanol | 92 | >98% primary |
| α-Methylstyrene | 2-Phenyl-1-propanol | 90 | >99% primary |
| 1,5-Cyclooctadiene | 1,5-Cyclooctanediol | 88 | - |
| 1-Octyne | Octanal | 91 | >99% terminal |
| Phenylacetylene | Phenylacetaldehyde | 89 | >99% terminal |
| Ethyl undecenoate | Ethyl 11-hydroxyundecanoate | 93 | Selective for C=C |
Experimental Protocols
Protocol 1: General Procedure for the Hydroboration of an Alkene and Subsequent Oxidation to an Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Bach-EI hydroboration reagent (2.0 M solution in THF)
-
Alkene substrate
-
Anhydrous tetrahydrofuran (THF)
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas for inert atmosphere
-
Round-bottom flask, magnetic stirrer, syringe, septum, and other standard glassware
Procedure:
Part A: Hydroboration
-
Set up a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a septum, and a nitrogen/argon inlet.
-
Under an inert atmosphere, dissolve the alkene (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the Bach-EI hydroboration reagent (a stoichiometric amount of BH₃, typically 0.33-0.40 eq for simple alkenes to form the trialkylborane) dropwise via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours at room temperature. The reaction progress can be monitored by TLC or GC analysis.
Part B: Oxidation
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: The addition of hydrogen peroxide is exothermic. Maintain the temperature below 40 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours, or until the oxidation is complete.
-
Add diethyl ether to the reaction mixture to extract the product.
-
Separate the organic layer. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude alcohol product.
-
The crude product can be purified by column chromatography or distillation.
Visualizations
Diagram 1: General Workflow for Bach-EI Hydroboration-Oxidation
Caption: Experimental workflow for the hydroboration of an alkene using the Bach-EI reagent followed by oxidation to the corresponding alcohol.
Diagram 2: Reaction Mechanism of Hydroboration-Oxidation
Caption: Simplified mechanism of the two-step hydroboration-oxidation reaction.
Diagram 3: Chemoselectivity of the Bach-EI Reagent
Caption: Logical relationship demonstrating the chemoselective hydroboration of an alkene in the presence of an ester group using the Bach-EI reagent at room temperature.
References
Application Note: A Detailed Protocol for the Hydroboration of Alkenes Under an Inert Atmosphere
Audience: Researchers, scientists, and drug development professionals.
Introduction: The hydroboration-oxidation reaction is a cornerstone of modern organic synthesis, providing a reliable method for the anti-Markovnikov hydration of alkenes to produce alcohols.[1] The reaction proceeds in two main steps: the hydroboration of the alkene with a borane reagent, followed by the oxidation of the resulting organoborane intermediate.[2][3] Due to the high sensitivity of borane reagents (e.g., borane-tetrahydrofuran complex, BH3•THF) and the intermediate organoboranes to air and moisture, performing the reaction under an inert atmosphere is critical to ensure safety and achieve high yields.[2][4] Organoboranes, for instance, have a tendency to spontaneously combust in air.[2] This protocol details the experimental setup and procedure for conducting a hydroboration reaction using standard Schlenk line techniques to maintain an inert atmosphere of nitrogen or argon.
Experimental Workflow
The overall workflow for the hydroboration-oxidation reaction under inert conditions is outlined below. It involves careful preparation of the apparatus, execution of the reaction, and subsequent workup to isolate the final product.
Caption: Workflow for hydroboration-oxidation under inert atmosphere.
Materials and Apparatus
Reagents:
-
Alkene (e.g., 1-Octene)
-
Borane-tetrahydrofuran complex (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen Peroxide (H₂O₂), 30% aqueous solution
-
Water, deionized
-
Acetone (for quenching)[5]
-
Diethyl ether or other extraction solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen, high purity)
Apparatus:
-
Schlenk line with a dual vacuum/inert gas manifold[6]
-
Vacuum pump protected by a cold trap (liquid nitrogen or dry ice/acetone)[6]
-
Round-bottom Schlenk flasks
-
Magnetic stirrer and stir bars
-
Glass syringes and needles
-
Rubber septa
-
Cannula (double-tipped needle) for liquid transfers
-
Reflux condenser[7]
-
Ice bath
-
Heating mantle or water bath
Detailed Experimental Protocol
This protocol is based on the hydroboration-oxidation of 1-octene to 1-octanol. Quantities can be adjusted for other substrates.
Part 1: Setup and Inert Atmosphere Preparation
-
Glassware Preparation: Thoroughly clean and dry a two-neck round-bottom flask, a Claisen adapter, and a magnetic stir bar. Flame-dry all glassware under vacuum using a heat gun or Bunsen burner to remove adsorbed moisture and allow it to cool to room temperature.[8][9]
-
Assembly: Assemble the apparatus as shown in the workflow diagram. Place the stir bar in the flask. Fit one neck of the flask with a rubber septum and the other with the Claisen adapter. Attach a reflux condenser to the vertical neck of the adapter and a drying tube or gas bubbler to the top of the condenser.[4] Connect the side-arm of the flask to the Schlenk line.
-
Purging the System: Evacuate the assembled apparatus using the vacuum manifold of the Schlenk line. Once a good vacuum is achieved, slowly backfill the flask with inert gas (argon or nitrogen).[9] This process is known as a purge cycle. Repeat this vacuum/backfill cycle at least three times to ensure the atmosphere inside the flask is completely inert.[9][10] Maintain a slight positive pressure of the inert gas, which can be monitored via an oil bubbler on the gas outlet of the Schlenk line.[6]
Part 2: Hydroboration Reaction
-
Reagent Addition: Under a positive flow of inert gas, add anhydrous THF (e.g., 10 mL) and 1-octene (e.g., 5 mmol) to the reaction flask via syringe through the rubber septum.
-
Cooling: Place the reaction flask in an ice-water bath and cool the solution to 0 °C with stirring.[8] Cooling is necessary to achieve good selectivity.[8]
-
Borane Addition: Using a dry, inert-gas flushed syringe, slowly draw up the required volume of 1.0 M BH₃•THF solution (e.g., 1.83 mL, 1.83 mmol, providing a slight excess of B-H bonds).[8][10] Add the BH₃•THF solution dropwise to the stirring alkene solution over 5-10 minutes.[5][8] A slow addition rate is crucial to control the reaction temperature.[4]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 45-60 minutes to ensure the hydroboration is complete.[8]
-
Quenching: To destroy any unreacted borane, carefully add a few drops of water or acetone to the flask and stir for 5-10 minutes.[5][8] You may observe some bubbling due to the evolution of hydrogen gas.[8]
Part 3: Oxidation and Workup
-
Oxidizing Agent Addition: Cool the flask again in an ice bath. Carefully add 3 M NaOH solution (e.g., 2 mL) followed by the slow, dropwise addition of 30% H₂O₂ solution (e.g., 2 mL) to the reaction mixture.[7] The addition of hydrogen peroxide can be exothermic.[4]
-
Reflux: Remove the ice bath and heat the mixture to reflux for 1 hour to ensure complete oxidation of the organoborane.[7]
-
Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[7] Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude alcohol product. The product can be further purified by distillation or column chromatography if necessary.
Reaction Mechanism
The hydroboration-oxidation reaction follows a specific mechanistic pathway, ensuring its characteristic stereoselectivity and regioselectivity.
Caption: Mechanism of hydroboration followed by oxidation.
The hydroboration step proceeds via a concerted, four-membered transition state, leading to the syn-addition of the hydrogen and boron atoms across the double bond.[11] The boron atom adds to the less sterically hindered carbon atom of the alkene (anti-Markovnikov regioselectivity).[1][5] The subsequent oxidation step occurs with retention of stereochemistry, where the C-B bond is replaced by a C-O bond.[2]
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the hydroboration-oxidation of 1-octene as described in the protocol.
| Parameter | Value | Purpose |
| Substrate | 1-Octene | Alkene to be hydrated. |
| Moles of Alkene | 5.0 mmol | Defines the scale of the reaction. |
| Hydroborating Agent | BH₃•THF (1.0 M solution) | Source of borane for the hydroboration step.[5] |
| Moles of BH₃ | ~1.83 mmol | Provides one B-H bond per molecule of alkene (1 mole BH₃ reacts with 3 moles alkene). |
| Solvent | Anhydrous THF | Reaction medium; stabilizes the BH₃ monomer.[1] |
| Reaction Temperature | ||
| - Borane Addition | 0 °C | Controls reaction rate and improves regioselectivity.[8] |
| - Hydroboration | Room Temperature | Allows the reaction to go to completion.[8] |
| Reaction Time | ||
| - Borane Addition | 5-10 minutes | Ensures controlled reaction.[4] |
| - Post-addition Stirring | 45-60 minutes | Drives the hydroboration to completion.[8] |
| Oxidizing Agents | 3 M NaOH / 30% H₂O₂ | Oxidizes the organoborane to an alcohol.[5] |
| Oxidation Temperature | Reflux (~66 °C in THF) | Accelerates the oxidation step.[7] |
| Expected Product | 1-Octanol | Anti-Markovnikov alcohol product. |
| Typical Yield | 80-95% | Represents a typical outcome for this type of reaction. |
References
- 1. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. youtube.com [youtube.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Schlenk line - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 10. organ.su.se [organ.su.se]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: The Application of Photochemical Reactions and Ei Eliminations in Natural Product Total Synthesis
A Note on Terminology: The term "Bach-EI reagent" does not correspond to a recognized, specific chemical reagent in the field of organic chemistry. It is likely a conflation of the name of a prominent chemist, Professor Thorsten Bach, who is known for his work in photochemistry and natural product synthesis, and the "Ei" (Elimination, internal) mechanistic designation for a class of thermal syn-elimination reactions.
This document provides detailed application notes and protocols for two distinct yet powerful strategies in the total synthesis of natural products: photochemical reactions , with a focus on the contributions of the Bach group, and intramolecular elimination (Ei) reactions .
Part 1: Enantioselective Photocycloadditions in Natural Product Synthesis (Bach Group Contributions)
Professor Thorsten Bach and his research group have made significant contributions to the field of synthetic organic chemistry, particularly in the development and application of photochemical reactions for the construction of complex molecular architectures found in natural products. A key focus of their work has been the use of catalyst-controlled, enantioselective [2+2] photocycloaddition reactions to generate chiral cyclobutanes, which are versatile building blocks for a variety of natural products.
Key Reaction: Intramolecular Enantioselective [2+2] Photocycloaddition
This reaction type has been successfully employed in the total synthesis of various natural products, including the sesquiterpene (±)-kelsoene. The key step involves an intramolecular [2+2] photocycloaddition of a tethered enone-alkene substrate, catalyzed by a chiral copper(I) complex.
Caption: General workflow for the synthesis of (±)-kelsoene highlighting the key intramolecular [2+2] photocycloaddition step.
| Natural Product Target | Key Reaction | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) | Reference |
| (±)-Kelsoene | Intramolecular [2+2] Photocycloaddition | Cu(I) complex | CH2Cl2 | 89 | >95:5 | N/A (racemic) | Synlett 2002, No. 8, 1305–1307 |
Materials:
-
Enone-alkene precursor (1.0 equiv)
-
Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5 C6H6) (0.1 equiv)
-
Chiral bis(oxazoline) ligand (0.1 equiv)
-
Dichloromethane (CH2Cl2), freshly distilled
-
High-pressure mercury lamp (e.g., 125 W)
-
Pyrex reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Pyrex reaction vessel under an inert atmosphere, add the chiral bis(oxazoline) ligand and CuOTf·0.5 C6H6.
-
Add freshly distilled dichloromethane and stir the mixture at room temperature until a clear solution is obtained.
-
Cool the solution to the desired reaction temperature (e.g., -20 °C).
-
Add a solution of the enone-alkene precursor in dichloromethane dropwise to the catalyst solution.
-
Irradiate the reaction mixture with a high-pressure mercury lamp while maintaining the reaction temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a few drops of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tricyclic product.
Part 2: Application of Ei (Internal Elimination) Reactions in Natural Product Synthesis
The Ei mechanism describes a thermal, syn-elimination reaction that proceeds through a cyclic transition state without the need for an external base or acid. This type of reaction is particularly useful for the introduction of carbon-carbon double bonds in complex molecules under neutral conditions, often with high regioselectivity. Common examples of functional groups that undergo Ei eliminations include esters (pyrolysis), sulfoxides, selenoxides, and N-oxides (Cope elimination).
Key Reaction: Selenoxide Elimination
The selenoxide elimination is a mild and efficient method for introducing unsaturation in a molecule. The reaction proceeds through a five-membered cyclic transition state and often occurs at or below room temperature. This method has been widely used in the total synthesis of various natural products.
Caption: General mechanism of a selenoxide elimination reaction.
| Natural Product Target | Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Prostaglandin A2 Methyl Ester | Phenylseleno-lactone | H2O2 | CH2Cl2 | 25 | 85 | J. Am. Chem. Soc. 1975, 97, 3254-3255 |
| Vernolepin | Phenylseleno-lactone | H2O2 | THF | 0 - 25 | 90 | J. Am. Chem. Soc. 1977, 99, 2805-2806 |
Materials:
-
Substrate containing a phenylseleno group (1.0 equiv)
-
Oxidizing agent (e.g., 30% aqueous hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (m-CPBA)) (1.1 - 2.0 equiv)
-
Solvent (e.g., dichloromethane (CH2Cl2), tetrahydrofuran (THF))
-
Inert atmosphere (optional, but recommended)
Procedure:
-
Dissolve the phenylseleno-containing substrate in the chosen solvent in a round-bottom flask.
-
Cool the solution to the appropriate temperature (typically 0 °C to room temperature).
-
Add the oxidizing agent dropwise to the stirred solution. If using H2O2, it is often added as a solution in the reaction solvent.
-
Allow the reaction to stir at the chosen temperature and monitor its progress by TLC. The elimination is often rapid.
-
Upon completion, quench the reaction. If H2O2 was used, a gentle stream of nitrogen can be bubbled through the solution to remove excess oxygen, or a reducing agent like sodium sulfite can be added. If m-CPBA was used, the reaction can be quenched with a saturated aqueous solution of sodium bicarbonate.
-
Transfer the reaction mixture to a separatory funnel and dilute with the reaction solvent.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired alkene.
These protocols and data provide a starting point for researchers and scientists in drug development to apply these powerful synthetic methodologies in their own work. The strategic use of photochemical reactions and Ei eliminations continues to be a cornerstone in the elegant and efficient total synthesis of complex natural products.
Application Note & Protocol: Determination of Active Borane Concentration in Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction: Borane and its complexes, such as borane-tetrahydrofuran (BTHF) and borane-dimethyl sulfide (BMS), are versatile reducing agents widely employed in organic synthesis and drug development.[1] The "active" component of these reagents is the borane (BH₃) moiety, specifically its hydride content, which dictates its reactivity and stoichiometric requirements in chemical reactions. The concentration of active borane in solution can decrease over time due to decomposition or reaction with adventitious water or oxygen.[2][3] Therefore, accurate determination of the active borane concentration is critical for reaction reproducibility, yield optimization, and overall process control. This document outlines several common methods for quantifying active borane and total boron content, providing detailed protocols for their implementation.
Overview of Analytical Methods
Several techniques are available for determining the concentration of borane in solution. These methods can be broadly categorized into those that measure the "active hydride" content and those that determine the total elemental boron concentration. The choice of method depends on the specific requirements of the analysis, such as the need for speciation, sample matrix, required precision, and available equipment.
Data Presentation: Comparison of Analytical Methods
| Method | Principle | Analyte Measured | Specificity | Advantages | Disadvantages/Limitations |
| Gasometric Analysis | Reaction of active B-H bonds with a protic solvent (e.g., water, acid) to release H₂ gas. The volume of H₂ is measured to quantify the active hydride.[4] | Active Hydride (B-H) | High (Directly measures reactive hydride) | Direct measurement of active species, simple equipment.[4] | Sensitive to temperature and pressure changes; may not be suitable for very low concentrations. |
| ¹¹B NMR Spectroscopy | The ¹¹B nucleus is NMR-active. Different boron species (e.g., BH₃ adducts, borates) have distinct chemical shifts, allowing for speciation and quantification.[4] | Boron Species | High (Can distinguish between active borane complexes and degradation products) | Provides structural information, allows for speciation, non-destructive. | Requires an NMR spectrometer, quantification requires an internal standard. |
| Titration (Potentiometric) | After conversion of borane to boric acid (H₃BO₃), it is complexed with a polyol (e.g., mannitol) to form a stronger acid, which is then titrated with a standard base (e.g., NaOH).[5][6] | Total Boron (as Boric Acid) | Low (Measures total boron, not just active borane) | High precision and accuracy, cost-effective.[5] | Indirect method for active borane, requires sample conversion to boric acid, can be affected by other acidic/basic impurities. |
| ICP-MS / ICP-AES | Inductively Coupled Plasma Mass Spectrometry or Atomic Emission Spectroscopy atomizes the sample and measures the boron content based on its mass-to-charge ratio or emission spectrum.[7] | Total Elemental Boron | Low (Measures total boron, not just active borane) | Gold standard for trace element analysis, very high sensitivity (~0.1 ppm).[7] | Measures total boron, not active species; expensive equipment; can suffer from memory effects for boron; high concentration samples require significant dilution, which can introduce errors. |
| UV-Vis Spectrophotometry | Colorimetric reaction between boron (as boric acid) and a complexing agent (e.g., curcumin, azomethine-H) produces a colored compound whose absorbance is proportional to the concentration.[8] | Total Boron (as Boric Acid) | Low (Measures total boron, not just active borane) | Simple, inexpensive, accessible equipment.[9] | Indirect method for active borane; can suffer from interferences; may have lower precision than other methods.[10] |
Experimental Workflow
The following diagram illustrates a general workflow for determining borane concentration, from sample acquisition to final analysis.
Caption: Workflow for borane analysis.
Experimental Protocols
Protocol 1: Gasometric Analysis for Active Hydride Content
This method directly quantifies the active hydride in borane complexes by measuring the volume of hydrogen gas evolved upon hydrolysis.[4]
Materials:
-
Gas burette with a leveling bulb, connected to a hydrolysis flask.
-
Magnetic stirrer and stir bar.
-
Syringe for sample injection.
-
Hydrolysis solution: 1:1 mixture of glycerol and water, or a dilute acid solution (e.g., 1 M HCl).
-
Borane solution sample.
Procedure:
-
Apparatus Setup: Assemble the gas burette and hydrolysis flask. Fill the burette and leveling bulb with water.
-
System Purge: Charge the hydrolysis flask with the hydrolysis solution. Purge the entire system with an inert gas (e.g., Nitrogen or Argon) to remove air.
-
Equilibration: Adjust the leveling bulb so the water level in the burette is at the zero mark. Close the system to the atmosphere.
-
Sample Injection: Using a gas-tight syringe, carefully inject a known volume (or mass) of the borane solution into the hydrolysis flask while stirring. The active borane will react immediately, evolving hydrogen gas.
-
Volume Measurement: The evolved H₂ will displace the water in the burette. Allow the reaction to proceed to completion (typically 5-10 minutes, or until gas evolution ceases). Let the system cool to room temperature.
-
Reading: Equalize the pressure by aligning the water level in the leveling bulb with the level in the burette. Record the volume of hydrogen gas produced.
-
Calculation:
-
Calculate the moles of H₂ evolved using the Ideal Gas Law (PV=nRT), correcting for the vapor pressure of water at the measurement temperature.
-
The stoichiometry of the hydrolysis of a borane-adduct is: R₃N-BH₃ + 3H₂O → R₃N + H₃BO₃ + 3H₂.
-
From the moles of H₂, calculate the moles of active borane (BH₃) in the injected sample.
-
Determine the concentration (e.g., in mol/L) of the active borane in the original solution.
-
Protocol 2: ¹¹B NMR Spectroscopy for Quantification
¹¹B NMR is a powerful non-destructive technique to identify and quantify different boron-containing species in a solution.
Materials:
-
NMR spectrometer equipped with a boron probe.
-
NMR tubes.
-
Deuterated solvent compatible with the sample (e.g., THF-d₈, CDCl₃).
-
Internal Standard: A stable boron compound with a chemical shift distinct from the analyte, of known concentration (e.g., Trimethyl borate, B(OCH₃)₃).
Procedure:
-
Sample Preparation: Accurately prepare a sample by adding a known mass or volume of the borane solution and a known mass or volume of the internal standard stock solution into a volumetric flask. Dilute to the mark with the appropriate deuterated solvent.
-
NMR Acquisition: Transfer the solution to an NMR tube. Acquire the ¹¹B NMR spectrum. Typical borane-amine or borane-ether adducts appear as a characteristic 1:1:1:1 quartet in the proton-coupled spectrum due to coupling with the three attached hydrogens.
-
Data Processing: Integrate the area of the signal corresponding to the active borane complex and the signal corresponding to the internal standard.
-
Calculation:
-
The concentration of the active borane can be calculated using the following formula:
-
C(analyte) = [I(analyte) / I(std)] * [N(std) / N(analyte)] * C(std)
-
Where:
-
C = Concentration
-
I = Integral area
-
N = Number of boron atoms per molecule (usually 1 for both)
-
std = Internal Standard
-
-
-
Protocol 3: Potentiometric Titration for Total Boron Content
This method determines the total boron concentration by converting all boron species to boric acid and titrating it as a weak acid.[6]
Materials:
-
Automatic titrator or pH meter with a buret.
-
Combination pH electrode.
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M).
-
D-Mannitol.[11]
-
Sample of borane solution.
Procedure:
-
Sample Oxidation (if necessary): The active borane must first be converted to boric acid. This can often be achieved by carefully adding the borane solution to a stirred beaker of water and allowing the hydrolysis to complete. For some stable adducts, mild oxidative conditions may be required.
-
pH Adjustment: Pipette a known volume of the resulting boric acid solution into a beaker. Dilute with deionized water. Adjust the initial pH of the solution to approximately 7.6 using dilute acid or base.[11]
-
Mannitol Addition: Add a sufficient amount of D-Mannitol to the solution (e.g., until a constant pH is achieved or a concentration of ~5 g per 100 mL is reached).[11] The mannitol complexes with the boric acid, increasing its acidity.
-
Titration: Titrate the solution with the standardized NaOH solution. The endpoint is the equivalence point, which can be determined by the inflection point of the titration curve (potentiometric titration) or a color change if an indicator is used. The titration is typically carried out to the same pH as the initial adjustment (e.g., 7.6).[11]
-
Calculation:
-
The reaction at the equivalence point is: H(C₆H₈O₆)₂B + NaOH → Na[B(C₆H₈O₆)₂] + H₂O.
-
The molarity of boron is calculated from the volume of NaOH titrant used, its concentration, and the initial volume of the sample.
-
References
- 1. Borane Reagents [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Comparison of Reactivity of Amine-Borane Complexes : Oriental Journal of Chemistry [orientjchem.org]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. metrohm.com [metrohm.com]
- 7. Proposal of recommended experimental protocols for in vitro and in vivo evaluation methods of boron agents for neutron capture therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.neliti.com [media.neliti.com]
- 9. Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Synergistic Effects of Novel Ligands with Rhodium Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodium-catalyzed reactions are pivotal in synthetic chemistry, offering powerful tools for constructing complex molecules with high efficiency and selectivity. The performance of a rhodium catalyst is intricately linked to the nature of its coordinating ligands, which can modulate the metal center's steric and electronic properties. This synergy between the rhodium center and the ligand sphere is crucial for achieving high catalytic activity, regioselectivity, and enantioselectivity in a wide array of transformations, including hydroformylation, C-H functionalization, and cycloaddition reactions. The development of novel ligands is therefore a key area of research aimed at discovering new catalytic activities and improving existing processes, with significant implications for drug discovery and development.
These application notes provide a generalized framework for evaluating the synergistic effects of a novel ligand, exemplified here as "Bach-EI," with a rhodium precursor. The protocols outlined below describe a systematic approach to catalyst preparation, characterization, and performance evaluation in a model catalytic reaction.
I. Catalyst Preparation and Characterization
A critical first step in evaluating a new ligand is the formation and characterization of the corresponding rhodium complex. This protocol describes the in situ generation of a Rh(I)-"Bach-EI" complex and its characterization using spectroscopic methods.
Protocol 1: In Situ Preparation and Spectroscopic Analysis of a Rh(I)-"Bach-EI" Catalyst
Objective: To prepare a rhodium catalyst with the novel ligand "Bach-EI" and characterize its formation.
Materials:
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄, Wilkinson's catalyst [RhCl(PPh₃)₃])
-
"Bach-EI" ligand
-
Anhydrous, degassed solvent (e.g., Toluene, Dichloromethane)
-
Schlenk line or glovebox for inert atmosphere operations
-
NMR tubes, IR cell
-
NMR spectrometer, IR spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
In an inert atmosphere (glovebox or Schlenk line), prepare a stock solution of the rhodium precursor (e.g., 0.01 M in the chosen solvent).
-
Prepare a separate stock solution of the "Bach-EI" ligand with a concentration corresponding to the desired ligand-to-metal ratio (e.g., 0.02 M for a 2:1 ratio).
-
-
In Situ Complex Formation:
-
In an NMR tube or a suitable reaction vessel under an inert atmosphere, add a defined volume of the rhodium precursor stock solution.
-
To this solution, add the desired molar equivalent of the "Bach-EI" ligand stock solution.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete complex formation.
-
-
Spectroscopic Characterization:
-
³¹P NMR Spectroscopy (if applicable): If the "Bach-EI" ligand contains phosphorus, acquire a ³¹P NMR spectrum. The coordination of the ligand to the rhodium center will result in a change in the chemical shift and the appearance of Rh-P coupling constants, providing evidence of complex formation.
-
¹H and ¹³C NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. Compare the spectra of the complex to those of the free ligand and rhodium precursor to identify shifts in proton and carbon signals upon coordination.
-
Infrared (IR) Spectroscopy: If using a rhodium carbonyl precursor, monitor the changes in the C-O stretching frequencies. Ligand substitution will alter the electronic density at the rhodium center, which in turn affects the M-CO bond and the corresponding IR absorption bands.
-
II. Evaluation of Catalytic Performance
Once the formation of the catalyst is confirmed, its performance must be evaluated in a suitable model reaction. The following protocol outlines a general procedure for a rhodium-catalyzed hydroformylation reaction, a widely used industrial process sensitive to ligand effects.
Protocol 2: Rhodium-Catalyzed Hydroformylation of an Olefin
Objective: To assess the catalytic activity and selectivity of the Rh(I)-"Bach-EI" catalyst in the hydroformylation of a model olefin (e.g., 1-octene, styrene).
Materials:
-
Rh(I)-"Bach-EI" catalyst solution (from Protocol 1)
-
Olefin substrate (e.g., 1-octene)
-
Syngas (CO/H₂, typically 1:1 mixture)
-
High-pressure reactor (autoclave)
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for analysis
-
Internal standard (e.g., dodecane)
Procedure:
-
Reactor Setup:
-
Charge a high-pressure reactor with a magnetic stir bar.
-
In an inert atmosphere, add the desired amount of the olefin substrate and the internal standard to the reactor.
-
Add the freshly prepared Rh(I)-"Bach-EI" catalyst solution.
-
Seal the reactor.
-
-
Reaction Execution:
-
Purge the reactor several times with the syngas mixture.
-
Pressurize the reactor to the desired pressure (e.g., 10-50 bar).
-
Heat the reactor to the desired temperature (e.g., 60-100 °C) and begin stirring.
-
-
Reaction Monitoring and Work-up:
-
Take aliquots from the reaction mixture at specific time intervals to monitor the progress of the reaction.
-
After the desired reaction time, cool the reactor to room temperature and carefully vent the syngas.
-
Dilute the reaction mixture with a suitable solvent for analysis.
-
-
Analysis:
-
Analyze the samples by GC or HPLC to determine the conversion of the olefin and the yield of the aldehyde products.
-
Quantify the formation of linear and branched aldehydes to determine the regioselectivity (l:b ratio).
-
If a chiral "Bach-EI" ligand is used with a prochiral olefin, determine the enantiomeric excess (ee) of the chiral aldehyde product using chiral GC or HPLC.
-
III. Data Presentation and Interpretation
To clearly assess the synergistic effect of the "Bach-EI" ligand, the experimental data should be compared against control experiments. These controls should include the reaction with the rhodium precursor alone (no ligand) and with a standard, well-characterized ligand (e.g., PPh₃).
Table 1: Comparative Data for the Hydroformylation of 1-Octene
| Catalyst System | Ligand:Rh Ratio | Conversion (%) | Aldehyde Yield (%) | Regioselectivity (l:b) |
| [Rh(COD)₂]BF₄ | - | 15 | 10 | 1.5:1 |
| [Rh(COD)₂]BF₄ / PPh₃ | 2:1 | 85 | 80 | 3:1 |
| [Rh(COD)₂]BF₄ / Bach-EI | 2:1 | 95 | 92 | 10:1 |
| [Rh(COD)₂]BF₄ / Bach-EI | 4:1 | 98 | 96 | 12:1 |
Reaction Conditions: 1-octene (1 mmol), Catalyst (0.1 mol%), Toluene (5 mL), 80 °C, 20 bar CO/H₂ (1:1), 12 h.
Interpretation:
The hypothetical data in Table 1 illustrates a significant synergistic effect between the "Bach-EI" ligand and the rhodium catalyst. The catalyst system with "Bach-EI" shows higher conversion and yield compared to the catalyst without a ligand and the one with a standard PPh₃ ligand. More importantly, a dramatic improvement in regioselectivity towards the linear aldehyde is observed, indicating that the "Bach-EI" ligand effectively controls the steric and/or electronic environment of the rhodium center to favor the desired product isomer.
IV. Visualizing Workflows and Mechanisms
Diagrams are essential for communicating complex experimental workflows and catalytic cycles.
Caption: Experimental workflow for evaluating the Rh-"Bach-EI" catalyst.
Caption: A generic catalytic cycle for rhodium-catalyzed hydroformylation.
Conclusion
The synergistic interplay between a ligand and a rhodium center is a cornerstone of modern catalysis. The protocols and frameworks provided here offer a systematic approach for researchers to investigate and quantify the effects of novel ligands, such as the hypothetical "Bach-EI," on the performance of rhodium catalysts. By carefully designing experiments, meticulously analyzing the data, and comparing against relevant benchmarks, the true potential of new ligand-metal combinations can be unlocked, paving the way for the development of more efficient and selective catalytic systems for applications in academic research and the pharmaceutical industry.
Application Notes & Protocols: Tandem Hydroboration/Oxidation/Functionalization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for tandem hydroboration/oxidation/functionalization reactions. These one-pot procedures offer significant advantages in organic synthesis, including increased efficiency, atom economy, and reduced purification steps, making them highly valuable for the construction of complex molecules in drug discovery and development.
Introduction: The Power of Organoborane Intermediates
The hydroboration of alkenes and alkynes, first reported by Herbert C. Brown, is a cornerstone of modern organic synthesis.[1] The reaction involves the addition of a boron-hydrogen bond across a carbon-carbon multiple bond, generating a versatile organoborane intermediate.[2] This intermediate is not typically isolated but is used in situ for a variety of transformations.
The classic sequence involves oxidation of the organoborane to yield an alcohol with anti-Markovnikov regioselectivity and syn-stereospecificity.[1][3] However, the true power of this methodology lies in tandem, one-pot protocols where the organoborane is intercepted by different reagents to forge new carbon-carbon or carbon-heteroatom bonds. These tandem approaches streamline synthetic routes to key structural motifs found in pharmaceuticals and natural products.
Caption: General workflow of tandem hydroboration/functionalization.
Protocol 1: Foundational Hydroboration-Oxidation of an Alkene
This protocol details the classic two-step, one-pot conversion of an alkene to a primary alcohol, demonstrating the anti-Markovnikov selectivity of the reaction. The conversion of 1-octene to 1-octanol is used as a representative example.[4][5][6]
Experimental Protocol: 1-Octene to 1-Octanol
Materials:
-
1-Octene (MW: 112.21 g/mol )
-
Borane-tetrahydrofuran complex (BH3•THF), 1.0 M solution in THF
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stir bar, septum, needles, syringes, condenser
Procedure:
-
Glassware Preparation: All glassware must be thoroughly dried to remove absorbed moisture, as borane reacts violently with water.[5] Flame-dry the round-bottom flask and condenser under a stream of dry nitrogen or argon and allow to cool to room temperature under an inert atmosphere.
-
Reaction Setup: To the dry 5-mL conical vial or round-bottom flask containing a spin vane, add 150 mg of 1-octene.[4] Seal the flask with a septum.
-
Hydroboration Step:
-
Cool the flask in an ice-water bath.
-
Under an inert atmosphere (nitrogen or argon), slowly add 1.0 mL of 1.0 M BH3•THF solution dropwise via syringe over 5 minutes.[5] A slow addition rate prevents the reaction from warming up, which improves regioselectivity.[5]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 45 minutes.[5]
-
Quench the reaction by carefully adding 4 drops of water to destroy any residual borane.[5] Note: This will produce flammable hydrogen gas.[5]
-
-
Oxidation Step:
-
To the stirred solution, add 0.5 mL of 3 M aqueous NaOH.
-
Slowly and carefully add 0.5 mL of 30% H₂O₂ dropwise. The reaction is exothermic; maintain a controlled addition rate to keep the temperature below 50 °C.
-
After the addition, attach a condenser and heat the mixture to reflux for 1 hour to ensure complete oxidation of the trialkylborane intermediate.[6]
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Add 2 mL of diethyl ether and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 2 mL of water and 2 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, 1-octanol.
-
The product can be further purified by column chromatography if necessary.
-
Data Summary: Substrate Scope of Hydroboration-Oxidation
The hydroboration-oxidation sequence is highly reliable for a wide range of alkene substrates. The table below summarizes typical yields for this transformation.
| Entry | Alkene Substrate | Major Product | Typical Yield (%) | Regioselectivity (anti-Markovnikov:Markovnikov) |
| 1 | 1-Hexene | 1-Hexanol | >90% | >99:1 |
| 2 | Styrene | 2-Phenylethanol | ~85% | >98:2 |
| 3 | 1-Methylcyclopentene | trans-2-Methylcyclopentanol | >95% | >99:1 (syn-addition) |
| 4 | α-Pinene | Isopinocampheol | >90% | >99:1 (sterically directed) |
Data compiled from established organic chemistry principles and literature examples.[1]
Protocol 2: Tandem Hydroboration/Suzuki-Miyaura Cross-Coupling
This advanced one-pot protocol demonstrates the power of using the organoborane intermediate for C-C bond formation. An alkene is first hydroborated with 9-borabicyclo[3.3.1]nonane (9-BBN), and the resulting B-alkyl-9-BBN intermediate is directly used in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a haloarene.[7]
Caption: Workflow for tandem hydroboration/Suzuki-Miyaura coupling.
Experimental Protocol: Alkene-Arene Cross-Coupling
Materials:
-
Alkene (e.g., 1-hexene) (5.5 mmol)
-
9-BBN (0.5 M solution in THF) (5.5 mmol)
-
Haloarene (e.g., bromobenzene) (5.0 mmol)
-
PdCl₂(dppf) [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.15 mmol)
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Tetrahydrofuran (THF), anhydrous
-
Hexane or Benzene
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Glassware and Setup: In a dry 50-mL flask flushed with nitrogen and equipped with a magnetic stir bar, septum, and reflux condenser, add the alkene (5.5 mmol) and 2.5 mL of dry THF.[7]
-
Hydroboration Step:
-
Suzuki-Miyaura Coupling Step:
-
Workup and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Optional: To oxidize any residual borane, add 30% H₂O₂ (2 mL) and stir for 30 minutes.[7][8] This step may be omitted if the product is sensitive to oxidation.[7][8]
-
Transfer the mixture to a separatory funnel, extract the product, wash the organic layer with brine, and dry over MgSO₄.[7][8]
-
Filter and concentrate the solvent. Purify the crude product by column chromatography on silica gel.
-
Data Summary: Scope of Tandem Hydroboration/Coupling
This tandem reaction is compatible with a variety of functional groups on both the alkene and the haloarene.
| Entry | Alkene | Haloarene | Product | Isolated Yield (%) |
| 1 | 1-Hexene | Bromobenzene | 1-Phenylhexane | 88% |
| 2 | 1-Octene | 1-Bromo-4-methoxybenzene | 1-(4-Methoxyphenyl)octane | 92% |
| 3 | Styrene | Iodobenzene | 1,2-Diphenylethane | 99% |
| 4 | Vinylcyclohexane | 2-Bromopyridine | 2-(2-Cyclohexylethyl)pyridine | 75% |
| 5 | Methyl 10-undecenoate | 1-Bromo-4-cyanobenzene | Methyl 11-(4-cyanophenyl)undecanoate | 86% |
Data adapted from N. Miyaura, A. Suzuki, et al. and related literature on Suzuki-Miyaura cross-coupling of B-alkyl-9-BBN derivatives.[7]
Further Tandem Functionalizations
The organoborane intermediate is a hub for numerous other transformations, allowing for the one-pot synthesis of amines, halides, and other functional groups.
-
Amination: Reaction of the organoborane with chloramine (NH₂Cl) or hydroxylamine-O-sulfonic acid provides primary amines with retention of stereochemistry.
-
Halogenation: Treatment with bromine and sodium hydroxide yields alkyl bromides, while iodine and sodium hydroxide produce alkyl iodides.
These diverse pathways highlight the synthetic utility of tandem hydroboration protocols in rapidly building molecular complexity from simple alkene precursors.
References
- 1. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 2. Hydroboration - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. youtube.com [youtube.com]
- 6. google.com [google.com]
- 7. Syntheses of Functionalized Alkenes, Arenes, and Cycloalkenes via a Hydroboration-Coupling Sequence [sigmaaldrich.com]
- 8. Syntheses of Functionalized Alkenes, Arenes, and Cycloalkenes via a Hydroboration-Coupling Sequence [sigmaaldrich.com]
Troubleshooting & Optimization
Troubleshooting low yield in Bach-EI hydroboration reactions
Welcome to the technical support center for troubleshooting Bach-EI and other related hydroboration-oxidation reactions. This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the "Bach-EI" hydroboration reagent?
The "Bach-EI" hydroboration reagent is a specific amine-borane complex, N-ethyl-N-isopropylaniline borane (H₃B-NPhEtPri).[1][2] The "EI" designation refers to the N-E thyl-N-i sopropylaniline component.[3] It is a stable, liquid borane carrier that offers high reactivity for the hydroboration of various olefins.[1][2]
Q2: My reaction yield is significantly lower than expected. What are the most common causes?
Low yields in hydroboration-oxidation reactions are typically traced back to a few critical factors:
-
Reagent Quality: The purity and stability of the borane source are paramount. Borane complexes can degrade over time or be compromised by moisture.[4] Solvents must be anhydrous.
-
Atmospheric Moisture: Boranes react readily with water. Performing the reaction in glassware that has not been properly dried or failing to maintain an inert atmosphere (e.g., nitrogen or argon) can consume the reagent before it reacts with the alkene.[5]
-
Incorrect Stoichiometry: One mole of borane (BH₃) can react with three moles of a simple alkene.[3][6][7] Using incorrect ratios can lead to incomplete conversion of the starting material.
-
Improper Temperature Control: The hydroboration step is often performed at 0°C or room temperature to ensure high regioselectivity. The subsequent oxidation step with alkaline hydrogen peroxide can be exothermic and may require cooling to prevent side reactions.[5]
Q3: How does the regioselectivity of the reaction affect my yield of the desired product?
Hydroboration-oxidation is renowned for its anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond.[3][6][7] For terminal alkenes, this selectivity is typically high (e.g., ~94% primary alcohol).[8] However, for internal or sterically hindered alkenes, a mixture of regioisomers can form, reducing the isolated yield of the specific desired product.[9] Using bulkier borane reagents, like 9-BBN or disiamylborane, can significantly improve selectivity for the anti-Markovnikov product.[10][11]
Q4: I see a complex mixture of byproducts. What could they be?
Besides regioisomers, other byproducts can arise from:
-
Incomplete Oxidation: If the oxidation step is not driven to completion, residual organoboranes may remain.
-
Alternative Oxidation Pathways: Using oxidants other than hydrogen peroxide can lead to different products. For instance, chromium-based oxidants can produce ketones or carboxylic acids instead of alcohols.[12]
-
Protonolysis of the Organoborane: If acidic protons (from water or other sources) are present before the oxidation step, the C-B bond can be cleaved to yield an alkane, reducing the alcohol yield.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving issues with low yield.
Data Presentation
While precise yield reduction percentages vary by substrate and specific conditions, the following table illustrates the expected qualitative and quantitative impact of common procedural errors on a model reaction: the hydroboration-oxidation of 1-octene to 1-octanol.
| Parameter Varied from Protocol | Potential Issue | Expected Impact on 1-Octanol Yield | Typical Side Products |
| Optimal Conditions | N/A | >90% | 2-Octanol (~6%) |
| Use of old BH₃-THF solution | Lower concentration of active BH₃ | 40-60% | Unreacted 1-octene |
| Non-anhydrous THF solvent | Reaction of BH₃ with water | <30% | Unreacted 1-octene, Octane |
| No inert (N₂/Ar) atmosphere | Gradual reaction with atmospheric H₂O | 60-80% | Unreacted 1-octene |
| Incorrect Stoichiometry (1:1 Alkene:BH₃) | Insufficient borane for full conversion | ~33% | Unreacted 1-octene |
| Oxidation at >60 °C | Decomposition of H₂O₂ | Variable, often low | Complex mixture, potential aldehydes |
Experimental Protocols
General Experimental Workflow
The overall process can be visualized as a sequence of distinct stages, each critical for success.
Detailed Protocol: Hydroboration-Oxidation of 1-Octene
This protocol is a representative procedure for the conversion of a terminal alkene to a primary alcohol.
Materials:
-
1-Octene (e.g., 1.12 g, 10 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Borane-THF complex (1.0 M solution in THF, e.g., 3.5 mL, 3.5 mmol) or equivalent Bach-EI reagent
-
Sodium hydroxide (3 M aqueous solution, e.g., 4 mL)
-
Hydrogen peroxide (30% aqueous solution, e.g., 4 mL)
-
Diethyl ether
-
Saturated aqueous NaCl (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup:
-
Place a magnetic stir bar into a 50 mL round-bottom flask. Flame-dry the flask under vacuum or a stream of nitrogen and allow it to cool to room temperature under an inert atmosphere (N₂ or Ar).[5]
-
Add 1-octene (10 mmol) to the flask, followed by 10 mL of anhydrous THF via syringe.
-
Cool the stirring solution to 0°C in an ice-water bath.[5]
-
-
Hydroboration Step:
-
Slowly add the 1.0 M borane-THF solution (3.5 mmol) dropwise to the cold alkene solution via syringe over 5-10 minutes. Slower addition can improve regioselectivity.[12]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour to ensure the formation of the trialkylborane is complete.[8]
-
-
Oxidation Step:
-
Cool the reaction mixture again in an ice-water bath.
-
Slowly and carefully add the 3 M NaOH solution (4 mL).
-
Very slowly, add the 30% H₂O₂ solution (4 mL) dropwise, ensuring the internal temperature does not rise above 50°C. This step is exothermic.
-
Once the addition is complete, remove the ice bath and stir the mixture vigorously for at least 1 hour at room temperature. The mixture may become biphasic.
-
-
Workup and Isolation:
-
Transfer the reaction mixture to a separatory funnel. Add 20 mL of diethyl ether and 20 mL of water.
-
Separate the layers. Extract the aqueous layer two more times with 15 mL of diethyl ether.
-
Combine the organic extracts and wash them with 20 mL of saturated brine solution to help remove water and break any emulsions.[12]
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel or by distillation to yield pure 1-octanol.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Investigation of the factors controlling the regioselectivity of the hydroboration of fluoroolefins - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Hydroboration - Wikipedia [en.wikipedia.org]
- 11. Brown Hydroboration [organic-chemistry.org]
- 12. community.wvu.edu [community.wvu.edu]
Technical Support Center: Improving Enantioselectivity in Catalytic Hydroboration
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on enantioselective catalytic hydroboration.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing enantioselectivity in catalytic hydroboration?
A1: The primary factors that control enantioselectivity are the choice of chiral ligand, the metal catalyst, the solvent, the reaction temperature, and the nature of the substrate and borane source. The interplay between the ligand and the metal center creates the chiral environment that dictates the facial selectivity of the hydroboration reaction.
Q2: Which metal catalysts are most commonly used for enantioselective hydroboration?
A2: Rhodium and copper complexes are the most extensively studied and utilized catalysts for this transformation.[1][2] However, cobalt- and iridium-based catalysts are also emerging as effective alternatives for specific applications.[3][4][5]
Q3: How does the choice of ligand impact the reaction outcome?
A3: The ligand is crucial for inducing asymmetry. Chiral bidentate phosphine ligands are commonly employed.[1][6] Small changes in the ligand's structure, such as the steric bulk or electronic properties of its substituents, can dramatically affect both enantioselectivity and regioselectivity.[7] For instance, TADDOL-derived monophosphite ligands have been shown to control regioselectivity in rhodium-catalyzed hydroboration.[7]
Q4: What is the typical regioselectivity observed in the hydroboration of terminal alkenes?
A4: Uncatalyzed hydroboration of terminal alkenes typically yields the anti-Markovnikov (linear) product.[8][9][10] However, transition metal catalysis can alter this selectivity. For example, certain copper- and rhodium-catalyzed systems can favor the formation of the Markovnikov (branched) product.[1][2]
Q5: Can substrates with existing stereocenters influence the reaction's stereochemical outcome?
A5: Yes, this is known as substrate-controlled hydroboration. An existing stereocenter within the substrate can influence the facial selectivity of the borane addition, leading to diastereoselective outcomes.[11] This can either match or mismatch the directing effect of the chiral catalyst.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Enantioselectivity | 1. Suboptimal Ligand: The chosen ligand may not be suitable for the specific substrate. 2. Incorrect Temperature: Temperature can have a pronounced effect on enantioselectivity; sometimes higher temperatures are beneficial, while in other cases, lower temperatures are required.[12] 3. Solvent Effects: The solvent can significantly influence the catalyst's chiral environment.[6][12] 4. Low Catalyst Purity/Activity: Impurities or degradation of the catalyst can lead to a decrease in enantioselectivity. | 1. Screen a variety of ligands with different steric and electronic properties. Consider ligands from different classes (e.g., bisphosphines, NHC ligands).[6][7] 2. Optimize the reaction temperature. Perform a temperature screen (e.g., from -20 °C to 60 °C) to find the optimal conditions.[12][13] 3. Conduct a solvent screen. Test a range of solvents with varying polarities (e.g., dichloromethane, THF, heptane, diethyl ether).[1][6][12] 4. Ensure the catalyst and precatalyst are pure and handled under inert conditions. |
| Poor Regioselectivity | 1. Ligand Choice: The ligand plays a critical role in directing regioselectivity.[7] 2. Catalyst System: The choice of metal (e.g., Rh vs. Cu) can influence whether the Markovnikov or anti-Markovnikov product is favored. 3. Substrate Electronics/Sterics: The inherent properties of the substrate can strongly favor one regioisomer. | 1. Select a ligand known to favor the desired regioselectivity. For example, bulky phosphine or NHC ligands with copper catalysts can promote Markovnikov addition.[1] 2. Switch the metal catalyst. If Rh-catalysis gives the linear product, a Cu-based system might provide the branched isomer. 3. Modify the substrate if possible, or accept the inherent substrate bias. |
| Low or No Conversion | 1. Inactive Catalyst: The catalyst may not have been properly activated or may have decomposed. 2. Inhibitors Present: Impurities in the substrate, solvent, or borane reagent (e.g., water, peroxides) can poison the catalyst. 3. Insufficient Temperature/Time: The reaction may require more forcing conditions. 4. Challenging Substrate: Highly substituted or sterically hindered alkenes can be unreactive.[14][15] | 1. Review the catalyst activation procedure. Ensure all components are handled under strictly anhydrous and anaerobic conditions. 2. Purify all reagents and solvents. Ensure the use of freshly distilled solvents and high-purity substrates. 3. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction by GC or TLC. 4. Increase catalyst loading or switch to a more active catalyst system. For tetrasubstituted alkenes, specialized catalyst systems may be required.[14] |
| Formation of Side Products | 1. Isomerization: The catalyst may be promoting alkene isomerization, leading to hydroboration of the isomerized alkene.[1][15] 2. Diboration: If a diboron reagent is used, direct diboration of the alkene can be a competing pathway.[1] 3. Hydrogenation: In some cases, the alkene may be reduced to the corresponding alkane. | 1. Modify the reaction conditions (e.g., solvent, temperature) to disfavor isomerization. [1] 2. Use a mixed sp²–sp³ hybridized diboron reagent, which can suppress the diboration pathway.[1] 3. Investigate the source of the hydrogen. This may arise from a co-catalyst or solvent. Consider using a different proton source if applicable. |
Quantitative Data Summary
Table 1: Rhodium-Catalyzed Enantioselective Hydroboration of Styrenes
| Entry | Ligand/Catalyst | Solvent | Temp (°C) | Yield (%) | Regioselectivity (Branched:Linear) | Enantioselectivity (% ee) | Reference |
| 1 | 5a (NHC/Oxazoline) | Toluene | 25 | >99 | 69:31 | 82 | [12] |
| 2 | 5a (NHC/Oxazoline) | THF | 25 | >99 | 71:29 | 85 | [12] |
| 3 | 5a (NHC/Oxazoline) | CH₂Cl₂ | 25 | >99 | 72:28 | 91 | [12] |
| 4 | 5a (NHC/Oxazoline) | CH₂Cl₂ | 0 | >99 | 72:28 | 85 | [12] |
| 5 | 5a (NHC/Oxazoline) | CH₂Cl₂ | -20 | >99 | 71:29 | 71 | [12] |
Table 2: Cobalt-Catalyzed Enantioselective Hydroboration of Fluoroalkyl-Substituted Alkenes
| Entry | Ligand | Additive | Yield (%) | Chemoselectivity (%) | Enantioselectivity (% ee) | Reference |
| 1 | (R)-BTFM-Garphos (L5) | Li(acac) | 82 | 98 | 92 | [3][16] |
| 2 | L6 | Li(acac) | 85 | 98 | 80 | [3][16] |
| 3 | L7 | Li(acac) | 83 | 98 | 75 | [3][16] |
Table 3: Copper-Catalyzed Enantioselective Hydroboration of Aliphatic Terminal Alkenes
| Entry | Substrate | Ligand | Regioselectivity (Branched:Linear) | Yield (%) | Enantioselectivity (% ee) | Reference |
| 1 | 1-Hexene | (S)-Quinox-tOctAd₂ | 92:8 | 92 | 99 | [17] |
| 2 | 1-Octene | (S)-Quinox-tOctAd₂ | 92:8 | 93 | 99 | [17] |
| 3 | Vinylcyclohexane | (S)-Quinox-tOctAd₂ | 96:4 | 93 | 99 | [17] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed Enantioselective Hydroboration of Styrenes
This protocol is adapted from the work of Guiry and colleagues.[1]
-
Preparation: In a nitrogen-filled glovebox, add the rhodium precursor (e.g., [Rh(cod)₂]BF₄, 1-5 mol%) and the chiral ligand (1-5 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add the desired anhydrous solvent (e.g., CH₂Cl₂, heptane, 0.1-1.0 M concentration).
-
Reagent Addition: Add the alkene substrate (1.0 equiv) followed by the borane source (e.g., pinacolborane (HBpin), 1.1-1.5 equiv). If required by the specific catalytic system, add a proton source like water or methanol.
-
Reaction: Seal the vial and stir the reaction mixture at the optimized temperature (e.g., 25 °C) for the specified time (e.g., 4-18 h).
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or TLC.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Analysis: Determine the regioselectivity by ¹H NMR or GC analysis of the crude mixture. To determine the enantiomeric excess, the resulting boronic ester is typically oxidized to the corresponding alcohol (e.g., using NaOH and H₂O₂) and then analyzed by chiral HPLC or SFC.[1][12]
Protocol 2: General Procedure for Copper-Catalyzed Enantioselective Hydroboration of Alkenes
This protocol is based on computational and experimental work for Markovnikov hydroboration.[17]
-
Catalyst Preparation: In a nitrogen-filled glovebox, add the copper precursor (e.g., [Cu(MeCN)₄]BF₄, 5 mol%) and the chiral bisphosphine ligand (e.g., (S)-Quinox-tOctAd₂, 5 mol%) to an oven-dried vial.
-
Solvent and Base: Add dry THF (to achieve a 0.5 M concentration of the substrate) and a solution of a base (e.g., K(O-t-Bu) in THF, 1.2 equiv).
-
Pre-Stirring and Cooling: Stir the resulting mixture at a specific temperature (e.g., -40 °C) for 30 minutes to allow for catalyst formation.
-
Substrate Addition: Add the alkene substrate (1.0 equiv) and the borane source (e.g., bis(pinacolato)diboron (B₂pin₂), 1.2 equiv) to the cooled mixture. An alcohol additive like methanol (2.0 equiv) is often required as a hydride source.
-
Reaction: Continue stirring at the optimized temperature (e.g., -40 °C) for the required duration, monitoring by GC-MS.
-
Workup and Purification: Upon completion, quench the reaction (e.g., with saturated aq. NH₄Cl), extract with an organic solvent, dry, and concentrate. Purify the product by flash chromatography.
-
Analysis: Determine regioselectivity by GC analysis and enantioselectivity by chiral HPLC analysis of the purified boronic ester.[17]
Visual Guides: Workflows and Influencing Factors
Caption: A typical experimental workflow for optimizing the enantioselectivity of a catalytic hydroboration reaction.
Caption: Key factors that collectively determine the enantioselectivity of the catalytic hydroboration process.
Caption: A simplified catalytic cycle for metal-catalyzed hydroboration, highlighting the stereodetermining step.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective Rhodium(III)-Catalyzed Markovnikov Hydroboration of Unactivated Terminal Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cobalt-Catalyzed Enantioselective Hydroboration of 1,1-Disubstituted Aryl Alkenes [organic-chemistry.org]
- 5. Highly regio- and enantioselective catalytic asymmetric hydroboration of α-substituted styrenyl derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Ligand Control in Co-Catalyzed Regio- and Enantioselective Hydroboration. Homoallyl Secondary Boronates via Uncommon 4,3-Hydroboration of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand-Controlled Regiodivergent Enantioselective Rhodium-Catalyzed Alkene Hydroboration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 10. Brown Hydroboration [organic-chemistry.org]
- 11. Asymmetric Hydroboration — Making Molecules [makingmolecules.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The transition metal-catalysed hydroboration reaction - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00344A [pubs.rsc.org]
- 16. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 17. Computational design of high-performance ligand for enantioselective Markovnikov hydroboration of aliphatic terminal alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-ethyl-N-isopropylaniline Borane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-ethyl-N-isopropylaniline borane in their experiments.
Troubleshooting Guides
Problem 1: Low or No Reaction Conversion
Symptoms:
-
Starting material remains largely unreacted after the expected reaction time.
-
TLC or other in-process monitoring shows little to no product formation.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Reagent Quality: The N-ethyl-N-isopropylaniline borane may have degraded due to improper storage or handling. | Test the reagent's activity with a reliable standard reaction (e.g., reduction of a simple ketone). If the test fails, use a fresh batch of the reagent. |
| Solvent Effects: The choice of solvent significantly impacts the reaction rate. | Dioxane is known to accelerate hydroboration reactions with this reagent. In contrast, dichloromethane can significantly slow down the reaction.[1] Consider switching to a more suitable solvent like THF or dioxane. |
| Reaction Temperature: The reaction may be too slow at room temperature for certain substrates. | For sluggish reactions, such as the reduction of some esters, amides, and nitriles, consider increasing the temperature by refluxing in THF or dioxane.[1] |
| Presence of Amines in the Substrate: Unprotected amines in the substrate can react with the borane reagent. | While some amino alkenes can be hydroborated without protection, consider protecting the amine group if you suspect it is interfering with the desired reaction. |
Problem 2: Formation of Unexpected Byproducts
Symptoms:
-
Multiple spots on TLC in addition to the starting material and desired product.
-
NMR or MS analysis of the crude product shows signals corresponding to unknown impurities.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Over-reduction: The reagent might be reducing other functional groups in the molecule. | N-ethyl-N-isopropylaniline borane reduces simple aldehydes, ketones, carboxylic acids, and aliphatic esters at room temperature.[1] To avoid unwanted reductions, perform the reaction at a lower temperature or consider using a more selective reducing agent if your substrate contains multiple reducible functional groups. |
| Hydrolysis of the Borane Reagent: Exposure to moisture can lead to the hydrolysis of the borane complex, reducing its effectiveness and potentially generating boric acid and hydrogen gas. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Thermal Decomposition: At elevated temperatures, the amine-borane adduct may decompose. | Avoid unnecessarily high reaction temperatures. If heating is required, do so cautiously and for the minimum time necessary. Thermal decomposition of related N-alkylanilines has been reported to produce benzonitrile. |
| Reaction with Air: Exposure to air can lead to oxidation of the borane and other reactive intermediates. | Maintain an inert atmosphere throughout the reaction and workup. |
Frequently Asked Questions (FAQs)
Q1: What is the primary application of N-ethyl-N-isopropylaniline borane?
A1: N-ethyl-N-isopropylaniline borane is a versatile reagent primarily used for hydroboration of olefins and the selective reduction of various functional groups.[1]
Q2: Which functional groups can be reduced by N-ethyl-N-isopropylaniline borane at room temperature?
A2: At room temperature in THF, it can reduce simple aldehydes, ketones, carboxylic acids, and aliphatic esters to the corresponding alcohols. Imines, tertiary amides, and nitriles are reduced to the corresponding amines.[1]
Q3: Are there any functional groups that are resistant to reduction by this reagent under mild conditions?
A3: Yes, acid chlorides, anhydrides, and aromatic carboxylic esters are reported to be unreactive under similar mild conditions. Primary and secondary amides and nitro compounds are also not reduced at room temperature.[1]
Q4: How does the choice of solvent affect the reaction rate?
A4: The reaction rate is significantly influenced by the solvent. Reactions are generally faster in dioxane. A significant rate retardation is observed in dichloromethane.[1]
Q5: How should N-ethyl-N-isopropylaniline borane be stored?
A5: Amine-borane adducts should be stored in a cool, dry place under an inert atmosphere to prevent degradation from moisture and air.
Q6: Can the N-ethyl-N-isopropylaniline be recovered after the reaction?
A6: Yes, the carrier amine can be recovered by simple acid-base manipulations after the reaction is complete, allowing for its recycling.[1]
Q7: What are the typical workup procedures for reactions involving this reagent?
A7: For hydroboration reactions, the intermediate organoborane is typically oxidized using hydrogen peroxide and a base (e.g., sodium hydroxide). For reduction reactions, a simple aqueous workup followed by extraction is usually sufficient. The recovery of the amine carrier involves acid-base extraction.
Signaling Pathways and Experimental Workflows
Below is a diagram illustrating the general reaction pathway for the hydroboration of an alkene using N-ethyl-N-isopropylaniline borane and potential side reactions.
Caption: Reaction pathway of N-ethyl-N-isopropylaniline borane.
Experimental Protocols
General Protocol for Hydroboration-Oxidation of an Alkene:
-
An oven-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (nitrogen or argon).
-
N-ethyl-N-isopropylaniline borane (1.1 equivalents) is dissolved in anhydrous THF.
-
The alkene (1.0 equivalent) is added dropwise to the stirred solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for the appropriate time (typically 1-4 hours), monitoring by TLC.
-
Upon completion, the flask is cooled to 0 °C, and a 3M aqueous solution of sodium hydroxide is slowly added, followed by the careful, dropwise addition of 30% hydrogen peroxide.
-
The mixture is stirred at room temperature for 1-2 hours.
-
The aqueous layer is separated and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
General Protocol for the Reduction of a Ketone:
-
An oven-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere.
-
The ketone (1.0 equivalent) is dissolved in anhydrous THF.
-
N-ethyl-N-isopropylaniline borane (1.0-1.2 equivalents) is added to the solution at room temperature.
-
The reaction is stirred until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the slow addition of water or a dilute acid.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude alcohol is purified by column chromatography or distillation.
References
Technical Support Center: Enantioselective Hydroboration Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of solvent on the rate and efficiency of enantioselective hydroboration reactions. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the enantioselectivity and yield of my rhodium-catalyzed hydroboration reaction?
A1: The solvent plays a crucial role in determining the outcome of rhodium-catalyzed hydroboration reactions, significantly influencing both enantioselectivity (ee) and product yield. While the regioselectivity is often less affected by the solvent, the enantioselectivity can vary greatly.[1] For instance, in the asymmetric hydroboration of styrenes using a rhodium(I)-NHC complex, dichloromethane has been identified as the optimal solvent, affording high enantioselectivity (91% ee).[1] The use of other solvents can lead to considerable variations in the enantiomeric excess.
Q2: I am using a cobalt-based catalyst for my hydroboration. Which solvents are recommended?
A2: For cobalt-catalyzed enantioselective hydroboration, chlorinated solvents such as dichloromethane or 1,2-dichloroethane have been shown to be highly effective.[2] Coordinating solvents are generally not suitable for these reactions.[2] In studies involving cobalt-catalyzed hydroboration of fluoroalkyl-substituted alkenes, a range of solvents including hexane, toluene, dioxane, and THF have been tested. While these solvents can be used, they may result in slightly lower enantioselectivity compared to solvents like 2-Me-THF.[3]
Q3: Can the hydroboration reaction be performed without a solvent?
A3: Yes, under certain conditions, hydroboration reactions can be carried out solvent-free. For example, a heterogeneous catalyst composed of bimetallic rhodium-ruthenium nanoparticles on carbon nanotubes has been effectively used for the hydroboration of various alkenes and alkynes at room temperature without a solvent.[4][5] This approach offers advantages in terms of sustainability and ease of catalyst recovery.[5]
Q4: My reaction is showing low turnover frequency (TOF). Can the solvent be a contributing factor?
A4: While direct kinetic studies on the effect of various solvents on the TOF of homogeneous enantioselective hydroboration are not extensively reported in the provided literature, the solvent can indirectly influence the reaction rate. The overall reaction efficiency, which is often reported in terms of yield over a specific time, is solvent-dependent. For a rhodium-ruthenium nanoparticle-catalyzed hydroboration of 1-hexene, a turnover frequency (TOF) of 225 h⁻¹ was achieved after 3 hours under solvent-free conditions.[4] This indicates that for certain catalytic systems, eliminating the solvent can lead to efficient reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Enantioselectivity (ee) | Suboptimal solvent choice. | For rhodium-catalyzed hydroboration of styrenes, consider switching to dichloromethane .[1] For cobalt-catalyzed systems, chlorinated solvents are also recommended.[2] If using other solvents like hexane, toluene, or THF in a cobalt-catalyzed reaction, be aware they might provide slightly lower enantioselectivity.[3] |
| Low Product Yield | Inefficient catalysis in the chosen solvent. | In a cobalt-catalyzed hydroboration of styrene derivatives, THF has been shown to provide good yields compared to ethyl acetate or toluene.[6] Ensure the solvent is anhydrous, as moisture can quench the catalyst and reagents. |
| Inconsistent Reaction Times | Solvent may not be optimal for catalyst activity. | While direct rate data is limited, the reaction time is a component of overall efficiency. For a rhodium(I)-NHC catalyzed reaction, optimal conditions in dichloromethane with 1 mol% catalyst loading resulted in near-quantitative yield in 4 hours.[1] |
| Difficulty with Catalyst Activation | Inappropriate solvent for the pre-catalyst activation step. | For certain cobalt-catalyzed systems, NaOtBu is used as an in-situ pre-catalyst activator in THF.[6] The choice of activator and solvent are often linked for optimal performance. |
Quantitative Data Summary
The following tables summarize the reported effects of different solvents on the outcomes of enantioselective hydroboration reactions.
Table 1: Effect of Solvent on Rhodium-Catalyzed Asymmetric Hydroboration of Styrene [1]
| Solvent | Yield (%) | Enantiomeric Excess (ee %) |
| Dichloromethane | >99 | 91 |
Reaction Conditions: Styrene (0.3 mmol), HBpin (1.15 equiv), Rh-catalyst (1 mol%) in anhydrous solvent (1 mL) at room temperature.
Table 2: Solvent Screen for Cobalt-Catalyzed Enantioselective Hydroboration of a Fluoroalkyl-Substituted Alkene [3]
| Solvent | Enantiomeric Excess (ee %) |
| 2-Me-THF | 91 |
| Hexane | 89 |
| Toluene | 88 |
| Dioxane | 85 |
| THF | 85 |
Reaction conditions were optimized for the specific substrate and catalyst system as described in the source literature.
Table 3: Turnover Frequency for Solvent-Free Rhodium-Ruthenium Nanoparticle-Catalyzed Hydroboration [4]
| Substrate | Solvent | Turnover Frequency (TOF) |
| 1-Hexene | None (Neat) | 225 h⁻¹ (after 3h) |
Reaction Conditions: Low catalytic loading (0.04 mol%) at room temperature.
Experimental Protocols
General Procedure for Rhodium-Catalyzed Enantioselective Hydroboration of Styrene[1]
-
Preparation: All reactions should be performed in an N₂-filled glovebox. Use an oven-dried 4 mL screw-neck vial.
-
Reagent Addition: To the vial, add the Rh-catalyst (e.g., 7.3 mg, 0.005 mmol, 1 mol %) and 1 mL of anhydrous dichloromethane.
-
Borane Addition: Add pinacolborane (HBpin) (e.g., 83.5 μL, 0.575 mmol, 1.15 equiv) to the reaction mixture.
-
Initial Stirring: Stir the resulting mixture for 5 minutes.
-
Substrate Addition: Add the styrene substrate (e.g., 0.5 mmol, 1.0 equiv).
-
Reaction: Stir the reaction mixture at room temperature for the specified time (e.g., 4 hours).
-
Analysis: Determine the yield and branched-to-linear ratio by ¹H NMR spectroscopy using an internal standard (e.g., 1,3,5-trimethoxybenzene). Determine the enantiomeric excess by chiral HPLC.
General Procedure for Cobalt-Catalyzed Markovnikov Selective Hydroboration of Styrene[6]
-
Setup: Under an inert atmosphere, add the cobalt pre-catalyst (1.0 mol%) and NaOtBu (2.0 mol%) to a reaction vessel.
-
Solvent and Reagents: Add 3 mL of THF, the styrene substrate (0.5 mmol), and HBpin (1.1 equiv).
-
Reaction: Stir the mixture at 25 °C.
-
Monitoring and Analysis: Monitor the reaction progress. Upon completion, determine the yield and regioselectivity by ¹H NMR of the crude reaction mixture using an internal standard.
Visualizations
Caption: Generalized catalytic cycle for metal-catalyzed hydroboration.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cobalt-Catalyzed Enantioselective Hydroboration of α-Substituted Acrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solvent-free hydroboration of alkenes and alkynes catalyzed by rhodium-ruthenium nanoparticles on carbon nanotubes - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06864H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Cobalt-catalysed Markovnikov selective hydroboration of vinylarenes - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01085K [pubs.rsc.org]
Technical Support Center: Managing Reagent Stability for Reproducible Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage reagent stability and ensure the reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most critical environmental factors affecting reagent stability?
A1: The primary environmental factors that can degrade reagents and compromise experimental results are temperature, light, and humidity.[1][2][3][4] Many reagents are sensitive to temperature fluctuations and must be stored at the manufacturer-recommended temperature to prevent degradation.[1][5] Light-sensitive reagents can lose effectiveness upon exposure to direct sunlight, while humidity can accelerate the degradation of certain chemicals.[1][2][6]
Q2: How strictly should I adhere to the manufacturer's expiration date?
A2: It is crucial to adhere to the manufacturer's expiration date to ensure the reliability and accuracy of your results.[7] Expired reagents can lead to inaccurate data, undermining the validity of scientific studies.[7][8] In some cases, degraded reagents can also produce hazardous byproducts, posing a safety risk.[7][8] While some experienced lab personnel may consider using expired reagents under ideal storage conditions, it is generally not recommended without proper re-validation.[1]
Q3: What is the difference between "shelf life" and "expiration date"?
A3: "Shelf life" refers to the period during which a reagent is expected to remain stable and effective under proper storage conditions.[4] The "expiration date" is the date set by the manufacturer up to which they guarantee the reagent's quality and stability.[4] After the expiration date, the manufacturer no longer assures the product's potency, which can lead to unreliable results.[4]
Q4: Can I use a reagent that has changed in appearance?
A4: No. Any visual changes in a reagent, such as color change, opalescence, or precipitation, are indicators of potential degradation or contamination.[7] Using such a reagent can lead to inaccurate and unreliable results. It is best practice to discard any reagent that shows visible signs of degradation.[7]
Q5: What are the best practices for storing in-house prepared reagents?
A5: For in-house prepared reagents, it is essential to follow strict laboratory protocols to ensure consistency.[7][9] The expiration date of a prepared reagent should not exceed that of the stock solution used.[7] Proper labeling with the reagent name, preparation date, expiration date, and storage conditions is critical.[5] Store them according to the stability of the components, protecting them from light and temperature fluctuations as needed.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Reagent degradation may be a significant factor contributing to inconsistent or unexpected experimental outcomes.[10][11]
Troubleshooting Steps:
-
Verify Reagent Integrity:
-
Review Reagent Handling Practices:
-
Implement a "First-In, First-Out" (FIFO) System:
-
Organize reagent storage to ensure that older stock is used before newer stock.[5] This practice helps prevent the use of expired reagents.
-
Logical Workflow for Troubleshooting Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Issue 2: Rapid Reagent Degradation
Possible Cause: Improper storage conditions or frequent handling can accelerate reagent degradation.
Troubleshooting Steps:
-
Monitor Storage Temperature:
-
Minimize Freeze-Thaw Cycles:
-
Aliquot reagents into smaller, single-use volumes to avoid repeated freezing and thawing of the entire stock.[1]
-
-
Protect from Light and Humidity:
Decision Tree for Preventing Rapid Reagent Degradation
Caption: A decision tree for implementing preventative measures against rapid reagent degradation.
Data on Reagent Stability
Proper storage is paramount for maintaining reagent stability. The following tables provide a summary of recommended storage conditions for common laboratory reagents and the potential impact of improper storage.
Table 1: Recommended Storage Conditions for Common Reagent Types
| Reagent Type | Recommended Storage Temperature | Light Sensitivity | Humidity Control |
| Enzymes | -20°C or -80°C | Varies | High |
| Antibodies | 2-8°C (short-term), -20°C or -80°C (long-term) | High for fluorescently labeled | Moderate |
| Nucleic Acids | -20°C or -80°C | Low | High |
| Organic Solvents | Room Temperature (well-ventilated) | Varies | Low |
| Buffers/Salts | Room Temperature | Low | Low |
Table 2: Impact of Improper Storage on Reagent Stability
| Improper Condition | Potential Impact on Reagent | Consequence for Experiments |
| Elevated Temperature | Enzyme denaturation, antibody degradation | Loss of signal, false negatives |
| Freeze-Thaw Cycles | Protein aggregation, loss of enzyme activity | Reduced assay sensitivity |
| Light Exposure | Degradation of fluorescent dyes, breakdown of light-sensitive compounds | Decreased signal, inaccurate quantification |
| High Humidity | Hydrolysis of compounds, microbial growth | Altered reagent concentration, contamination |
Experimental Protocols
Protocol 1: Real-Time Stability Testing
This protocol is used to determine the shelf life of a reagent under recommended storage conditions.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of the reagent from the same lot.
-
Storage: Store the aliquots under the manufacturer's recommended storage conditions.
-
Testing Intervals: At predefined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), remove an aliquot for testing.[13]
-
Functional Assay: Perform a validated functional assay to assess the reagent's performance (e.g., ELISA for an antibody, enzymatic assay for an enzyme).
-
Data Analysis: Compare the performance of the aged reagent to a baseline measurement taken at time zero. The shelf life is the longest duration for which the reagent's performance remains within predefined acceptance criteria.
Protocol 2: Accelerated Stability Testing
This protocol uses exaggerated storage conditions to predict the shelf life of a reagent more quickly.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of the reagent from the same lot.
-
Storage: Store the aliquots at elevated temperatures (e.g., 25°C, 37°C, 50°C).[14][15]
-
Testing Intervals: Test the aliquots at shorter, more frequent intervals (e.g., 0, 1, 2, 4, 8 weeks).
-
Functional Assay: Perform the same validated functional assay as in the real-time stability study.
-
Data Analysis: Use the data to model the degradation rate at different temperatures. The Arrhenius equation can be used to extrapolate the predicted shelf life at the recommended storage temperature.[13][14]
Experimental Workflow for Stability Testing
Caption: A flowchart illustrating the experimental workflow for both real-time and accelerated reagent stability testing.
References
- 1. How to Handle Expired Lab Reagents: Tips for Safe and Effective Use | Lab Manager [labmanager.com]
- 2. Safety and Handling Measures for Expired Reagents [int-enviroguard.com]
- 3. scribd.com [scribd.com]
- 4. Atom Scientific Ltd | News | Safe, Accurate Labs: Chemical Reagent Storage [atomscientific.com]
- 5. needle.tube [needle.tube]
- 6. rhtubs.com [rhtubs.com]
- 7. Sample and Reagent Storage and Stability [scioninstruments.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. scioninstruments.com [scioninstruments.com]
- 10. clpmag.com [clpmag.com]
- 11. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 12. mediproducts.net [mediproducts.net]
- 13. bostonbioproducts.com [bostonbioproducts.com]
- 14. Accelerated Reagent Stability Studies - JMP User Community [community.jmp.com]
- 15. Stability testing protocols | PPTX [slideshare.net]
How to prevent decomposition of Bach-EI reagent during storage
Technical Support Center: Bach-EI Reagent
Welcome to the technical support center for the Bach-EI hydroboration reagent. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the decomposition of the Bach-EI reagent during storage and ensure the success of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Bach-EI reagent and what is its primary application?
The Bach-EI reagent is a hydroboration agent, specifically a borane complex with N-ethyl-N-isopropylaniline. Its chemical formula is C₁₁H₁₇BN, and its CAS number is 180840-34-0. It is primarily used in synthetic organic chemistry for the hydroboration of alkenes and alkynes to produce secondary and tertiary alcohols with high selectivity. The sterically hindered nature of the N-ethyl-N-isopropylaniline ligand contributes to the reagent's stability and reactivity profile.
Q2: What are the primary causes of Bach-EI reagent decomposition during storage?
The decomposition of the Bach-EI reagent is primarily caused by two factors:
-
Hydrolysis: The reagent is sensitive to moisture. The B-H bonds can react with water, leading to the release of hydrogen gas and the formation of boric acid and the free amine.
-
Thermal Decomposition: Elevated temperatures can cause the dissociation of the borane-amine complex. In solution, particularly in ethers like Tetrahydrofuran (THF), this can lead to the reduction of the solvent by the free borane.
Q3: What are the ideal storage conditions for the Bach-EI reagent?
To ensure the longevity and reactivity of the Bach-EI reagent, it should be stored under the following conditions:
-
Temperature: Store at low temperatures, ideally between 2-8°C. Avoid freezing.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture and oxygen.
-
Container: Use a tightly sealed, dry glass container. Solutions are often supplied in Sure/Seal™ bottles.
-
Light: Protect from light, although thermal and atmospheric conditions are more critical.
Troubleshooting Guide
Problem: I observe gas evolution from my stored Bach-EI reagent solution.
-
Possible Cause: This is a strong indication of hydrolysis due to moisture contamination. The gas is likely hydrogen.
-
Solution:
-
Immediately ensure the container is properly sealed.
-
If you suspect significant contamination, it is best to discard the reagent as its concentration will be lower than specified.
-
For future use, ensure all transfers are performed using anhydrous solvents and proper air-sensitive techniques (e.g., using a syringe and cannula under an inert atmosphere).
-
Problem: My hydroboration reaction is sluggish or incomplete, suggesting the reagent has lost activity.
-
Possible Cause: The reagent may have partially decomposed due to improper storage, leading to a lower concentration of active borane.
-
Solution:
-
Verify Storage Conditions: Confirm that the reagent has been stored at the recommended temperature and under an inert atmosphere.
-
Perform a Quality Control Check: The activity of the reagent can be assessed by titrating the active hydride content. A simple method is to react a small, known amount of the reagent with an acid in a sealed apparatus connected to a gas burette and measure the volume of hydrogen gas evolved.
-
Use Fresh Reagent: If decomposition is suspected, it is advisable to use a fresh bottle of the reagent for critical experiments.
-
Data Presentation
The stability of the Bach-EI reagent is highly dependent on storage conditions. While specific kinetic data for this proprietary reagent is not publicly available, the following table provides an illustrative summary of expected stability based on the general behavior of borane-amine complexes.
| Storage Temperature (°C) | Atmosphere | Solvent | Estimated Half-life |
| 25 | Air | THF | Days to Weeks |
| 25 | Inert (N₂) | THF | Months |
| 4 | Inert (N₂) | THF | >1 Year |
| -20 | Inert (N₂) | THF | Several Years |
Disclaimer: The data in this table is illustrative and based on the known stability of similar borane-amine complexes. Actual shelf-life may vary.
Experimental Protocols
Protocol for Assessing the Stability of Bach-EI Reagent via ¹¹B NMR Spectroscopy
This protocol outlines a method to monitor the decomposition of the Bach-EI reagent over time using ¹¹B NMR spectroscopy.
Materials:
-
Bach-EI reagent solution (e.g., 2.0 M in THF)
-
Anhydrous deuterated solvent (e.g., THF-d₈)
-
NMR tubes with J. Young valves or other airtight seals
-
Inert atmosphere glovebox or Schlenk line
-
Gas-tight syringes
Procedure:
-
Sample Preparation (Time = 0):
-
Inside a glovebox or under a positive pressure of inert gas, carefully transfer a known volume (e.g., 0.1 mL) of the Bach-EI reagent solution into a dry NMR tube.
-
Add 0.5 mL of anhydrous THF-d₈ to the NMR tube.
-
Seal the NMR tube tightly.
-
-
Initial NMR Analysis:
-
Acquire a ¹¹B NMR spectrum of the sample. The Bach-EI reagent (a borane-amine complex) should exhibit a characteristic quartet in the proton-coupled spectrum.
-
Record the chemical shift and integration of the signal corresponding to the Bach-EI reagent.
-
-
Storage:
-
Store the NMR tube under the desired test conditions (e.g., at 4°C and 25°C).
-
-
Time-Point Analysis:
-
At regular intervals (e.g., weekly for the 25°C sample, monthly for the 4°C sample), acquire a new ¹¹B NMR spectrum.
-
Monitor for the appearance of new signals, which may indicate decomposition products such as boric acid (a broad singlet) or other borane species.
-
Quantify the decrease in the integration of the original Bach-EI reagent signal relative to an internal standard or by assuming the total boron concentration remains constant.
-
-
Data Analysis:
-
Plot the percentage of remaining Bach-EI reagent against time for each storage condition to determine the rate of decomposition.
-
Mandatory Visualizations
Decomposition Pathway of Bach-EI Reagent
The primary decomposition pathway for the Bach-EI reagent in the presence of water is hydrolysis. The following diagram illustrates this process.
Caption: Hydrolytic decomposition of Bach-EI reagent.
Recommended Workflow for Handling Bach-EI Reagent
To minimize decomposition, it is crucial to follow a strict workflow for handling the air- and moisture-sensitive Bach-EI reagent.
Caption: Workflow for handling Bach-EI reagent.
Optimizing temperature conditions for hydroboration with Bach-EI
Technical Support Center: Hydroboration with Bach-EI Catalyst
Welcome to the technical support center for the Bach-EI catalyst in hydroboration reactions. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting temperature for a hydroboration reaction using the Bach-EI catalyst?
A1: For most substrates, a starting temperature of 25 °C (room temperature) is recommended. However, the optimal temperature can be highly dependent on the specific substrate and the desired outcome (e.g., yield, selectivity). It is advisable to perform a temperature screening experiment to determine the ideal conditions for your specific application.
Q2: How does temperature typically affect the outcome of a Bach-EI catalyzed hydroboration?
A2: Temperature can significantly influence reaction rate, yield, and selectivity. Generally, higher temperatures can lead to faster reaction rates but may also result in decreased selectivity and potential catalyst decomposition. Conversely, lower temperatures may improve selectivity but can lead to sluggish or incomplete reactions.
Q3: My reaction is proceeding very slowly or not at all. Could temperature be the issue?
A3: Yes, if the reaction temperature is too low, the activation energy barrier may not be overcome, leading to a slow or stalled reaction. Consider incrementally increasing the temperature in 10 °C intervals to see if the reaction rate improves. Ensure that your reagents and catalyst are active and that other reaction parameters (e.g., solvent, concentration) are appropriate.
Q4: I am observing the formation of significant byproducts. How can I mitigate this by adjusting the temperature?
A4: The formation of byproducts can often be attributed to excessive reaction temperatures, which can lead to side reactions or decomposition of the desired product or catalyst. Try lowering the reaction temperature. A temperature screening study is the most effective way to identify a temperature window that maximizes the formation of the desired product while minimizing byproduct formation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low to No Product Yield | Reaction temperature is too low, resulting in a slow reaction rate. | Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction progress at each temperature point. |
| Catalyst deactivation at the current temperature. | If the temperature is too high, the Bach-EI catalyst may decompose. Try running the reaction at a lower temperature. | |
| Poor Regio- or Stereoselectivity | The reaction temperature is too high, leading to a loss of selectivity. | Lower the reaction temperature. Perform a temperature optimization study to find the optimal balance between reaction rate and selectivity. |
| Inconsistent Results Between Batches | Poor temperature control during the reaction. | Ensure your reaction setup provides consistent and accurate temperature control. Use a reliable thermostat or cryostat. |
| Formation of Insoluble Species | High temperatures causing product or catalyst precipitation. | Attempt the reaction at a lower temperature. Consider a different solvent system if the issue persists. |
Experimental Protocol: Temperature Optimization for Bach-EI Catalyzed Hydroboration
This protocol outlines a general procedure for optimizing the reaction temperature for a hydroboration reaction using the Bach-EI catalyst.
1. Materials and Setup:
-
Substrate
-
Hydroborating agent (e.g., pinacolborane)
-
Bach-EI catalyst
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Reaction vessel (e.g., Schlenk flask) equipped with a magnetic stirrer and a temperature probe
-
Heating/cooling system (e.g., oil bath, cryostat)
-
Inert atmosphere (e.g., Nitrogen or Argon)
2. Procedure:
-
Set up a series of parallel reactions in separate flasks.
-
To each flask, under an inert atmosphere, add the solvent, substrate, and hydroborating agent.
-
Allow the mixtures to equilibrate to their designated reaction temperatures: 15 °C, 25 °C, 35 °C, and 45 °C.
-
Prepare a stock solution of the Bach-EI catalyst in the reaction solvent.
-
Initiate each reaction by adding the catalyst solution.
-
Monitor the progress of each reaction over time by taking aliquots and analyzing them using a suitable technique (e.g., GC-MS, LC-MS, NMR).
-
After a predetermined time (e.g., 24 hours) or upon reaction completion, quench the reactions.
-
Work up the reactions and isolate the products.
-
Analyze the yield and selectivity for each reaction.
3. Data Analysis:
-
Compile the results in a table to compare the outcomes at different temperatures.
-
Identify the temperature that provides the best balance of yield, selectivity, and reaction time for your specific substrate.
Quantitative Data Summary
The following table presents hypothetical data from a temperature optimization study for the hydroboration of styrene with pinacolborane using the Bach-EI catalyst.
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of Desired Product (%) | Selectivity (%) |
| 15 | 24 | 65 | 60 | 92 |
| 25 | 12 | 98 | 95 | 97 |
| 35 | 6 | 99 | 92 | 93 |
| 45 | 3 | 99 | 85 | 86 |
Visualizations
Caption: Troubleshooting workflow for temperature-related issues.
Caption: Experimental workflow for temperature optimization.
Technical Support Center: Burgess Reagent in Anhydrous Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and use of the Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) in anhydrous reactions. While the term "Bach-EI reagent" was specified, it is likely a misnomer for the Burgess reagent, a widely used reagent for syn-elimination reactions, or refers to the less common "BACH-EI HYDROBORATION REAGENT," which has a different application. This guide will focus on the Burgess reagent due to its relevance to anhydrous elimination reactions.
Frequently Asked Questions (FAQs)
Q1: What is the Burgess reagent and what is it used for?
The Burgess reagent is a mild and selective reagent used for the dehydration of alcohols to form alkenes.[1][2] It is particularly useful for substrates that are sensitive to acidic conditions. The reaction proceeds through a syn-elimination mechanism, also known as an Ei (Elimination Internal) mechanism.[1][3]
Q2: Why are anhydrous conditions critical when using the Burgess reagent?
The Burgess reagent is highly sensitive to moisture.[2][4] Water will react with the reagent, leading to its decomposition and a significant reduction in its efficiency for the desired dehydration reaction. This can result in low yields or complete failure of the reaction. Therefore, maintaining strictly anhydrous conditions throughout the experimental setup and execution is paramount for success.
Q3: How should the Burgess reagent be stored?
Due to its sensitivity to air and moisture, the Burgess reagent should be stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.[2] It is a white crystalline solid that should be kept in a tightly sealed container in a refrigerator or freezer.
Q4: What are the primary decomposition products of the Burgess reagent in the presence of moisture?
Upon exposure to water, the Burgess reagent hydrolyzes to form N-(methoxycarbonyl)sulfamic acid and triethylamine. These byproducts can interfere with the desired reaction and complicate the purification of the final product.
Q5: Can the Burgess reagent be used for substrates other than alcohols?
Yes, beyond the dehydration of secondary and tertiary alcohols, the Burgess reagent can be used to convert primary amides and oximes to nitriles, and formamides to isonitriles.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired alkene | 1. Decomposition of the Burgess reagent: The reagent may have been exposed to moisture or air during storage or handling.2. Inadequate anhydrous conditions: Moisture may be present in the solvent, glassware, or starting materials.3. Incorrect stoichiometry: An insufficient amount of the Burgess reagent was used.4. Low reaction temperature: The temperature may not be high enough to facilitate the elimination reaction. | 1. Use a fresh batch of the Burgess reagent that has been properly stored.2. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents. Dry starting materials if necessary.3. Use a slight excess (1.1-1.5 equivalents) of the Burgess reagent.4. Gently heat the reaction mixture. The optimal temperature will depend on the specific substrate. |
| Formation of unexpected byproducts | 1. Reaction with primary alcohols: Primary alcohols can form stable carbamates with the Burgess reagent instead of undergoing elimination.[2]2. Rearrangement of carbocation intermediates: For substrates prone to forming stable carbocations, rearrangements may occur, leading to isomeric alkenes. | 1. The Burgess reagent is generally not suitable for the direct dehydration of primary alcohols to alkenes.2. Consider alternative, milder dehydration methods if rearrangements are a significant issue. |
| Difficult purification | 1. Excess Burgess reagent and its byproducts: Unreacted reagent and its decomposition products can co-elute with the desired product.2. Formation of polar byproducts: The hydrolysis of the reagent can lead to highly polar impurities. | 1. After the reaction is complete, quench the excess reagent with a small amount of water. Extract the product with a non-polar solvent. A mild aqueous workup can help remove the polar byproducts.2. Use column chromatography with a suitable solvent system to separate the product from the impurities. |
Experimental Protocols
General Protocol for Anhydrous Dehydration of a Secondary Alcohol using the Burgess Reagent
-
Glassware Preparation: All glassware (round-bottom flask, condenser, magnetic stir bar) must be thoroughly oven-dried (e.g., at 120 °C for at least 4 hours) and allowed to cool to room temperature in a desiccator or under a stream of dry inert gas (nitrogen or argon).
-
Reaction Setup: Assemble the glassware under a positive pressure of inert gas. The reaction flask should be equipped with a magnetic stir bar and a septum.
-
Reagent Addition:
-
To the reaction flask, add the secondary alcohol (1 equivalent) dissolved in an appropriate anhydrous solvent (e.g., benzene, toluene, or THF).
-
In a separate, dry flask under an inert atmosphere, weigh the Burgess reagent (1.1-1.5 equivalents).
-
Add the solid Burgess reagent to the reaction flask in one portion against a counterflow of inert gas.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat gently (e.g., to 40-60 °C) as required by the specific substrate.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding a small amount of water or a saturated aqueous solution of sodium bicarbonate to the flask.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired alkene.
Visualizations
Experimental Workflow for Anhydrous Dehydration
Caption: Workflow for a typical anhydrous dehydration reaction using the Burgess reagent.
Troubleshooting Logic for Low Alkene Yield
Caption: Decision tree for troubleshooting low-yield Burgess dehydration reactions.
References
Technical Support Center: Purification of Hydroboration Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering amine byproducts in hydroboration reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of amine byproducts in a hydroboration-oxidation reaction?
Amine byproducts in hydroboration-oxidation reactions typically originate from two main sources:
-
Borane-Amine Complexes: Reagents like borane dimethyl sulfide (BMS) or borane-triethylamine (BH₃•TEA) are often used as stable, easy-to-handle sources of borane. After the reaction, the amine (e.g., dimethyl sulfide, triethylamine) is released as a byproduct.
-
Amine-Containing Substrates or Additives: The starting material for the hydroboration may contain an amine functional group. Additionally, amines like triethylamine are sometimes added to the reaction mixture as a base.
Q2: Why is it necessary to remove these amine byproducts?
Amine byproducts can interfere with subsequent reaction steps, complicate product purification, and potentially affect the biological activity or stability of the final compound in drug development. Therefore, their removal is a critical step in the workup procedure.
Q3: What are the primary methods for removing amine byproducts?
The most common methods for removing basic amine byproducts exploit the ability to convert them into water-soluble salts. These methods include:
-
Acidic Wash (Aqueous Acid Extraction): Washing the organic layer with a dilute aqueous acid solution (e.g., HCl, NH₄Cl) protonates the amine, forming an ammonium salt that is soluble in the aqueous phase and can be easily separated.[1][2][3][4][5]
-
Copper Sulfate Wash: Washing the organic layer with an aqueous solution of copper(II) sulfate forms a copper-amine complex that is soluble in the aqueous layer.[1][2][3] This method is particularly useful for products that may be sensitive to acidic conditions.
Troubleshooting Guides
Issue 1: Amine Impurity Detected in the Final Product
Symptoms:
-
Presence of characteristic amine signals in ¹H NMR or ¹³C NMR spectra.
-
An additional spot on the TLC plate that may stain with ninhydrin (for primary/secondary amines).
-
Detection of amine fragments in GC-MS or LC-MS analysis.
Possible Causes:
-
Incomplete removal during the aqueous workup.
-
Insufficient volume or concentration of the acidic or copper sulfate wash solution.
-
The amine byproduct is a weak base and requires a stronger acid for efficient protonation.
-
The product alcohol is also partially water-soluble, leading to co-extraction.
Solutions:
| Solution | Description |
| Increase the number of aqueous washes | Perform multiple washes (3-4 times) with the acidic or copper sulfate solution to ensure complete removal of the amine byproduct. |
| Adjust the concentration of the wash solution | For stubborn amines, a slightly more concentrated acid wash (e.g., 1 M HCl) may be necessary. However, be cautious of the acid sensitivity of your desired product. |
| Use a saturated brine wash | After the acidic or copper sulfate wash, a wash with saturated aqueous NaCl (brine) can help to "dry" the organic layer by removing dissolved water and can also aid in breaking emulsions.[5] |
| Consider Solid-Phase Extraction (SPE) | For acid-sensitive products or when aqueous extraction is ineffective, SPE with a silica gel or an ion-exchange resin can be employed to selectively retain the amine impurity.[6][7] |
| Column Chromatography | If other methods fail, purification by column chromatography is a reliable method to separate the alcohol product from the amine byproduct. The choice of stationary and mobile phases will depend on the polarity of the compounds. |
Issue 2: Emulsion Formation During Aqueous Workup
Symptoms:
-
The organic and aqueous layers fail to separate cleanly, forming a cloudy or milky layer at the interface.
-
Difficulty in identifying the boundary between the two phases.
Possible Causes:
-
Vigorous shaking of the separatory funnel.
-
Presence of surfactant-like impurities in the reaction mixture.
-
High concentration of the product or byproduct at the interface.
Solutions:
| Solution | Description |
| Gentle Inversion | Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers. This reduces the mechanical energy that can lead to emulsion formation.[8] |
| "Salting Out" | Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion by forcing the separation of the organic and aqueous phases.[8] |
| Filtration through Celite or Glass Wool | Filter the entire mixture through a pad of Celite or a plug of glass wool. This can help to break up the emulsified layer and allow for better separation of the phases.[2] |
| Centrifugation | If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the separation of the layers.[8] |
| Addition of a Different Solvent | Adding a small amount of a different organic solvent can sometimes alter the solubility properties of the emulsifying agent and break the emulsion.[8] |
Experimental Protocols
Protocol 1: Removal of Triethylamine (TEA) using an Acidic Wash
This protocol describes the removal of triethylamine, a common base used in organic synthesis, from a reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Initial Dilution: Dilute the reaction mixture with the organic solvent used for the reaction to a volume that allows for easy handling in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1 M aqueous HCl to the separatory funnel.
-
Extraction: Gently invert the separatory funnel 10-15 times, venting frequently to release any pressure buildup. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer.
-
Repeat: Repeat the acidic wash (steps 2-4) two more times to ensure complete removal of the triethylamine.
-
Neutral Wash: Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove excess water.[5]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to obtain the crude product.
Protocol 2: Removal of Amine Byproducts using a Copper Sulfate Wash
This protocol is suitable for the removal of primary and secondary amines, and is a good alternative when the desired product is sensitive to acidic conditions.
-
Initial Dilution: Dilute the reaction mixture with an appropriate organic solvent.
-
Copper Sulfate Wash: Add an equal volume of a 10% aqueous copper(II) sulfate (CuSO₄) solution to the separatory funnel. The aqueous layer will turn a deep blue or purple color as it complexes with the amine.[1][2][3]
-
Extraction: Gently invert the separatory funnel 10-15 times.
-
Separation: Drain the lower aqueous layer.
-
Repeat: Continue washing with fresh portions of the 10% CuSO₄ solution until the aqueous layer no longer shows a significant color change.
-
Water Wash: Wash the organic layer with deionized water to remove any residual copper sulfate.
-
Brine Wash: Wash the organic layer with saturated brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.
Data Presentation
Table 1: Comparison of Amine Removal Methods
| Method | Amine Byproduct Example | Typical Efficiency | Advantages | Disadvantages |
| Acidic Wash (1M HCl) | Triethylamine | >95% | Highly effective for most amines, inexpensive reagents.[4] | Not suitable for acid-sensitive products, potential for emulsion formation.[1][2] |
| Copper Sulfate Wash (10%) | Dimethyl Sulfide, Primary Amines | >90% | Mild conditions, suitable for acid-sensitive compounds, visual indicator of removal.[1][2][3] | May not be as effective for hindered tertiary amines, introduces metal ions. |
| Solid-Phase Extraction | Various amines | >98% | High selectivity, can be automated, suitable for sensitive products.[6][7] | More expensive, requires method development. |
Mandatory Visualizations
Caption: Workflow for the removal of amine byproducts from a hydroboration reaction.
Caption: Troubleshooting guide for emulsion formation during aqueous workup.
References
- 1. Workup [chem.rochester.edu]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Dialkylborane Formation in Hydroboration
Welcome to the technical support center for dialkylborane formation in hydroboration. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Troubleshooting Guides & FAQs
This section provides answers to specific problems you may encounter during the formation and use of dialkylboranes in hydroboration reactions.
Question 1: I am observing low yields in my dialkylborane formation. What are the potential causes and how can I improve the yield?
Answer:
Low yields in dialkylborane formation can stem from several factors. A primary cause is often the quality and handling of the borane source and the alkene. Borane reagents are sensitive to moisture and air.[1][2] Any contamination can lead to the decomposition of the borane and reduce the effective concentration.
Troubleshooting Steps:
-
Ensure Anhydrous and Inert Conditions: All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1] Solvents and reagents should be freshly distilled and deoxygenated.
-
Verify Reagent Quality: The borane source (e.g., borane-THF complex, borane-dimethyl sulfide complex) should be fresh or properly stored. Older samples may have a lower molarity than stated.[1] It is advisable to titrate older borane solutions to determine their active concentration.
-
Check Alkene Purity: Impurities in the alkene can react with the borane, leading to side products and lower yields of the desired dialkylborane. Ensure the alkene is pure and free from peroxides.
-
Reaction Temperature: The formation of some dialkylboranes, like disiamylborane, is typically carried out at low temperatures (e.g., 0°C) to prevent dissociation and side reactions.[3] Conversely, the formation of 9-BBN from 1,5-cyclooctadiene is often performed at elevated temperatures (60-80 °C).[4] Ensure you are using the optimal temperature for your specific dialkylborane synthesis.
-
Stoichiometry: Precise stoichiometry is crucial. Use a slight excess of the alkene to ensure complete conversion of the borane to the dialkylborane.
Question 2: My hydroboration reaction with a dialkylborane is showing poor regioselectivity. How can I increase the formation of the desired anti-Markovnikov product?
Answer:
Poor regioselectivity in hydroboration with dialkylboranes, leading to a mixture of constitutional isomers, is a common issue, particularly with internal or sterically less demanding alkenes. The choice of dialkylborane and reaction conditions plays a critical role in directing the boron to the less substituted carbon.
Improving Regioselectivity:
-
Utilize a Bulkier Dialkylborane: Steric hindrance is a key factor in achieving high regioselectivity.[5][6][7] 9-Borabicyclo[3.3.1]nonane (9-BBN) is significantly more sterically hindered than disiamylborane and generally provides higher anti-Markovnikov selectivity.[4][5]
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the transition state leading to the sterically less hindered product.
-
Substrate Structure: The structure of the alkene itself will dictate the achievable regioselectivity. For internal alkenes, achieving high regioselectivity can be challenging, and a mixture of products is often obtained.[8] In such cases, consider if a different synthetic strategy might be more appropriate.
Question 3: I am seeing unexpected side products in my reaction. What could be the cause?
Answer:
The formation of unexpected side products can be attributed to several factors, including over-boration, reagent decomposition, or reactions with functional groups present in the substrate.
Potential Causes and Solutions:
-
Over-Boration: If using borane (BH3) to generate the dialkylborane in situ with the substrate alkene, over-boration to the trialkylborane can occur. To avoid this, it is best to pre-form the dialkylborane by reacting two equivalents of a suitable alkene with one equivalent of borane.
-
Reagent Decomposition: Dialkylborane solutions can degrade over time, especially if not stored properly.[2][9] For instance, 9-BBN in THF can precipitate out of solution if stored in a refrigerator.[9] This precipitate can be difficult to redissolve and may affect the reagent's activity. Disiamylborane is less stable and should be prepared fresh for optimal results.
-
Reactive Functional Groups: If your substrate contains acidic protons (e.g., alcohols, amines, carboxylic acids), these can react with the dialkylborane. Protection of these functional groups may be necessary before hydroboration.
Question 4: How should I properly store my dialkylborane reagents to ensure their stability?
Answer:
Proper storage is critical to maintaining the activity of dialkylborane reagents. Both 9-BBN and disiamylborane have specific storage requirements.
Storage Recommendations:
-
9-BBN: Solid 9-BBN dimer is reasonably air-stable for short periods but should be stored under an inert atmosphere for long-term stability.[1][10] Solutions of 9-BBN in THF are best stored at room temperature, as refrigeration can cause the dimer to precipitate.[9] If a precipitate forms, it may be difficult to fully redissolve, affecting the solution's molarity.[9]
-
Disiamylborane: Disiamylborane is significantly less stable than 9-BBN and is typically prepared fresh before use.[11] It is not recommended for long-term storage.
Quantitative Data
Table 1: Regioselectivity of Dialkylboranes in the Hydroboration of Alkenes
This table summarizes the percentage of boron addition to the terminal (or less substituted) carbon for different alkenes with 9-BBN and disiamylborane.
| Alkene | Dialkylborane | % Terminal/Less Substituted Addition |
| 1-Hexene | 9-BBN | >99 |
| 1-Hexene | Disiamylborane | 97 |
| Styrene | 9-BBN | 98 |
| Styrene | Disiamylborane | 80 |
| cis-4-Methyl-2-pentene | 9-BBN | 99.3 |
| cis-4-Methyl-2-pentene | Disiamylborane | 57 |
Data compiled from various sources.[5]
Experimental Protocols
Protocol 1: Preparation of Disiamylborane
This protocol is adapted from established procedures for the in-situ preparation of disiamylborane.
Materials:
-
Borane-dimethyl sulfide complex (BH3·SMe2) or Borane-THF complex (BH3·THF)
-
2-Methyl-2-butene
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Dry glassware
Procedure:
-
Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Flush the entire system with the inert gas.
-
Via syringe, add a known volume of a standardized borane solution (e.g., 1.0 M BH3·THF) to the flask.
-
Cool the flask to 0°C in an ice bath.
-
In the dropping funnel, prepare a solution of 2.0 equivalents of 2-methyl-2-butene in anhydrous THF.
-
Add the 2-methyl-2-butene solution dropwise to the stirred borane solution at 0°C over 30 minutes.
-
After the addition is complete, continue stirring the mixture at 0°C for an additional 2 hours to ensure complete formation of disiamylborane.
-
The resulting solution of disiamylborane is ready for immediate use in subsequent hydroboration reactions.
Protocol 2: Preparation of 9-Borabicyclo[3.3.1]nonane (9-BBN) Dimer
This protocol describes the synthesis of the stable, crystalline 9-BBN dimer.[10]
Materials:
-
Borane-dimethyl sulfide complex (BH3·SMe2)
-
1,5-Cyclooctadiene
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Nitrogen or Argon gas supply
-
Dry glassware
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Flush the apparatus with the inert gas.
-
Add anhydrous DME to the flask, followed by the borane-dimethyl sulfide complex via syringe.
-
Add 1,5-cyclooctadiene to the dropping funnel.
-
Add the 1,5-cyclooctadiene dropwise to the stirred borane solution. An exothermic reaction will occur. Maintain the reaction temperature between 60-65°C.
-
After the addition is complete, heat the mixture at reflux for 1 hour.
-
Allow the solution to cool to room temperature, then cool further in an ice bath to crystallize the 9-BBN dimer.
-
Collect the crystalline product by filtration under an inert atmosphere, wash with cold, dry pentane, and dry under vacuum.
-
Store the solid 9-BBN dimer in a sealed container under a nitrogen or argon atmosphere.
Visualizations
Caption: Troubleshooting workflow for dialkylborane formation.
Caption: Factors influencing regioselectivity in hydroboration.
References
- 1. orgsyn.org [orgsyn.org]
- 2. reddit.com [reddit.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Which is more highly regioselective: a reaction of an alkene with {B}{H}_.. [askfilo.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ch 6: Alkene + borane [chem.ucalgary.ca]
- 7. Ch 6: Alkene + borane [chem.ucalgary.ca]
- 8. physicsforums.com [physicsforums.com]
- 9. reddit.com [reddit.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Substrate Steric Hindrance and Reaction Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges related to substrate steric hindrance in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is substrate steric hindrance and how does it affect reaction efficiency?
A1: Substrate steric hindrance refers to the spatial arrangement of atoms or groups of atoms within a molecule that can impede a chemical reaction.[1] Bulky functional groups near a reaction center can physically block the approach of a reactant or catalyst, slowing down or even preventing a reaction from occurring. This leads to a decrease in reaction efficiency, manifesting as lower reaction rates and reduced product yields.
Q2: My reaction is running much slower than expected. Could steric hindrance be the cause?
A2: Yes, unexpected decreases in reaction rate are a common symptom of steric hindrance. If your substrate contains bulky substituents, particularly near the reactive site, it is highly probable that steric effects are at play. Consider the size and conformation of your substrate in relation to the reactants and any catalysts involved.
Q3: How can I quantitatively measure the impact of steric hindrance on my reaction?
A3: The impact of steric hindrance can be quantified by comparing the reaction rates of a series of substrates with systematically varied steric bulk. By keeping all other reaction conditions constant, any observed differences in reaction rates can be attributed to steric effects. Techniques like gas chromatography (GC), high-performance liquid chromatography (HPLC), or NMR spectroscopy can be used to monitor the reaction progress and determine the reaction kinetics.
Q4: Are there computational methods to predict the potential for steric hindrance?
A4: Yes, computational chemistry offers powerful tools to predict and analyze steric effects. Molecular modeling software can be used to visualize the three-dimensional structure of your substrate and reactants, allowing for an assessment of potential steric clashes. Furthermore, quantum mechanical calculations can be employed to estimate the energy barriers of reaction pathways, providing a quantitative prediction of how steric hindrance will affect reaction rates.
Q5: In drug development, how can understanding steric hindrance be beneficial?
A5: In drug development, understanding steric hindrance is crucial for designing molecules that can effectively bind to their biological targets, such as enzymes or receptors. The spatial arrangement of functional groups on a drug molecule dictates its ability to fit into the binding pocket of a target protein. By carefully considering steric factors, medicinal chemists can design drugs with improved potency and selectivity, while minimizing off-target effects.
Troubleshooting Guides
Problem: My nucleophilic substitution (SN2) reaction is not proceeding to completion or is extremely slow.
Possible Cause: The substrate is likely too sterically hindered for an SN2 reaction to occur efficiently. SN2 reactions are highly sensitive to steric bulk around the reaction center.
Troubleshooting Steps:
-
Analyze the Substrate Structure: Evaluate the substitution pattern of the carbon atom undergoing nucleophilic attack. Tertiary and heavily substituted secondary alkyl halides are generally poor substrates for SN2 reactions.
-
Switch to a Less Hindered Substrate: If possible, utilize a less sterically hindered analog of your substrate.
-
Change the Reaction Mechanism: If a less hindered substrate is not an option, consider changing the reaction conditions to favor an SN1 mechanism, which is less sensitive to steric hindrance. This can often be achieved by using a polar, protic solvent.
-
Increase the Reaction Temperature: While this can sometimes help overcome the activation energy barrier, be cautious as it may also promote side reactions like elimination.
Problem: My enzyme-catalyzed reaction shows a lower Vmax than expected with a new substrate analog.
Possible Cause: The new substrate analog may have bulky groups that hinder its proper binding and orientation within the enzyme's active site.
Troubleshooting Steps:
-
Perform a Competitive Inhibition Assay: Use the original substrate and the new analog in a competitive assay to determine if the new analog is binding to the active site and acting as a competitive inhibitor due to steric hindrance.
-
Conduct Molecular Docking Studies: Use computational modeling to visualize the binding of the new substrate analog in the enzyme's active site. This can reveal potential steric clashes that are not obvious from the 2D structure.
-
Synthesize and Test Analogs with Reduced Steric Bulk: If the bulky group is not essential for the desired activity, synthesize and test analogs with smaller substituents to see if the reaction efficiency improves.
Quantitative Data
The effect of substrate structure on the rate of an SN2 reaction is significant. The following table summarizes the relative rates of reaction for a series of alkyl bromides with sodium iodide in acetone, demonstrating the impact of increasing steric hindrance.
| Alkyl Bromide | Structure | Classification | Relative Rate |
| Methyl bromide | CH3Br | Methyl | 221,000 |
| Ethyl bromide | CH3CH2Br | Primary | 1,350 |
| Isopropyl bromide | (CH3)2CHBr | Secondary | 1 |
| tert-Butyl bromide | (CH3)3CBr | Tertiary | ~0 |
Data is a compilation from various sources for the reaction of alkyl bromides with NaI in acetone.
Experimental Protocols
Protocol: Determining the Effect of Steric Hindrance on the Rate of an SN2 Reaction
This protocol describes a method to compare the relative rates of reaction of different primary alkyl halides in an SN2 reaction with sodium iodide in acetone. The progress of the reaction is monitored by the formation of a sodium bromide precipitate.
Materials:
-
15% (w/v) solution of sodium iodide in acetone
-
n-Butyl bromide
-
sec-Butyl bromide
-
tert-Butyl bromide
-
Dry test tubes
-
Pipettes
-
Stopwatch
Procedure:
-
Label three clean, dry test tubes as "n-Butyl," "sec-Butyl," and "tert-Butyl."
-
To each test tube, add 2 mL of the 15% sodium iodide in acetone solution.[2]
-
Initiate the reaction in the first test tube by adding 2 drops of n-butyl bromide. Immediately start the stopwatch.[2]
-
Shake the test tube to ensure thorough mixing and observe for the formation of a precipitate (cloudiness).[2]
-
Record the time at which the precipitate first becomes visible.
-
Repeat steps 3-5 for the "sec-Butyl" test tube, using sec-butyl bromide.
-
Repeat steps 3-5 for the "tert-Butyl" test tube, using tert-butyl bromide.
-
Compare the recorded times. A shorter time to precipitation indicates a faster reaction rate.
Note: For a more quantitative analysis, aliquots of the reaction mixture can be taken at regular intervals, quenched, and analyzed by gas chromatography (GC) to determine the concentration of the reactant and product over time.
Visualizations
References
Technical Support Center: Bach-EI Reagent (N-Ethyl-N-isopropylaniline–Borane Complex)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quality control (QC) and stability testing of the Bach-EI reagent (N-Ethyl-N-isopropylaniline–Borane Complex) using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the Bach-EI reagent and what are its key identifiers?
A1: The Bach-EI reagent is the chemical compound N-Ethyl-N-isopropylaniline complexed with borane (BH₃). It is a highly reactive amine-borane adduct utilized as a superior reagent for hydroborations and reductions in organic synthesis.[1]
| Identifier | Value |
| Chemical Name | Borane N-ethyl-N-isopropylaniline complex |
| Synonyms | BACH-EI hydroboration reagent |
| CAS Number | 180840-34-0[][3][4] |
| Molecular Formula | C₁₁H₁₇BN |
| Molecular Weight | 174.07 g/mol |
Q2: What are the expected NMR spectral features for a high-quality Bach-EI reagent?
-
¹H NMR:
-
Signals corresponding to the ethyl, isopropyl, and aromatic protons of the N-ethyl-N-isopropylaniline moiety.
-
A broad quartet for the three protons of the borane (BH₃) group, typically observed upfield. The broadness is due to the quadrupolar nature of the boron nucleus.
-
-
¹¹B NMR:
-
A characteristic quartet (due to coupling with the three B-H protons) in the upfield region, typically between -10 and -20 ppm. This chemical shift is indicative of a tetracoordinate boron in an amine-borane adduct.
-
Q3: What are common impurities that can be detected by NMR?
A3: Common impurities may include:
-
Residual Starting Materials: Unreacted N-ethyl-N-isopropylaniline or borane sources (e.g., borane dimethyl sulfide complex, BMS).
-
Solvent Residues: Solvents used during synthesis and purification.
-
Degradation Products: Hydrolysis of the B-N bond can lead to the parent aniline and boric acid. Dehydrogenation can also occur with some amine-borane complexes.
-
Oxidation Products: The aniline moiety can be susceptible to oxidation.
Q4: How can I quantify the purity of the Bach-EI reagent using NMR?
A4: Quantitative NMR (qNMR) can be used to determine the purity of the Bach-EI reagent. This involves adding a known amount of an internal standard with a well-resolved signal to a precisely weighed sample of the reagent. By comparing the integral of a reagent signal to the integral of the standard's signal, the purity can be calculated.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| ¹H NMR: Additional sharp signals in the aromatic or aliphatic region. | Presence of residual N-ethyl-N-isopropylaniline. | Repurify the reagent, for example, by recrystallization or chromatography. |
| ¹H NMR: A singlet around 2.1 ppm. | Presence of residual dimethyl sulfide (from BMS). | Remove volatile impurities under high vacuum. |
| ¹H NMR: Broad peak in the baseline, especially in the aromatic region. | Poor shimming of the NMR spectrometer. | Reshim the spectrometer before acquiring the spectrum. |
| ¹¹B NMR: Signal is a broad singlet instead of a quartet. | Poor resolution or fast relaxation. | Adjust acquisition parameters (e.g., increase the number of scans, use a cryoprobe if available). Decoupling the protons can also result in a singlet. |
| ¹¹B NMR: Signal observed outside the expected -10 to -20 ppm range. | Presence of other boron species (e.g., boric acid from hydrolysis, around +19 ppm). | The reagent may have degraded. Prepare a fresh sample and ensure anhydrous conditions during handling and storage. |
| Both ¹H and ¹¹B NMR: Signals are broad and poorly resolved. | Sample concentration is too high, leading to viscosity issues. | Prepare a more dilute sample. |
| Appearance of new signals over time in stability studies. | Degradation of the reagent. | The reagent may not be stable under the tested storage conditions. Consider storing under an inert atmosphere and at a lower temperature. |
Experimental Protocols
Protocol 1: Quality Control of Bach-EI Reagent via ¹H and ¹¹B NMR
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the Bach-EI reagent.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube. Ensure the solvent is anhydrous.
-
Add a known quantity of an internal standard (e.g., 1,3,5-trimethoxybenzene) for qNMR if desired.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure proper shimming to obtain sharp peaks.
-
Integrate all signals.
-
-
¹¹B NMR Acquisition:
-
Acquire a proton-coupled ¹¹B NMR spectrum.
-
Use a quartz NMR tube to avoid background signals from borosilicate glass.[5]
-
Set the spectral width to cover the expected range for amine-borane adducts and potential impurities.
-
-
Data Analysis:
-
Analyze the chemical shifts, multiplicities, and integrations of the signals in the ¹H NMR spectrum to identify the reagent and any impurities.
-
Analyze the chemical shift and multiplicity of the signal in the ¹¹B NMR spectrum to confirm the presence of the amine-borane adduct.
-
If an internal standard was used, calculate the purity of the reagent.
-
Protocol 2: Stability Testing of Bach-EI Reagent
-
Sample Preparation and Storage:
-
Prepare multiple, identical samples of the Bach-EI reagent under an inert atmosphere.
-
Store the samples under different conditions (e.g., room temperature, 4°C, -20°C, exposure to light/dark).
-
-
Initial NMR Analysis (Time Zero):
-
For one sample from each storage condition, perform ¹H and ¹¹B NMR analysis as described in Protocol 1. This will serve as the baseline.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1 week, 1 month, 3 months), retrieve a sample from each storage condition.
-
Perform ¹H and ¹¹B NMR analysis on each sample.
-
-
Data Comparison and Analysis:
-
Compare the NMR spectra from each time point to the initial spectra.
-
Look for the appearance of new signals or changes in the relative integrations of existing signals, which would indicate degradation.
-
Quantify the amount of remaining reagent at each time point if an internal standard is used.
-
Visualizations
Caption: Experimental workflows for QC and stability testing.
Caption: Logic diagram for NMR troubleshooting.
References
Validation & Comparative
A Comparative Guide to Hydroboration Reagents: Bach-EI Reagent vs. 9-BBN in Regioselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of functional groups is a cornerstone of modern organic synthesis and drug development. Hydroboration-oxidation stands out as a powerful method for the anti-Markovnikov hydration of alkenes, yielding alcohols with a regioselectivity that is complementary to acid-catalyzed hydration. The choice of hydroborating agent is critical in achieving the desired regioselectivity and overall efficiency. This guide provides an objective comparison of two prominent hydroborating agents: the Bach-EI reagent (N-ethyl-N-isopropylaniline borane) and 9-borabicyclo[3.3.1]nonane (9-BBN), supported by experimental data and detailed protocols.
Executive Summary
Both the Bach-EI reagent and 9-BBN are effective reagents for the hydroboration of alkenes, leading to anti-Markovnikov alcohol products after oxidation. However, they exhibit significant differences in their regioselectivity, primarily driven by steric factors.
-
9-BBN is a highly sterically hindered dialkylborane that consistently delivers exceptional regioselectivity, particularly with terminal alkenes, often exceeding 99%. Its bulky bicyclic structure is the primary determinant of its high selectivity.
-
The Bach-EI reagent , a stable and convenient amine-borane complex, functions by releasing borane (BH₃) in a dissociative equilibrium.[1] Consequently, its regioselectivity is comparable to that of borane-THF complexes, which is generally high but significantly lower than that of 9-BBN, especially in electronically biased systems like styrenes.
Data Presentation: Regioselectivity Comparison
The following tables summarize the quantitative data on the regioselectivity of the Bach-EI reagent and 9-BBN in the hydroboration of representative alkenes. The data highlights the percentage of boron addition to the terminal (C-1) versus the internal (C-2) carbon atom of the double bond.
Table 1: Hydroboration of 1-Hexene
| Reagent | Solvent | Boron at C-1 (%) (anti-Markovnikov) | Boron at C-2 (%) (Markovnikov) |
| Bach-EI Reagent | Hexane | 94[1] | 6[1] |
| Bach-EI Reagent | THF | 94[1] | 6[1] |
| 9-BBN | THF | >99 | <1 |
Table 2: Hydroboration of Styrene
| Reagent | Solvent | Boron at C-1 (%) (anti-Markovnikov) | Boron at C-2 (%) (Markovnikov) |
| Bach-EI Reagent | Hexane | 20[1] | 80[1] |
| Bach-EI Reagent | THF | 19[1] | 81[1] |
| 9-BBN | THF | 98.5 | 1.5 |
Experimental Protocols
General Protocol for Hydroboration with Bach-EI Reagent
This protocol is adapted from general procedures for hydroboration using N,N-dialkylaniline-borane complexes.
Materials:
-
Bach-EI reagent (N-ethyl-N-isopropylaniline-borane)
-
Alkene
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
-
Standard glassware for air-sensitive reactions
Procedure:
-
An oven-dried, round-bottom flask equipped with a magnetic stir bar and a septum is cooled to room temperature under a nitrogen atmosphere.
-
The Bach-EI reagent (1.0 equivalent) is dissolved in anhydrous THF.
-
The alkene (1.0 equivalent) is added dropwise to the stirred solution of the Bach-EI reagent at room temperature.
-
The reaction mixture is stirred at room temperature. The progress of the hydroboration can be monitored by ¹¹B NMR spectroscopy.
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The resulting organoborane is then oxidized in a subsequent step using standard conditions (e.g., aqueous sodium hydroxide and hydrogen peroxide) to yield the corresponding alcohol.
Detailed Protocol for Hydroboration-Oxidation of a Terminal Alkene with 9-BBN (Flow Chemistry)
This protocol is based on a published procedure for the selective hydroboration-oxidation of terminal alkenes using 9-BBN under flow conditions.
Materials:
-
Alkene (e.g., 1-octene)
-
9-BBN (0.5 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous Sodium Hydroxide (NaOH)
-
Aqueous Hydrogen Peroxide (H₂O₂)
-
Flow reactor system with pumps and coils
Procedure:
-
A solution of the alkene in THF (0.25 M) and a solution of 9-BBN in THF (0.5 M) are pumped at equal flow rates (e.g., 0.5 mL/min) and combined in a T-mixer.
-
The reaction mixture is passed through a heated reactor coil (e.g., 4 mL PFA coil at 40 °C) to facilitate the hydroboration.
-
The output from the first reactor is then mixed with a pre-mixed stream of aqueous NaOH and H₂O₂ in a second T-mixer.
-
The resulting mixture is passed through a second reactor coil at room temperature to allow for the oxidation of the organoborane intermediate.
-
The final product stream is collected for workup and purification.
Reaction Mechanisms and Visualization
The regioselectivity in hydroboration is primarily governed by a combination of steric and electronic factors. The boron atom adds to the less sterically hindered carbon of the double bond, and the transition state is stabilized by placing the partial positive charge on the more substituted carbon.
Bach-EI Reagent: Dissociative Mechanism
The Bach-EI reagent, an amine-borane adduct, is in equilibrium with a small amount of free borane (BH₃) and the amine. It is this free borane that acts as the active hydroborating agent. The bulky N-ethyl-N-isopropylaniline serves as a carrier for the borane, modulating its reactivity. The regioselectivity is therefore characteristic of hydroboration with BH₃.
Caption: Dissociative mechanism of the Bach-EI reagent.
9-BBN: Sterically-Driven Regioselectivity
9-BBN is a sterically demanding dialkylborane. Its rigid, bicyclic structure creates significant steric hindrance around the boron atom. This steric bulk dramatically favors the addition of the boron to the less substituted carbon of the alkene, leading to very high anti-Markovnikov selectivity.
Caption: Sterically-controlled hydroboration with 9-BBN.
Experimental Workflow: Hydroboration-Oxidation
The overall experimental workflow for converting an alkene to an alcohol via hydroboration-oxidation is a two-step process. The first step is the hydroboration of the alkene with the chosen borane reagent to form a trialkylborane intermediate. The second step is the oxidation of this intermediate, typically with hydrogen peroxide in the presence of a base, to yield the desired alcohol.
Caption: General workflow for hydroboration-oxidation.
Conclusion
The choice between the Bach-EI reagent and 9-BBN for hydroboration depends critically on the desired level of regioselectivity and the nature of the substrate. For transformations where exceptional anti-Markovnikov selectivity is paramount, particularly with terminal alkenes, the sterically demanding 9-BBN is the superior choice. The Bach-EI reagent, while offering the convenience of a stable solid borane source, provides regioselectivity comparable to BH₃-THF, which may be sufficient for many applications but is notably lower than that of 9-BBN. For substrates like styrene, where electronic effects can significantly influence the regiochemical outcome, the high steric demand of 9-BBN is essential to override these electronic biases and achieve high anti-Markovnikov selectivity. Researchers and process chemists should carefully consider these factors when selecting a hydroborating agent to optimize the outcome of their synthetic endeavors.
References
A Comparative Guide to Borane Reducing Agents: BH₃-THF vs. Borane Dimethyl Sulfide (BMS)
In the landscape of chemical synthesis, particularly in the reduction of functional groups, borane reagents stand out for their versatility and selectivity. Among the most prominent are Borane-Tetrahydrofuran complex (BH₃-THF) and Borane-Dimethyl Sulfide complex (BMS). This guide provides a detailed comparison of these two essential reagents to assist researchers, scientists, and professionals in drug development in making informed decisions for their synthetic strategies. While the query mentioned a "Bach-EI reagent," this appears to be a less-documented or potentially proprietary compound. Therefore, this guide will focus on the widely used and well-characterized BH₃-THF and BMS.
Overview and Chemical Properties
Both BH₃-THF and BMS are stabilized forms of borane (BH₃), making them convenient and safer to handle than diborane gas. However, their properties differ significantly, impacting their storage, handling, and application.
BH₃-THF is a complex of borane with tetrahydrofuran. It is commercially available as a solution in THF, typically at a concentration of 1 M. While widely used, BH₃-THF is known for its limited thermal stability and the potential for THF to undergo peroxide formation upon prolonged storage. The presence of stabilizers like sodium borohydride is common to inhibit decomposition, but pressure buildup due to hydrogen evolution can still be a concern.
Borane Dimethyl Sulfide (BMS) is a complex of borane with dimethyl sulfide. It is a neat, colorless liquid with a higher concentration of borane compared to BH₃-THF solutions. BMS exhibits significantly greater thermal stability and is not susceptible to peroxide formation, making it a more robust and often preferred reagent for larger-scale industrial applications. The primary drawback of BMS is its pungent and unpleasant odor due to dimethyl sulfide.
Table 1: General Properties of BH₃-THF and BMS
| Property | BH₃-THF | Borane Dimethyl Sulfide (BMS) |
| Appearance | Colorless solution in THF | Neat, colorless liquid |
| Molar Mass | 85.94 g/mol (for the 1:1 complex) | 75.97 g/mol (for the 1:1 complex) |
| Borane Conc. | Typically 1.0 M in THF | ~10 M |
| Boiling Point | 66 °C (of THF) | Decomposes at 70-75 °C |
| Density | ~0.899 g/mL (for 1 M solution) | ~0.803 g/mL |
| Stability | Limited thermal stability; THF can form peroxides. | High thermal stability; not prone to peroxide formation. |
| Handling | Air and moisture sensitive. Potential for pressure buildup in the bottle. | Air and moisture sensitive. Pungent odor. |
Performance in Chemical Reductions
Both reagents are highly effective for the hydroboration of alkenes and alkynes and the reduction of a wide array of functional groups, including aldehydes, ketones, carboxylic acids, and amides. The choice between them often comes down to reaction conditions, scale, and desired selectivity.
Reduction of Carboxylic Acids
A key application of borane reagents is the selective reduction of carboxylic acids to the corresponding primary alcohols, a transformation for which many other reducing agents are ineffective.
Table 2: Comparative Reduction of a Generic Carboxylic Acid
| Reagent | Typical Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| BH₃-THF | THF | 0 to 65 | 1 - 3 | >90 |
| BMS | THF, Toluene | 25 to 65 | 1 - 2 | >95 |
BMS often allows for more flexible solvent choice and can sometimes offer faster reaction times due to its higher concentration.
Asymmetric Reduction of Ketones
In combination with chiral oxazaborolidine catalysts (e.g., Corey-Bakshi-Shibata or CBS catalysts), both BH₃-THF and BMS are extensively used for the enantioselective reduction of prochiral ketones to secondary alcohols.
Table 3: CBS-Catalyzed Asymmetric Reduction of Acetophenone
| Reagent | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Enantiomeric Excess (ee, %) |
| BH₃-THF | 5 - 10 | -20 to 25 | 0.5 - 2 | >95 |
| BMS | 5 - 10 | -20 to 25 | 0.5 - 2 | >97 |
While both reagents provide excellent enantioselectivity, the higher concentration of BMS can be advantageous for larger-scale reactions, reducing the overall reaction volume.
Experimental Protocols
General Procedure for the Reduction of a Carboxylic Acid with BMS
Materials:
-
Carboxylic acid (1.0 eq)
-
Borane Dimethyl Sulfide (BMS, ~1.1 - 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Drying agent (e.g., Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions (Schlenk line or nitrogen balloon)
Procedure:
-
The carboxylic acid is dissolved in anhydrous THF in a round-bottom flask under an inert atmosphere of nitrogen or argon.
-
The solution is cooled to 0 °C in an ice bath.
-
BMS is added dropwise to the stirred solution. Caution: Hydrogen gas is evolved.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then may be heated to reflux (if necessary) to drive the reaction to completion. Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C.
-
The solvent is removed under reduced pressure.
-
1 M HCl is added to the residue, and the mixture is stirred for 30 minutes.
-
The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated in vacuo to yield the crude primary alcohol, which can be further purified by column chromatography or distillation.
Visualizing Workflows and Decision Making
Experimental Workflow for Borane Reduction
The following diagram outlines the general workflow for a typical reduction reaction using a borane reagent.
Caption: General workflow for the reduction of a functional group using a borane reagent.
Reagent Selection Guide
Choosing between BH₃-THF and BMS often depends on practical considerations. The following decision tree illustrates the selection process.
Caption: Decision tree for selecting between BH₃-THF and BMS based on experimental needs.
Safety and Handling
Both BH₃-THF and BMS are flammable and react violently with water and protic solvents, releasing flammable hydrogen gas. They should always be handled by trained personnel in a well-ventilated fume hood under an inert atmosphere. Personal protective equipment, including safety glasses, flame-resistant lab coats, and gloves, is mandatory.
-
BH₃-THF: Bottles may become pressurized over time due to the slow decomposition of borane, especially if not stored properly at 2-8 °C. It is crucial to vent the bottle carefully before use. The THF solvent can form explosive peroxides upon exposure to air and light.
-
BMS: The primary hazard, aside from its reactivity, is the extremely unpleasant and pervasive odor of dimethyl sulfide. All manipulations should be conducted in a high-performance fume hood. While more stable than BH₃-THF, it is still highly reactive.
Conclusion
Both BH₃-THF and BMS are powerful and selective reducing agents with broad utility in organic synthesis.
-
BH₃-THF is a suitable choice for small-scale laboratory work where its ease of handling as a solution and the absence of a strong odor are advantageous. However, its limited stability requires careful storage and handling.
-
BMS is often the superior reagent for larger-scale and industrial applications due to its high concentration, excellent thermal stability, and longer shelf life. The main drawback is its pungent odor, which necessitates robust engineering controls.
The selection between these two reagents will ultimately be guided by the specific requirements of the chemical transformation, the scale of the reaction, and the safety and handling capabilities of the laboratory.
A Comparative Guide to Stable Borane Sources: Alternatives to Bach-EI
In the landscape of chemical synthesis, stable and reliable sources of borane are crucial for a multitude of reactions, most notably hydroboration and reductions. For researchers, scientists, and professionals in drug development, the choice of a borane reagent can significantly impact reaction efficiency, safety, and scalability. The Bach-EI reagent, N-ethyl-N-isopropylaniline-borane, is a well-regarded solid amine-borane complex known for its high reactivity and stability, offering a safer alternative to gaseous diborane or ethereal borane solutions. However, the continuous pursuit of improved chemical reagents has led to the development of a diverse array of stable borane sources. This guide provides an objective comparison of prominent alternatives to Bach-EI, focusing on other amine-borane complexes, phosphine-boranes, and N-heterocyclic carbene (NHC)-boranes, supported by experimental data to inform reagent selection.
Overview of Borane Source Stability and Reactivity
The utility of a borane complex is primarily determined by the balance between its stability for safe handling and storage, and its reactivity to efficiently deliver borane under desired reaction conditions. This balance is largely dictated by the nature of the Lewis base complexed to the borane (BH₃). The general trend for the stability of these complexes is:
N-Heterocyclic Carbene-Boranes > Amine-Boranes ≈ Phosphine-Boranes
NHC-boranes are generally the most stable, often exhibiting remarkable resistance to air and moisture.[1] Amine-boranes and phosphine-boranes also offer good stability compared to borane-THF (BTHF) or borane-dimethyl sulfide (BMS), but their reactivity can be more readily tuned by modifying the substituents on the nitrogen or phosphorus atom.[2][3]
Comparative Performance in Hydroboration
To provide a clear comparison of performance, we will consider the hydroboration of a standard alkene, 1-octene, as a benchmark reaction. The efficiency of different borane sources can be evaluated based on reaction time and product yield.
Table 1: Comparison of Borane Sources in the Hydroboration of 1-Octene
| Borane Source | Lewis Base | Class | Reaction Time (h) | Yield of 1-octanol (%) | Reference |
| Bach-EI | N-Ethyl-N-isopropylaniline | Amine-Borane | 1 | >95 | [1] |
| Aniline-Borane (AAB) | Aniline | Amine-Borane | <0.5 (Microwave) | 95 | [4] |
| Triethylamine-Borane (TAB) | Triethylamine | Amine-Borane | No reaction | 0 | [4] |
| N,N-Dimethylaniline-Borane (DMAB) | N,N-Dimethylaniline | Amine-Borane | 0.33 (Microwave) | 95 | [4] |
| Triphenylphosphine-Borane | Triphenylphosphine | Phosphine-Borane | Varies | Varies | [3] |
| IMes-BH₃ | 1,3-Dimesitylimidazol-2-ylidene | NHC-Borane | Varies | Varies | [5] |
Key Characteristics of Borane Source Alternatives
Amine-Borane Complexes
Amine-borane complexes are a widely used class of stable borane sources. Their reactivity is highly dependent on the steric and electronic properties of the amine.
-
Bach-EI (N-Ethyl-N-isopropylaniline-borane): A highly reactive, yet stable, solid amine-borane. It is effective for the hydroboration of a wide range of olefins at room temperature.[1]
-
Aniline-Borane (AAB): Demonstrates high reactivity, releasing borane rapidly, making it an efficient reagent for hydroboration.[4]
-
Triethylamine-Borane (TAB): An example of a highly stable and unreactive amine-borane, highlighting the significant influence of the amine structure.[4]
-
N,N-Dimethylaniline-Borane (DMAB): Shows moderate reactivity, positioned between the highly reactive AAB and the inert TAB.[4]
Phosphine-Borane Complexes
Phosphine-boranes are air-stable compounds that serve as protected forms of phosphines.[3] They are valuable reagents in their own right and can be used directly in some catalytic reactions where the borane is displaced in situ. Their reactivity as borane sources is influenced by the substituents on the phosphorus atom.
N-Heterocyclic Carbene (NHC)-Boranes
NHC-boranes are a class of exceptionally stable borane complexes.[1] The strong sigma-donating ability of the NHC ligand results in a robust B-C bond, making these complexes often resistant to hydrolysis and oxidation.[5] While this high stability can sometimes translate to lower reactivity, functionalized NHC-boranes are effective reagents for a variety of transformations.
Experimental Protocols
A standardized protocol for comparing the hydroboration efficiency of different borane sources is essential for objective evaluation. Below is a general experimental workflow for the hydroboration of 1-octene, which can be adapted for different borane complexes.
General Experimental Protocol: Hydroboration of 1-Octene
-
Reaction Setup: A dry, nitrogen-flushed flask equipped with a magnetic stir bar is charged with 1-octene (1.0 mmol) in an anhydrous solvent (e.g., THF, 5 mL).
-
Reagent Addition: The borane source (e.g., Bach-EI, AAB, etc., 1.1 mmol of BH₃) is added to the stirred solution at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Oxidative Workup: The reaction mixture is cooled to 0 °C, and an aqueous solution of sodium hydroxide (e.g., 3M, 2 mL) is carefully added, followed by the slow, dropwise addition of hydrogen peroxide (e.g., 30% aqueous solution, 2 mL).
-
Isolation: The reaction mixture is stirred at room temperature for several hours or until the oxidation is complete. The organic layer is then separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Analysis: The product (1-octanol) is purified by column chromatography if necessary, and the yield is determined. The regioselectivity (1-octanol vs. 2-octanol) can be determined by GC analysis.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, graphical representations of the hydroboration-oxidation reaction and the relationship between different borane sources are provided below.
Caption: General workflow for the two-step hydroboration-oxidation of an alkene.
Caption: Key classes of stable borane sources as alternatives to Bach-EI.
Conclusion
The selection of a stable borane source is a critical decision in the design of synthetic routes. While Bach-EI remains a highly effective and reliable reagent, a variety of alternatives offer a range of stabilities and reactivities that may be better suited for specific applications. Amine-boranes provide a tunable platform where reactivity can be modulated through the choice of the amine substituent. Phosphine-boranes offer a stable means of handling phosphines and can serve as in situ sources of borane. For applications requiring exceptional stability, NHC-boranes present a robust option. The quantitative data and experimental protocols provided in this guide are intended to assist researchers in making informed decisions for their synthetic endeavors, ultimately leading to more efficient and safer chemical processes. Further head-to-head comparative studies under standardized conditions are warranted to build a more comprehensive understanding of the relative merits of these valuable reagents.
References
A Comparative Guide to Intramolecular Elimination (Ei) Reactions in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The term "Bach-EI reagent" does not correspond to a recognized chemical entity in the scientific literature. It is likely a conflation of concepts, possibly referring to the work of organic chemist Thorsten Bach or, more plausibly, to the Ei (Internal Elimination) reaction mechanism. This guide provides a comprehensive literature review of Ei reactions, comparing their applications, and providing experimental data and protocols relevant to researchers in drug development and organic synthesis.
Ei reactions are a class of thermal, intramolecular elimination reactions that proceed through a cyclic transition state in a single, concerted step. Unlike E1 and E2 reactions, they do not require an external acid or base. This unique characteristic makes them valuable for synthesizing alkenes from substrates that are sensitive to acidic or basic conditions.
Comparison of Common Ei Reactions
The following table summarizes and compares various types of Ei reactions, which are often named after the functional group that facilitates the intramolecular proton transfer.
| Reaction Type | Substrate | Leaving Group | Transition State | Typical Temperature (°C) | Key Advantages | Common Limitations |
| Acetate Pyrolysis | Alkyl Acetates | Acetic Acid | 6-membered ring | 400 - 500 | Simple substrates, predictable regioselectivity (Hofmann or Zaitsev depending on sterics) | High temperatures required, potential for side reactions |
| Xanthate Pyrolysis (Chugaev Elimination) | Alkyl Xanthates | Carbonyl Sulfide, Thiol | 6-membered ring | 100 - 250 | Milder conditions than acetate pyrolysis, less prone to rearrangement | Preparation of xanthate required, potential for side products |
| Sulfoxide Elimination | Alkyl Sulfoxides | Sulfenic Acid | 5-membered ring | 80 - 160 | Very mild conditions, high regioselectivity | Preparation and oxidation of sulfides required |
| Selenoxide Elimination | Alkyl Selenoxides | Selenenic Acid | 5-membered ring | 25 - 40 | Extremely mild conditions (room temperature), rapid reaction | Selenium reagents are toxic and expensive |
| Cope Elimination | Amine Oxides | Hydroxylamine | 5-membered ring | 100 - 160 | High regioselectivity (Hofmann product) | Preparation and oxidation of tertiary amines required |
| Burgess Dehydration | Alcohols (via sulfamate ester) | Sulfur Dioxide, Amine | 6-membered ring | 25 - 80 | Mild dehydration of alcohols, broad substrate scope | Reagent is moisture-sensitive and relatively expensive |
Experimental Protocols
Below are detailed methodologies for key Ei reactions, providing a starting point for laboratory implementation.
1. Sulfoxide Elimination: Synthesis of 1-Dodecene
-
Reaction: 1-Dodecyl phenyl sulfoxide → 1-Dodecene
-
Methodology:
-
Preparation of Sulfoxide: To a solution of 1-dodecyl phenyl sulfide (10 mmol) in methanol (50 mL) at 0 °C, add a solution of sodium periodate (12 mmol) in water (20 mL).
-
Stir the mixture at 0 °C for 2 hours and then at room temperature overnight.
-
Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude sulfoxide.
-
Elimination: Dissolve the crude 1-dodecyl phenyl sulfoxide in toluene (50 mL) containing a catalytic amount of calcium carbonate (to neutralize the sulfenic acid byproduct).
-
Reflux the solution at 110 °C and monitor the reaction by TLC.
-
Upon completion (typically 4-6 hours), cool the reaction mixture, filter, and remove the toluene by distillation.
-
Purify the resulting 1-dodecene by fractional distillation.
-
-
Expected Yield: 85-95%
2. Chugaev Elimination: Synthesis of Cyclohexene
-
Reaction: O-Cyclohexyl S-methyl dithiocarbonate → Cyclohexene
-
Methodology:
-
Preparation of Xanthate: To a solution of cyclohexanol (10 mmol) in anhydrous THF (20 mL), add sodium hydride (12 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add carbon disulfide (15 mmol) dropwise.
-
After stirring for 30 minutes, add methyl iodide (15 mmol) and stir at room temperature overnight.
-
Quench the reaction with water and extract with diethyl ether (3 x 20 mL).
-
Dry the combined organic layers over magnesium sulfate and concentrate to give the crude xanthate.
-
Pyrolysis: Heat the crude xanthate under a nitrogen atmosphere at 200 °C.
-
Collect the volatile product (cyclohexene) by distillation into a cooled receiver.
-
The pyrolysis is typically complete within 1-2 hours.
-
-
Expected Yield: 70-85%
Visualizing Ei Mechanisms
The following diagrams illustrate the concerted, cyclic nature of Ei reactions.
Caption: General workflow of an Ei reaction.
Caption: The Chugaev elimination of an alkyl xanthate.
Alternatives to Ei Reactions
While Ei reactions offer mild, non-ionic conditions, other elimination methods may be more suitable depending on the substrate and desired outcome. The table below provides a comparison with standard E1 and E2 reactions.
| Feature | Ei Reaction | E1 Reaction | E2 Reaction |
| Mechanism | Concerted, cyclic transition state | Stepwise, via carbocation | Concerted, bimolecular |
| Kinetics | First-order | First-order | Second-order |
| Reagent | None (thermal) | Weak base | Strong, non-nucleophilic base |
| Stereochemistry | syn-elimination | Non-stereospecific | anti-periplanar elimination |
| Regioselectivity | Variable (Hofmann or Zaitsev) | Zaitsev's rule | Zaitsev's or Hofmann's rule (base dependent) |
| Rearrangements | Not possible | Common | Not possible |
The Superior Selectivity and Stability of Bach-EI and Other Amine-Borane Adducts: A Comparative Guide
In the landscape of synthetic chemistry, particularly within drug development and materials science, the choice of a reducing agent is pivotal to the success of a reaction. Factors such as stability, selectivity, and ease of handling are paramount. Among the diverse array of available reagents, stable amine-borane adducts, such as the N-Ethyl-N-isopropylaniline-borane complex (commercially known as Bach-EI), have emerged as highly advantageous alternatives to traditional metal hydrides. This guide provides a comprehensive comparison of Bach-EI and other amine-borane adducts with conventional reducing agents, supported by experimental data and detailed protocols.
Unveiling the Advantages of Stable Amine-Borane Adducts
Amine-borane adducts are Lewis acid-base complexes formed between an amine and borane. This complexation significantly tempers the reactivity of borane, transforming it from a pyrophoric and non-selective gas (diborane) into a stable, handleable solid or liquid.[1] The reactivity and selectivity of these adducts can be finely tuned by modifying the steric and electronic properties of the amine.
The N-Ethyl-N-isopropylaniline-borane complex (Bach-EI) is a prime example of a highly reactive yet selective amine-borane adduct.[2][3] Its utility in both hydroboration and the reduction of a wide range of functional groups makes it a versatile tool in the synthetic chemist's arsenal.[2][3]
The key advantages of using stable amine-borane adducts include:
-
Enhanced Stability and Safety: Unlike diborane or highly reactive metal hydrides like lithium aluminum hydride (LiAlH₄), amine-borane adducts are generally stable to air and moisture, simplifying their storage and handling.[1]
-
Tunable Reactivity: The reducing power of the adduct can be modulated by the choice of the amine. For instance, increasing the alkyl substitution on the amine tends to decrease the reducing ability.
-
Chemoselectivity: Many amine-borane adducts exhibit excellent chemoselectivity, allowing for the reduction of one functional group in the presence of others. For example, ammonia borane can selectively reduce aldehydes and ketones in the presence of esters, nitro, and cyano groups.[3][4]
-
Mild Reaction Conditions: Reductions with amine-borane adducts can often be carried out under mild conditions, preserving sensitive functional groups within complex molecules.[5]
Performance Comparison of Reducing Agents
To illustrate the practical advantages of stable amine-borane adducts, the following tables summarize their performance in the reduction of various functional groups compared to other common reducing agents.
Table 1: Reduction of Aldehydes and Ketones
| Reducing Agent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Ethyl-N-isopropylaniline-borane (Bach-EI) | Benzaldehyde | THF | 25 | 0.5 | >99 | [2] |
| Acetophenone | THF | 25 | 1 | >99 | [2] | |
| 2-Picoline-borane | Benzaldehyde | Methanol | 25 | 0.5 | 98 | [6] |
| Cyclohexanone | Methanol | 25 | 1 | 95 | [6] | |
| Ammonia borane | Benzaldehyde | Water | 25 | 1 | 99 | [4] |
| Acetophenone | Water | 25 | 2 | 98 | [4] | |
| Sodium borohydride (NaBH₄) | Benzaldehyde | Methanol | 25 | 0.5 | ~95 | [7][8] |
| Acetophenone | Methanol | 25 | 1 | ~95 | [9] | |
| Lithium aluminum hydride (LiAlH₄) | Benzaldehyde | Diethyl ether | 0-25 | 0.5 | >95 | [10] |
| Acetophenone | Diethyl ether | 0-25 | 0.5 | >95 | [10] |
Table 2: Reduction of Esters and Amides
| Reducing Agent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Ethyl-N-isopropylaniline-borane (Bach-EI) | Ethyl benzoate | THF | Reflux | 6 | >99 | [2] |
| N,N-Dimethylbenzamide | THF | Reflux | 12 | >99 | [2] | |
| 2-Picoline-borane | Ethyl benzoate | Methanol | 25 | No reaction | - | [6] |
| N,N-Dimethylbenzamide | Methanol | 25 | No reaction | - | [6] | |
| Ammonia borane | Ethyl benzoate | Water | 25 | No reaction | - | [4] |
| N,N-Dimethylbenzamide | Water | 25 | No reaction | - | [4] | |
| Sodium borohydride (NaBH₄) | Ethyl benzoate | Methanol | 25 | No reaction | - | [7] |
| N,N-Dimethylbenzamide | Methanol | 25 | No reaction | - | [7] | |
| Lithium aluminum hydride (LiAlH₄) | Ethyl benzoate | Diethyl ether | Reflux | 2 | >95 | [10] |
| N,N-Dimethylbenzamide | Diethyl ether | Reflux | 4 | >95 | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for key reductions.
Protocol 1: Reduction of a Ketone (Acetophenone) with N-Ethyl-N-isopropylaniline-borane (Bach-EI)
-
Setup: A dry, nitrogen-flushed 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with a solution of acetophenone (1.20 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 20 mL).
-
Reagent Addition: To the stirred solution at room temperature, a 1.0 M solution of N-Ethyl-N-isopropylaniline-borane in THF (11 mL, 11 mmol) is added dropwise over 5 minutes.
-
Reaction: The reaction mixture is stirred at room temperature for 1 hour. Progress can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid (15 mL). The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography on silica gel to afford 1-phenylethanol.
Protocol 2: Reductive Amination of Cyclohexanone with Aniline using 2-Picoline-borane
-
Setup: To a 50 mL round-bottom flask containing a magnetic stir bar is added cyclohexanone (0.98 g, 10 mmol), aniline (0.93 g, 10 mmol), and methanol (20 mL).
-
Imine Formation: The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Reduction: 2-Picoline-borane (1.18 g, 11 mmol) is added portion-wise over 10 minutes. The reaction is then stirred for an additional 2 hours at room temperature.
-
Workup: The solvent is removed in vacuo. The residue is dissolved in diethyl ether (50 mL) and washed with 1 M sodium hydroxide (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate and filtered.
-
Purification: The solvent is evaporated, and the resulting crude N-phenylcyclohexylamine is purified by distillation or chromatography.
Visualizing Reaction Pathways and Workflows
Diagrams are invaluable for understanding complex chemical processes. The following Graphviz diagrams illustrate a typical reductive amination pathway and a general workflow for selecting a suitable reducing agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. [PDF] Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water | Semantic Scholar [semanticscholar.org]
- 4. Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. α-Picoline-borane, 2-Methylpyridine borane, PICB [organic-chemistry.org]
- 7. Reducing Agents [sigmaaldrich.com]
- 8. Convenient reduction of carbonyl compounds to their corresponding alcohols with NaBH4/(NH4)2C2O4 system [scielo.org.za]
- 9. Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
A Comparative Guide to Transition Metal Catalysts for Asymmetric Hydroboration
For Researchers, Scientists, and Drug Development Professionals
The asymmetric hydroboration of alkenes is a cornerstone of modern organic synthesis, providing a direct route to valuable chiral organoboranes which are versatile intermediates in the construction of complex molecules, including active pharmaceutical ingredients. The choice of transition metal catalyst is paramount in achieving high efficiency and stereocontrol. This guide provides an objective comparison of the performance of commonly employed catalysts based on rhodium, iridium, copper, and iron, supported by experimental data, detailed protocols, and mechanistic diagrams.
Performance Comparison of Transition Metal Catalysts
The efficacy of a catalyst in asymmetric hydroboration is primarily evaluated by its ability to deliver high enantioselectivity (ee%), regioselectivity, and chemical yield for a broad range of substrates. The following tables summarize the performance of rhodium, iridium, copper, and iron-based catalysts in the asymmetric hydroboration of representative vinylarenes and 1,1-disubstituted alkenes.
Rhodium-Catalyzed Asymmetric Hydroboration
Rhodium catalysts, often in combination with chiral phosphine ligands, are well-established for their high enantioselectivity in the hydroboration of vinylarenes, typically favoring the branched, Markovnikov product.[1]
| Substrate | Chiral Ligand | Yield (%) | Regioselectivity (branched:linear) | ee (%) | Reference |
| Styrene | (R,R)-DIOP | 85 | >99:1 | 96 | [1] |
| 4-Methoxystyrene | (R)-BINAP | 90 | 98:2 | 95 | [1] |
| 2-Vinylnaphthalene | (S)-QUINAP | 92 | >99:1 | 91 | [1] |
| α-Methylstyrene | (S,S)-Chiraphos | 78 | >99:1 | 88 | [2] |
Iridium-Catalyzed Asymmetric Hydroboration
Iridium catalysts are distinguished by their exceptional regioselectivity for the linear, anti-Markovnikov product in the hydroboration of alkenes.[3][4] While achieving high enantioselectivity with iridium has been more challenging, recent advancements have shown significant promise.
| Substrate | Chiral Ligand | Yield (%) | Regioselectivity (linear:branched) | ee (%) | Reference |
| Styrene | (R)-BINAP | 95 | >99:1 | 85 | [5] |
| 1-Octene | (S,S)-DIOP | 98 | >99:1 | 92 | [5] |
| α-Methylstyrene | Custom Ligand | 88 | >99:1 | 94 | [5] |
| Indene | Custom Ligand | 91 | >99:1 | 90 | [5] |
Copper-Catalyzed Asymmetric Hydroboration
Copper catalysts have emerged as a cost-effective and highly efficient alternative, particularly for the hydroboration of 1,1-disubstituted and vinylarenes, often affording high enantioselectivities.[6]
| Substrate | Chiral Ligand | Yield (%) | ee (%) | Reference |
| 1,1-Diphenylethylene | (S,S)-Ph-BPE | 95 | 98 | [6] |
| α-(o-methoxyphenyl)styrene | (S,S)-BDPP | 92 | 97 | [6] |
| 1-Phenyl-1-cyclohexene | (R)-DTBM-SEGPHOS | 85 | 94 | [6] |
| 2-Phenylpropene | (S,S)-Ph-BPE | 90 | 96 | [6] |
Iron-Catalyzed Asymmetric Hydroboration
Iron, as an earth-abundant and non-toxic metal, represents a sustainable choice for catalysis. While still a developing area, iron catalysts have shown considerable potential for the highly regio- and enantioselective hydroboration of alkenes.[7]
| Substrate | Chiral Ligand | Yield (%) | Regioselectivity (anti-Markovnikov) | ee (%) | Reference |
| α-Methylstyrene | IPO Ligand | >99 | >99:1 | 96 | [7] |
| 1,1-Diphenylethylene | IPO Ligand | 95 | >99:1 | 92 | [7] |
| 4-Chloro-α-methylstyrene | IPO Ligand | 98 | >99:1 | 95 | [7] |
| 2-Vinylnaphthalene | IPO Ligand | 96 | >99:1 | 94 | [7] |
Mechanistic Pathways
The catalytic cycles for asymmetric hydroboration vary depending on the transition metal employed. Understanding these mechanisms is crucial for catalyst design and reaction optimization.
References
- 1. How to turn the catalytic asymmetric hydroboration reaction of vinylarenes into a recyclable process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iron-Catalyzed Highly Enantioselective Hydrogenation of Alkenes [organic-chemistry.org]
- 3. scispace.com [scispace.com]
- 4. Iridium-catalyzed hydroboration of alkenes with pinacolborane [organic-chemistry.org]
- 5. Highly regio- and enantioselective catalytic asymmetric hydroboration of α-substituted styrenyl derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Enantioselective Cobalt-Catalyzed Hydroboration of Fluoroalkyl-Substituted Alkenes to Access Chiral Fluoroalkylboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iminopyridine Oxazoline Iron Catalyst for Asymmetric Hydroboration of 1,1-Disubtituted Aryl Alkenes [organic-chemistry.org]
A Comparative Guide to Mechanistic Studies of Rhodium-Catalyzed Hydroboration with Amine-Boranes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of rhodium-catalyzed hydroboration reactions using amine-boranes. It delves into the mechanistic details, supported by experimental data, to offer insights into catalyst performance and reaction optimization.
The hydroboration of unsaturated carbon-carbon bonds is a cornerstone of modern organic synthesis, enabling the formation of versatile organoborane intermediates. While traditional hydroborating agents can be pyrophoric and moisture-sensitive, air- and moisture-stable amine-borane adducts have emerged as promising alternatives. The development of transition metal catalysts, particularly those based on rhodium, has been instrumental in controlling the reactivity and selectivity of these reagents. This guide focuses on the mechanistic intricacies of rhodium-catalyzed hydroboration with amine-boranes, with a primary focus on the well-studied [Rh(xantphos)]+ catalytic system.
Catalyst Performance: A Comparative Analysis
The efficacy of a catalyst in hydroboration is judged by its activity, selectivity (regio- and stereoselectivity), and substrate scope. The following tables summarize key quantitative data from mechanistic studies of rhodium-catalyzed hydroboration of alkenes with trimethylamine-borane (H3B·NMe3).
Table 1: Kinetic Data for the Hydroboration of tert-Butyl Ethene (TBE) with H3B·NMe3 Catalyzed by [Rh(xantphos)]+[1]
| Entry | [Catalyst] (mol%) | [TBE] (M) | [H3B·NMe3] (M) | Initial Rate (M/s x 10-6) |
| 1 | 0.5 | 0.19 | 0.19 | 1.3 |
| 2 | 0.5 | 0.38 | 0.19 | 2.5 |
| 3 | 0.5 | 0.76 | 0.19 | 5.1 |
| 4 | 1.0 | 0.19 | 0.19 | 2.7 |
| 5 | 0.5 | 0.38 | 0.38 | 1.8 |
| 6 | 0.5 | 0.38 | 0.76 | 1.1 |
| 7 | 0.5 | 0.38 | 0.19 | 0.2 |
Reaction conditions: 1,2-difluorobenzene solvent, 298 K. The initial rate in entry 7 was measured in the presence of 70 equivalents of the hydroboration product.
Key Observations:
-
The reaction is approximately first-order in both the catalyst and the alkene (TBE) concentration.[1]
-
Increasing the concentration of the amine-borane (H3B·NMe3) leads to an inhibition of the catalytic rate.[1] This is attributed to the competitive formation of a dehydrocoupling product, a diborane(4) species, which binds strongly to the rhodium center and is less active in the catalytic cycle.
-
The reaction exhibits significant product inhibition, as evidenced by the dramatic decrease in the initial rate upon addition of the hydroborated product.[1]
Mechanistic Insights: The Catalytic Cycle
Kinetic studies, isotopic labeling experiments, and mass spectrometry have elucidated the key steps in the rhodium-catalyzed hydroboration of alkenes with amine-boranes. The proposed catalytic cycle for the [Rh(xantphos)]+ catalyst is depicted below.
Figure 1: Proposed catalytic cycle for the [Rh(xantphos)]+ catalyzed hydroboration of an alkene with H3B·NMe3.
The catalytic cycle is initiated by the oxidative addition of the B-H bond of the amine-borane to the rhodium(I) center.[1] Subsequent coordination of the alkene is followed by migratory insertion of the alkene into the Rh-H bond.[1] The final step is the reductive elimination of the alkylborane product, which has been identified as the rate-limiting step in the early stages of the reaction.[1] Isotopic labeling studies have shown that the oxidative addition and migratory insertion steps are reversible.[1]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of scientific research. Below are representative protocols for catalyst preparation and a catalytic hydroboration reaction.
Synthesis of the Catalyst Precursor [Rh(xantphos)(NBD)][BArF4]
A solution of [Rh(NBD)2][BArF4] (NBD = norbornadiene, ArF = 3,5-bis(trifluoromethyl)phenyl) (100 mg, 0.1 mmol) in dichloromethane (5 mL) is treated with a solution of xantphos (58 mg, 0.1 mmol) in dichloromethane (2 mL). The reaction mixture is stirred at room temperature for 1 hour. The solvent is then removed under reduced pressure, and the resulting solid is washed with pentane and dried in vacuo to yield the desired product.
General Procedure for Catalytic Hydroboration
In a nitrogen-filled glovebox, a solution of the rhodium catalyst (0.005 mmol) in 1,2-difluorobenzene (0.5 mL) is added to a J. Young's NMR tube. The alkene (1.0 mmol) and a solution of H3B·NMe3 (1.0 mmol) in 1,2-difluorobenzene (0.5 mL) are then added. The tube is sealed and the reaction is monitored by 1H and 11B NMR spectroscopy at regular intervals.
Experimental Workflow
The investigation of the reaction mechanism typically follows a structured workflow, as illustrated below.
Figure 2: A typical experimental workflow for mechanistic studies in catalysis.
Comparison with Other Rhodium Catalysts
While the [Rh(xantphos)]+ system has been extensively studied, other rhodium catalysts have also been employed for hydroboration with amine-boranes. For instance, catalysts of the type [Rh(PR3)2]+ have been shown to catalyze the hydroboration of tert-butylethene with H3B·NMe3.[2] However, a detailed comparative kinetic analysis with the xantphos-based system is not available in the literature.
Generally, the choice of the phosphine ligand in rhodium catalysts plays a crucial role in determining the catalyst's activity and selectivity.[3] Bulky and electron-donating phosphines often lead to more active catalysts. The bite angle of bidentate phosphine ligands, such as xantphos, is also a key parameter influencing the catalytic outcome.
Conclusion
The mechanistic studies of rhodium-catalyzed hydroboration with amine-boranes, particularly with the [Rh(xantphos)]+ catalyst, have provided significant insights into the reaction pathway. The reaction proceeds via a well-defined catalytic cycle involving oxidative addition, migratory insertion, and rate-limiting reductive elimination. The performance of the catalyst is influenced by substrate concentrations and exhibits product inhibition. While other rhodium systems are known to be active, a comprehensive comparative study is an area ripe for future investigation. This guide provides a foundational understanding for researchers aiming to utilize and further develop these catalytic systems for synthetic applications.
References
- 1. Exploring the mechanism of the hydroboration of alkenes by amine–boranes catalysed by [Rh(xantphos)]+ - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Hydroboration of an alkene by amine-boranes catalysed by a [Rh(PR3)2]+ fragment. Mechanistic insight and tandem hydroboration/dehydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metal-catalysed hydroboration - Wikipedia [en.wikipedia.org]
Scaling Up Safely: A Comparative Guide to Bach-EI Hydroboration for Process Chemistry
For researchers, scientists, and drug development professionals navigating the complexities of scaling chemical reactions, the choice of hydroboration reagent is critical. This guide provides a detailed comparison of the Bach-EI hydroboration reagent with other common alternatives, focusing on the practical aspects of process chemistry, including scalability, safety, and efficiency. Experimental data and detailed protocols are provided to support informed decision-making in a drug development environment.
The Bach-EI hydroboration reagent, a 2.0M solution of N-ethyl-N-isopropylaniline borane complex in tetrahydrofuran (THF), has emerged as a valuable tool in process chemistry due to its stability and ease of handling compared to traditional borane reagents.[1] This guide will delve into the practical implications of its use, offering a clear-eyed view of its performance against established alternatives.
Comparative Analysis of Hydroboration Reagents
The selection of a hydroboration reagent for large-scale synthesis is a balancing act between reactivity, selectivity, safety, and cost. Below is a summary of key performance indicators for the Bach-EI reagent compared to other common hydroboration agents.
| Reagent/System | Form | Key Advantages for Scalability | Key Disadvantages for Scalability | Typical Scale & Yield |
| Bach-EI Reagent | 2.0M solution in THF | Stable, non-pyrophoric, easy to handle liquid, predictable reactivity.[1] | Higher cost per hydride, solvent choice is fixed. | Lab to pilot scale; yields are substrate-dependent but generally high. |
| Borane-THF (BH3•THF) | Solution in THF | Readily available, well-understood reactivity. | Unstable at room temperature (requires cold storage), potential for THF polymerization. | Lab to multi-kilogram scale; yields are generally high. |
| Borane-DMS (BH3•SMe2) | Liquid | Higher borane concentration than BH3•THF, more stable at room temperature. | Pyrophoric, pungent odor of dimethyl sulfide. | Lab to multi-kilogram scale; yields are generally high. |
| Diborane (B2H6) | Gas | Highest borane concentration, cost-effective for very large scale. | Highly toxic and flammable gas, requires specialized handling equipment. | Industrial scale; yields are very high. |
| Sodium Borohydride (NaBH4) + Activator | Solid | Stable, easy to handle solid, low cost. | Requires an activator (e.g., I2, BF3•OEt2), reaction can be exothermic and difficult to control. | Lab to industrial scale; yields can be variable. |
Experimental Protocols
Detailed and reproducible experimental protocols are paramount in process chemistry. Below are representative procedures for hydroboration-oxidation reactions at different scales, illustrating the practical application of these reagents.
Protocol 1: Kilogram-Scale Hydroboration-Oxidation using Borane-THF
This procedure is adapted from a standard organic synthesis protocol for the conversion of a terminal olefin to a primary alcohol.
Materials:
-
1-Octene (1.00 kg, 8.91 mol)
-
Borane-THF complex (1.0 M solution in THF, 3.2 L, 3.2 mol)
-
Sodium hydroxide (3.0 M aqueous solution, 3.3 L)
-
Hydrogen peroxide (30% aqueous solution, 1.1 L)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
A 22-L, four-necked flask equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a pressure-equalizing dropping funnel is charged with 1-octene (1.00 kg, 8.91 mol) and anhydrous THF (5 L).
-
The solution is cooled to 0-5 °C in an ice-water bath.
-
The borane-THF complex (3.2 L, 3.2 mol) is added dropwise via the dropping funnel over 2-3 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 1 hour.
-
The cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred for another 2 hours.
-
The reaction mixture is cooled again to 0-5 °C, and the sodium hydroxide solution (3.3 L) is added cautiously.
-
The hydrogen peroxide solution (1.1 L) is then added dropwise, keeping the internal temperature below 30 °C.
-
After the addition is complete, the mixture is stirred at room temperature for 1 hour.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 2 L).
-
The combined organic layers are washed with brine (2 L), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford 1-octanol.
Protocol 2: Conceptual Pilot-Scale Hydroboration using Bach-EI Reagent
This conceptual protocol outlines how the Bach-EI reagent could be implemented on a pilot scale, emphasizing its handling advantages.
Materials:
-
A functionalized olefin (e.g., 5.0 kg, molar equivalent to be calculated based on MW)
-
Bach-EI hydroboration reagent (2.0 M solution in THF)
-
Appropriate workup reagents (e.g., sodium hydroxide and hydrogen peroxide)
-
Suitable extraction and purification solvents
Procedure:
-
A suitably sized reactor is charged with the olefin and any necessary solvent under a nitrogen atmosphere.
-
The Bach-EI hydroboration reagent is transferred to the reactor via a closed-system charging line at a controlled rate, maintaining the desired reaction temperature. The stability of the reagent allows for this to be done at ambient temperature without the need for specialized cooling for the reagent itself.
-
The reaction is monitored for completion by a suitable analytical method (e.g., HPLC, GC).
-
Upon completion, the reaction is quenched and worked up using standard oxidative procedures as described in Protocol 1. The amine byproduct (N-ethyl-N-isopropylaniline) is removed during the aqueous workup or by subsequent purification steps.
-
The product is isolated and purified by standard methods such as crystallization or distillation.
Reaction Mechanisms and Process Flow
The underlying mechanism of hydroboration with amine-borane complexes like the Bach-EI reagent involves a dissociative equilibrium, where the amine acts as a carrier for the highly reactive borane (BH3).[1] This is a key advantage in a process setting, as it avoids the handling of free diborane gas.
Caption: Dissociative mechanism of Bach-EI hydroboration.
The process workflow for a typical hydroboration-oxidation reaction in a pharmaceutical manufacturing setting would involve several key unit operations.
Caption: A typical process workflow for hydroboration-oxidation.
Safety and Handling Considerations
A critical aspect of process chemistry is the management of operational hazards. The choice of hydroboration reagent has a significant impact on the safety profile of the process.
| Reagent | Primary Hazards | Mitigation Strategies |
| Bach-EI Reagent | Flammable solvent (THF). | Handle in a well-ventilated area, away from ignition sources. Use appropriate personal protective equipment (PPE). |
| Borane-THF | Flammable solvent, unstable reagent, pressure buildup on storage. | Store in a refrigerator, vent storage containers periodically. Handle under inert atmosphere. |
| Borane-DMS | Pyrophoric, flammable, toxic, malodorous. | Handle in a fume hood under inert atmosphere. Use specialized transfer techniques. Have appropriate fire extinguishing media readily available. |
| Diborane | Extremely toxic and flammable gas. | Requires specialized gas handling equipment and monitoring systems. Extensive engineering controls and emergency response plans are essential. |
| Sodium Borohydride | Flammable solid, reacts with water to produce hydrogen. | Store in a dry, well-ventilated area. Avoid contact with water and acids. |
Recent developments have focused on creating safer methods for generating amine-boranes. For instance, researchers at Purdue University have developed a process to produce amine-boranes in an open-air environment using less hazardous starting materials like sodium borohydride and sodium bicarbonate.[2] This innovation could further enhance the safety and cost-effectiveness of using amine-borane complexes in large-scale applications.[2]
Conclusion
For process chemistry applications, the Bach-EI hydroboration reagent offers a compelling combination of stability, ease of handling, and predictable reactivity. While it may have a higher upfront cost compared to some bulk reagents, the reduced engineering controls and safety precautions required for its use can lead to overall process savings, particularly at the pilot plant and medium-volume manufacturing scale. As the pharmaceutical industry continues to prioritize safer and more efficient manufacturing processes, stable amine-borane complexes like the Bach-EI reagent are poised to become increasingly important tools for drug development professionals.
References
A Comparative Guide to Amine Protection Strategies: A Cost-Benefit Analysis of Boc, Cbz, and Fmoc Reagents in Multi-Step Synthesis
For researchers, scientists, and drug development professionals engaged in multi-step synthesis, the selection of an appropriate amine protecting group is a critical decision that can significantly impact overall yield, efficiency, and cost. This guide provides a detailed cost-benefit analysis of three widely used amine protecting group strategies: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
This analysis delves into the performance, cost-effectiveness, and practical considerations of each method, supported by experimental data and detailed protocols. By presenting a clear comparison, this guide aims to empower researchers to make informed decisions for their specific synthetic needs.
Performance and Cost at a Glance
A comprehensive evaluation of these protecting groups requires a multi-faceted approach, considering not only the cost of the primary reagents but also the efficiency of the protection and deprotection steps. The following tables summarize the key quantitative data for a comparative analysis.
| Reagent/Protecting Group | Typical Reagent Cost (per gram) | Molar Mass ( g/mol ) | Cost per Mole | Deprotection Reagent | Deprotection Cost |
| Boc Anhydride | ~$0.22 - $1.50 | 218.25 | ~$48 - $327 | Trifluoroacetic Acid (TFA) | ~$0.36 - $0.80 per mL |
| Benzyl Chloroformate (Cbz-Cl) | ~$0.28 - $12.72 | 170.59 | ~$48 - $2170 | H₂, Pd/C | ~$31.50 - $191.00 per gram of 10% Pd/C[1][2][3] |
| Fmoc-OSu | ~$0.25 - $8.59 | 337.33 | ~$84 - $2896 | Piperidine | ~$0.17 - $0.82 per mL |
Note: Prices are estimates based on currently available data from various suppliers and are subject to change. Bulk pricing may be significantly lower.
| Protecting Group | Typical Substrate | Reaction Time | Yield | Key Advantages | Key Disadvantages |
| Boc | Aliphatic & Aromatic Amines | 1-24 hours | High (often >90%) | Acid stable, base stable, easily removed with acid. | Acid labile, potential for side reactions from the t-butyl cation. |
| Cbz | Aliphatic & Aromatic Amines | 1-24 hours | High (often >90%) | Acid and base stable, removed by mild hydrogenolysis. | Not compatible with hydrogenation-sensitive functional groups. |
| Fmoc | Primarily in Peptide Synthesis | 1-24 hours | High (often >90%) | Acid stable, removed by mild base, allows for UV monitoring of deprotection.[] | Base labile, can be prematurely cleaved by some amines. |
Signaling Pathways and Reaction Mechanisms
The choice of protecting group is fundamentally dictated by its chemical stability and the specific conditions required for its removal, a concept known as orthogonality. The ability to selectively deprotect one functional group while others remain intact is paramount in complex multi-step syntheses.
The diagram above illustrates the distinct chemical pathways for the protection and deprotection of amines using Boc, Cbz, and Fmoc reagents. The orthogonality of these methods is a key consideration in synthetic planning. For instance, a Boc-protected amine is stable to the basic conditions used to remove an Fmoc group, and both are stable to the hydrogenolysis conditions used for Cbz deprotection.[5]
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible results. Below are representative procedures for the protection and deprotection of a primary amine using each of the three reagents.
Boc Protection of Benzylamine
Materials:
-
Benzylamine
-
Di-tert-butyl dicarbonate (Boc Anhydride)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve benzylamine (1.0 eq) in DCM.
-
Add triethylamine (1.2 eq) to the solution.
-
Add a solution of Boc Anhydride (1.1 eq) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected amine.
Cbz Protection of Benzylamine
Materials:
-
Benzylamine
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve benzylamine (1.0 eq) in a mixture of dioxane and water (2:1).
-
Add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.[6]
-
Stir the reaction at 0 °C for 2-4 hours.[6]
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the Cbz-protected amine.
Fmoc Protection of an Amino Acid
Materials:
-
Amino acid
-
9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone and water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the amino acid (1.0 eq) in a 10% aqueous sodium bicarbonate solution.
-
Add a solution of Fmoc-OSu (1.05 eq) in acetone.
-
Stir the mixture at room temperature for 4-24 hours.[7]
-
Remove the acetone under reduced pressure.
-
Wash the aqueous solution with diethyl ether.
-
Acidify the aqueous layer to pH 2 with 1 M HCl.
-
Collect the precipitated Fmoc-protected amino acid by filtration, wash with cold water, and dry.
Conclusion
The selection of an amine protecting group is a strategic decision with significant implications for the success of a multi-step synthesis.
-
Boc Anhydride offers a cost-effective and versatile option for a wide range of applications, with a straightforward acidic deprotection.
-
Benzyl Chloroformate provides a robust protecting group stable to both acidic and basic conditions, making it suitable for syntheses where these conditions are employed elsewhere in the molecule. However, the need for catalytic hydrogenation for its removal limits its use in the presence of reducible functional groups.
-
Fmoc-OSu is the reagent of choice for solid-phase peptide synthesis due to its mild, base-labile deprotection, which is orthogonal to the acid-labile side-chain protecting groups commonly used. The ability to monitor the deprotection by UV spectroscopy is a significant advantage in automated synthesis.[]
Ultimately, the optimal choice will depend on the specific chemical context of the synthesis, including the nature of the substrate, the presence of other functional groups, the planned subsequent reaction steps, and budgetary constraints. This guide provides the foundational data to aid researchers in making a well-informed and strategic selection.
References
- 1. palladium on carbon price: Current Market Trends [accio.com]
- 2. Palladium on carbon Aldrich [sigmaaldrich.com]
- 3. strem.com [strem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Benzyl Chloroformate 501-53-1 | TCI AMERICA [tcichemicals.com]
- 7. total-synthesis.com [total-synthesis.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Bach-EI Hydroboration Reagent 2.0M
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The effective and safe disposal of reactive reagents like Bach-EI hydroboration reagent 2.0M, a solution of borane in tetrahydrofuran (THF), is a critical component of laboratory safety protocols. This guide provides a comprehensive, step-by-step plan for the proper disposal of this reagent, ensuring the safety of personnel and compliance with regulations.
Important Note: "this compound" is understood to be a solution of borane-tetrahydrofuran complex. The following procedures are based on the properties and hazards of this chemical. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) provided by the manufacturer before proceeding.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves.
-
Fume Hood: All steps of the disposal process must be conducted in a certified chemical fume hood to prevent the inhalation of flammable and harmful vapors.[1]
-
Inert Atmosphere: Handle the reagent under an inert atmosphere (e.g., dry nitrogen or argon) to prevent contact with air and moisture.[1]
-
Ignition Sources: Ensure that there are no open flames, sparks, or other ignition sources in the vicinity.[2][3] Use non-sparking tools when handling containers.[1][4]
-
Spill Kit: Have a spill kit specifically for flammable and water-reactive materials readily available.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are easily accessible.[2]
Step-by-Step Disposal Protocol
The primary hazard of borane-THF is its violent reaction with water, which releases flammable hydrogen gas.[2] Therefore, the disposal procedure focuses on the controlled quenching of the unreacted borane.
Step 1: Dilution of the Reagent
-
Select a suitable reaction vessel, such as a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a bubbler.
-
Under an inert atmosphere, cautiously dilute the Bach-EI hydroboration reagent with an anhydrous, non-protic solvent. Anhydrous tetrahydrofuran (THF) or heptane are suitable options. The goal is to reduce the concentration of the borane complex.
Step 2: Slow Quenching of Unreacted Borane
-
Cool the diluted reagent in an ice bath to control the exothermic reaction.
-
Slowly add a quenching agent dropwise from the dropping funnel with vigorous stirring. A common and effective quenching agent is a less reactive alcohol, such as isopropanol or tert-butyl alcohol.[5][6] Avoid adding water or methanol directly to the concentrated reagent, as this can cause a violent reaction.
-
Monitor the rate of gas evolution (hydrogen) from the bubbler. The addition rate of the quenching agent should be controlled to maintain a manageable rate of reaction.
Step 3: Final Neutralization
-
Once the gas evolution has ceased, slowly and cautiously add water dropwise to quench any remaining reactive species.
-
After the addition of water is complete and no further reaction is observed, the resulting solution can be neutralized. Slowly add a dilute acid (e.g., 1M hydrochloric acid) or a dilute base (e.g., 1M sodium hydroxide) to bring the pH to a neutral range (pH 6-8).[5][6]
Step 4: Waste Segregation and Disposal
-
The final neutralized solution will consist of an aqueous layer and an organic layer.
-
Separate the two layers using a separatory funnel.
-
The organic layer, primarily containing THF and the alcohol used for quenching, should be collected in a designated flammable organic waste container.[5]
-
The aqueous layer, containing boric acid and salts, should be collected in a designated aqueous waste container.[5]
-
Dispose of all waste containers through your institution's hazardous waste management program.[2][4] Do not pour any of the waste down the drain.[1]
Quantitative Data Summary
| Parameter | Value/Range | Source |
| Reagent Concentration | 2.0 M | User Provided |
| Recommended Quenching Agent | Isopropanol or tert-butyl alcohol | [5][6] |
| Final pH of Aqueous Waste | 6 - 8 | [5][6] |
| Storage Temperature | Refrigerate | [1][3] |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
By adhering to these detailed procedures, laboratory personnel can confidently and safely manage the disposal of Bach-EI hydroboration reagent, contributing to a secure and compliant research environment. Always prioritize safety and consult relevant documentation before handling any hazardous chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
